molecular formula C13H8Cl2O2 B1597899 2',5-Dichloro-2-hydroxybenzophenone CAS No. 61785-35-1

2',5-Dichloro-2-hydroxybenzophenone

Cat. No.: B1597899
CAS No.: 61785-35-1
M. Wt: 267.1 g/mol
InChI Key: OSXVZDOVYCTYCW-UHFFFAOYSA-N
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Description

2',5-Dichloro-2-hydroxybenzophenone is a useful research compound. Its molecular formula is C13H8Cl2O2 and its molecular weight is 267.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5-chloro-2-hydroxyphenyl)-(2-chlorophenyl)methanone
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InChI

InChI=1S/C13H8Cl2O2/c14-8-5-6-12(16)10(7-8)13(17)9-3-1-2-4-11(9)15/h1-7,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSXVZDOVYCTYCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)Cl)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10210774
Record name 2',5-Dichloro-2-hydroxybenzophenone
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Molecular Weight

267.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

61785-35-1
Record name (5-Chloro-2-hydroxyphenyl)(2-chlorophenyl)methanone
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Record name 2',5-Dichloro-2-hydroxybenzophenone
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Record name 2',5-Dichloro-2-hydroxybenzophenone
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Record name 2',5-dichloro-2-hydroxybenzophenone
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Foundational & Exploratory

An In-Depth Technical Guide to 2',5-Dichloro-2-hydroxybenzophenone (CAS 61785-35-1)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2',5-Dichloro-2-hydroxybenzophenone, a halogenated aromatic ketone with potential applications in pharmaceutical and chemical synthesis. We will delve into its chemical properties, synthesis, analytical characterization, and explore its potential as a synthetic intermediate.

Physicochemical Properties

This compound is a solid at room temperature, appearing as a white to orange or green powder or crystalline solid.[1] Key physicochemical properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 61785-35-1[1]
Molecular Formula C₁₃H₈Cl₂O₂
Molecular Weight 267.11 g/mol
Melting Point 107-110 °C[1]
Appearance White to Orange to Green powder to crystal[1]
Purity >98.0% (GC)

Synthesis of this compound

The synthesis of this compound can be approached as a two-step process. The first step involves the synthesis of the precursor 2,5-dichlorobenzophenone via a Friedel-Crafts acylation reaction. The second step introduces the hydroxyl group at the 2'-position.

Synthesis of 2,5-Dichlorobenzophenone via Friedel-Crafts Acylation

The Friedel-Crafts acylation of 1,4-dichlorobenzene with benzoyl chloride is a well-established method for producing 2,5-dichlorobenzophenone.[2] This reaction is typically catalyzed by a Lewis acid, such as aluminum chloride.[2]

Reaction Scheme:

G reactant1 1,4-Dichlorobenzene product 2,5-Dichlorobenzophenone reactant1->product + reactant2 Benzoyl Chloride reactant2->product catalyst AlCl₃ catalyst->product

Caption: Friedel-Crafts acylation of 1,4-dichlorobenzene.

Detailed Protocol:

A detailed protocol for the Friedel-Crafts acylation of 1,4-dichlorobenzene is outlined in U.S. Patent 5,210,313A.[2] The key steps are as follows:

  • A mixture of 1,4-dichlorobenzene and a Lewis acid catalyst (e.g., aluminum chloride) is prepared. The molar ratio of Lewis acid to the aroyl halide is crucial and should be at least 1.1:1, with a preferred range of 1.5:1 to 2.5:1 for higher yields.[2]

  • The aroyl halide (e.g., benzoyl chloride or benzoyl bromide) is added to the mixture.[2] The molar ratio of 1,4-dichlorobenzene to the aroyl halide can range from approximately 1.2:1 to 8:1.[2]

  • The reaction mixture is heated to facilitate the reaction.

  • Upon completion, the reaction is quenched, and the product is isolated and purified.

This method is noted for producing isomerically pure 2,5-dichlorobenzophenones in good to high yields.[2]

Introduction of the 2'-Hydroxy Group

There are two primary potential routes for the introduction of the hydroxyl group at the ortho position of the benzoyl group: the Fries rearrangement and palladium-catalyzed ortho-hydroxylation.

The Fries rearrangement is a classic organic reaction that converts a phenolic ester to a hydroxyaryl ketone using a Lewis acid catalyst. In this context, one would first synthesize 2,5-dichlorophenyl benzoate and then subject it to a Fries rearrangement to yield this compound. The reaction is ortho, para-selective, and the ratio of the isomers can often be controlled by reaction conditions such as temperature and solvent.

Workflow for Fries Rearrangement:

G start 2,5-Dichlorophenol + Benzoyl Chloride esterification Esterification start->esterification intermediate 2,5-Dichlorophenyl Benzoate esterification->intermediate fries Fries Rearrangement (Lewis Acid) intermediate->fries product This compound fries->product

Caption: Synthetic workflow via Fries Rearrangement.

A more modern approach involves the direct palladium-catalyzed ortho-hydroxylation of the pre-formed 2,5-dichlorobenzophenone. This method offers a more direct route to the final product.

Analytical Characterization

Spectroscopic Data

Fourier-Transform Infrared (FTIR) Spectroscopy:

An FTIR spectrum of this compound is available and provides key information about its functional groups.[3] The spectrum was obtained from a sample sourced from TCI Chemicals India Pvt. Ltd.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Potential Applications in Research and Drug Development

Benzophenone and its derivatives are recognized as important scaffolds in medicinal chemistry, exhibiting a wide range of biological activities.[5] While specific applications for this compound are not extensively documented, its structural features suggest potential as a synthetic intermediate in the development of novel therapeutic agents.

The related compound, 2-amino-2',5-dichlorobenzophenone, is a known key intermediate in the synthesis of the anxiolytic drug lorazepam.[6] This highlights the potential utility of the 2',5-dichlorobenzophenone core in the synthesis of pharmaceutically active molecules.

Furthermore, some benzophenone derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key targets in the development of anti-inflammatory drugs.[7] The structural similarity of this compound to these compounds suggests that it could be a candidate for screening in anti-inflammatory drug discovery programs. The inhibition of COX and 5-lipoxygenase (5-LOX) pathways are important strategies in the management of inflammation and certain cancers.[8]

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound (CAS 61785-35-1) was not found in the conducted searches. However, hazard information for the closely related precursor, 2,5-dichlorobenzophenone, is available and indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be employed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a halogenated aromatic ketone with potential as a synthetic intermediate in medicinal chemistry and materials science. Its synthesis can be achieved through established methods such as the Friedel-Crafts acylation followed by the introduction of a hydroxyl group. While its specific biological activities and toxicological profile require further investigation, its structural similarity to known bioactive molecules and pharmaceutical intermediates makes it a compound of interest for further research and development.

References

Sources

Physical and chemical properties of 2',5-Dichloro-2-hydroxybenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 2',5-Dichloro-2-hydroxybenzophenone, a halogenated aromatic ketone of significant interest to researchers and professionals in drug development and organic synthesis. This document delves into its physical and chemical properties, synthesis, and potential applications, offering field-proven insights and detailed methodologies.

Introduction: The Significance of the Dichlorinated Hydroxybenzophenone Scaffold

Benzophenones are a class of compounds that serve as a ubiquitous scaffold in medicinal chemistry, found in numerous naturally occurring molecules with a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties[1][2]. The incorporation of a hydroxyl group at the 2-position is known to be a key structural feature for ultraviolet (UV) absorption, leading to the widespread use of 2-hydroxybenzophenones as photostabilizing agents[1]. Furthermore, the strategic placement of chlorine atoms on the aromatic rings can significantly modulate a molecule's lipophilicity, metabolic stability, and receptor-binding affinity, making dichlorinated benzophenones valuable intermediates in pharmaceutical synthesis[3].

This compound (Figure 1) combines these key structural motifs, making it a compound of interest for the development of novel therapeutic agents and specialized polymers. This guide aims to provide a detailed exposition of its chemical and physical characteristics to facilitate its application in research and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its handling, formulation, and application.

Identification and General Properties

The fundamental identifiers and general physical properties of this compound are summarized in Table 1.

PropertyValueSource(s)
CAS Number 61785-35-1[4]
Molecular Formula C₁₃H₈Cl₂O₂
Molecular Weight 267.11 g/mol
Appearance White to orange to green powder/crystal
Melting Point 106.0 - 110.0 °C[4]
Purity (typical) >98.0% (GC)
InChI InChI=1S/C13H8Cl2O2/c14-8-5-6-12(16)10(7-8)13(17)9-3-1-2-4-11(9)15/h1-7,16H[5]
InChIKey OSXVZDOVYCTYCW-UHFFFAOYSA-N[5]
Solubility Profile
Stability and Storage

This compound is reported to be air-sensitive. For optimal stability, it is recommended to store the compound under an inert gas atmosphere in a cool, dark environment, preferably at temperatures below 15°C.

Spectral and Chemical Characteristics

The structural integrity and purity of this compound are confirmed through various spectroscopic techniques.

Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound provides key information about its functional groups. The spectrum is characterized by a broad absorption band in the region of 3000-3400 cm⁻¹, indicative of the O-H stretching vibration of the phenolic hydroxyl group. A strong, sharp absorption peak is expected around 1630-1680 cm⁻¹, corresponding to the C=O stretching of the diaryl ketone. Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while the C-Cl stretching vibrations are observed in the fingerprint region, usually between 600 and 800 cm⁻¹. Detailed experimental FT-IR data for this compound is available in public databases[5].

Nuclear Magnetic Resonance (NMR) Spectroscopy

While experimental ¹H and ¹³C NMR spectra for this compound are not widely published, the expected chemical shifts can be predicted based on its structure.

  • ¹H NMR: The spectrum would display a complex multiplet pattern in the aromatic region (approximately 6.8-7.8 ppm). The proton of the hydroxyl group would likely appear as a broad singlet, with its chemical shift being concentration and solvent dependent.

  • ¹³C NMR: The spectrum would show 13 distinct signals for the carbon atoms. The carbonyl carbon (C=O) would be the most downfield signal, typically in the range of 190-200 ppm. The aromatic carbons would resonate between 115 and 140 ppm, with those attached to the chlorine and oxygen atoms showing characteristic shifts.

Mass Spectrometry (MS)

High-resolution mass spectrometry would confirm the molecular weight of this compound. The exact mass is 265.9901 g/mol [5]. The mass spectrum would exhibit a characteristic isotopic pattern for a molecule containing two chlorine atoms, with the M, M+2, and M+4 peaks having a relative intensity ratio of approximately 9:6:1.

Synthesis and Reactivity

The synthesis of this compound and its derivatives often involves well-established organic reactions.

Synthetic Pathway: Friedel-Crafts Acylation

A common and effective method for the synthesis of dichlorinated benzophenones is the Friedel-Crafts acylation. A detailed protocol for a related synthesis is provided in Section 5. The general reaction scheme is depicted below.

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product o-chlorobenzoyl_chloride o-Chlorobenzoyl Chloride product 2',5-Dichloro-2- hydroxybenzophenone o-chlorobenzoyl_chloride->product Acylation p-chlorophenol p-Chlorophenol p-chlorophenol->product AlCl3 AlCl₃ (Lewis Acid) AlCl3->product Catalyst

Caption: Friedel-Crafts acylation for the synthesis of this compound.

The causality behind this experimental choice lies in the electrophilic nature of the acylium ion generated from the reaction of o-chlorobenzoyl chloride with aluminum chloride, which then attacks the electron-rich p-chlorophenol ring. The reaction is typically carried out under anhydrous conditions to prevent the deactivation of the Lewis acid catalyst.

Experimental Protocols

The following section provides detailed, step-by-step methodologies for key experiments related to this compound.

Protocol for Synthesis via Friedel-Crafts Acylation

This protocol is adapted from established methods for the synthesis of dichlorinated benzophenones.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add p-chlorophenol and a suitable anhydrous solvent (e.g., nitrobenzene or an excess of a less reactive chlorinated solvent).

  • Catalyst Addition: Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride in portions with stirring. The formation of a complex will be observed.

  • Acylating Agent Addition: Slowly add o-chlorobenzoyl chloride dropwise from the dropping funnel to the stirred suspension at a temperature maintained between 0-5°C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to the desired reaction temperature (e.g., 180°C) for several hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture and carefully pour it into a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield pure this compound.

G A Reaction Setup: - Flame-dried flask - Add p-chlorophenol and solvent B Catalyst Addition: - Cool to 0-5°C - Slowly add AlCl₃ A->B Step 1 C Acylating Agent Addition: - Add o-chlorobenzoyl chloride dropwise B->C Step 2 D Reaction Progression: - Warm to RT, then heat - Monitor by TLC C->D Step 3 E Work-up: - Cool and pour into ice/HCl D->E Step 4 F Extraction: - Extract with organic solvent - Wash and dry E->F Step 5 G Purification: - Evaporate solvent - Recrystallize F->G Step 6

Caption: Workflow for the synthesis of this compound.

Protocol for Determination of Solubility

This protocol outlines a method to quantitatively determine the solubility of this compound in a given solvent.

  • Preparation of Saturated Solution: Add an excess amount of the compound to a known volume of the solvent in a sealed vial.

  • Equilibration: Agitate the mixture at a constant temperature for 24-48 hours to ensure equilibrium is reached.

  • Sample Collection: Allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant using a syringe fitted with a solvent-compatible filter (0.22 µm).

  • Solvent Evaporation: Transfer the filtered solution to a pre-weighed vial and evaporate the solvent completely.

  • Mass Determination: Dry the vial containing the residue to a constant weight. The mass of the dissolved solid can then be determined.

  • Calculation: Calculate the solubility in g/L or mol/L.

Applications in Research and Drug Development

The benzophenone scaffold is of great importance in medicinal chemistry due to its presence in numerous bioactive natural products[1][2]. While specific biological activities for this compound are not extensively documented, its structural features suggest several potential areas of application.

  • Anticancer Agents: Many substituted benzophenones have demonstrated potent cytotoxic effects against various cancer cell lines[1]. The dichlorinated phenyl rings of this compound may enhance its interaction with biological targets.

  • Antimicrobial and Antiviral Agents: The benzophenone core is found in compounds with significant antimicrobial and antiviral activities[1][2]. The specific substitution pattern of this compound could lead to novel compounds with activity against resistant pathogens.

  • Enzyme Inhibitors: Hydroxybenzophenones have been identified as inhibitors of various enzymes. The structural characteristics of this compound make it a candidate for screening against a range of enzymatic targets.

  • Precursor for Heterocyclic Synthesis: The ketone and hydroxyl functionalities of this compound make it a versatile starting material for the synthesis of more complex heterocyclic systems, which are a cornerstone of many drug discovery programs.

Safety and Handling

As a Senior Application Scientist, it is imperative to emphasize the importance of safe handling of all chemical compounds. While a specific Safety Data Sheet (SDS) for this compound was not available through the conducted searches, data from closely related dichlorinated phenols and aminobenzophenones indicate that this compound should be handled with care[3][7][8].

Potential Hazards:

  • Skin Irritation: May cause skin irritation upon contact.

  • Eye Irritation: May cause serious eye irritation.

  • Respiratory Irritation: Inhalation of the dust may cause respiratory tract irritation.

Recommended Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat. Use a dust mask or work in a well-ventilated fume hood to avoid inhalation.

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid formation of dust.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. As it is air-sensitive, storage under an inert atmosphere is recommended.

Conclusion

This compound is a chemical entity with significant potential, bridging the advantageous properties of the hydroxybenzophenone and dichlorobenzophenone scaffolds. Its physicochemical properties and synthetic accessibility make it a valuable building block for medicinal chemistry and materials science. While further research is needed to fully elucidate its specific biological activities and applications, this guide provides a solid foundation of its known properties and methodologies for its use. It is our hope that this in-depth technical overview will empower researchers and drug development professionals to explore the full potential of this promising compound.

References

  • Agilent Technologies, Inc. (2019). 2,5-Dichlorophenol - Safety Data Sheet. Retrieved from [Link]

  • Carl ROTH GmbH + Co. KG. Safety Data Sheet: Benzophenone. Retrieved from [Link]

  • Valsynthese SA. (2022). Material Safety Data Sheet 2-Hydroxy-5-nitrobenzaldehyde. Retrieved from [Link]

  • SpectraBase. This compound - Optional[FTIR] - Spectrum. Retrieved from [Link]

  • Al-Harrasi, A., Ali, L., Hussain, J., & Rehman, N. U. (2019). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Advances, 9(29), 16550-16569.
  • Milne, P. J., & Kilian, G. (2010). The properties, formation, and biological activity of 2,5-diketopiperazines. In Comprehensive Natural Products II (pp. 529-559). Elsevier.
  • MassBank. (2013). 2,5-Dihydroxybenzoic acid. Retrieved from [Link]

  • MDPI. (2024). Novel 2,5-Diketopiperazines with In Vitro Activities against Protozoan Parasites of Tropical Diseases. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Advances. Retrieved from [Link]

  • ResearchGate. ¹H-NMR spectra. (A) Authentic methyl 2,5-dihydroxybenzoate.... Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Stereochemical Effects on the Antimicrobial Properties of Tetrasubstituted 2,5-Diketopiperazines. ACS Infectious Diseases. Retrieved from [Link]

  • Gaylord Chemical Company. DMSO. Retrieved from [Link]

  • The Royal Society of Chemistry. (2017). A phosphine-free, atom-efficient cross-coupling reaction of triorganoindiums with acyl chlorides catalyzed by immobilization of palladium(0) in MCM-41. Supporting Information. Retrieved from [Link]

  • Semantic Scholar. (2010). The Properties, Formation, and Biological Activity of 2,5-Diketopiperazines. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Structural diversity and bioactivities of natural benzophenones. PubMed. Retrieved from [Link]

  • ResearchGate. 5-Chloro-2-hydroxybenzophenone, featuring O—H⋯O, C—H⋯O, C—H⋯π and π–π interactions. Retrieved from [Link]

  • Chegg. (2023). Include a copy of the 1H-NMR spectra for the product(2,5-dichloro-2,5-dimethylhexane). Annotate with. Retrieved from [Link]

  • Cheméo. Chemical Properties of 2-Hydroxy-5-methylbenzophenone (CAS 1470-57-1). Retrieved from [Link]

  • ChemBK. 2,4-Dihydroxybenzophenone. Retrieved from [Link]

  • Semantic Scholar. (2023). Comparison of Compound Identification Tools Using Data Dependent and Data Independent High-Resolution Mass Spectrometry Spectra. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of 2,5-Dichloro-2,5-Dimethylhexane in Pharmaceutical Synthesis and Fragrance Production. Retrieved from [Link]

  • Carl ROTH GmbH + Co. KG. Methanol, 2.5 l, CAS No. 67-56-1. Retrieved from [Link]

  • Defense Technical Information Center. (2008). Synthesis and mass spectral analysis of HD degradation products. A computational elucidation of the. Retrieved from [Link]

  • Trade Science Inc. (2013). Synthesis of 2-hydroxy-4-n-octaoxybenzophenones (UV-531) with the phase transfer method. Retrieved from [Link]

  • Google Patents. (2017). US9834578B2 - Enhanced sensitivity for analysis of ketosteroid compounds using mass spectrometry.

Sources

An In-Depth Technical Guide to 2',5'-Dichloro-2-hydroxybenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 2',5'-Dichloro-2-hydroxybenzophenone, a halogenated aromatic ketone of significant interest to researchers and professionals in drug development and organic synthesis. This document delves into its chemical identity, synthetic pathways, analytical characterization, and potential applications, offering field-proven insights into its utility.

Core Molecular Attributes

2',5'-Dichloro-2-hydroxybenzophenone is a polysubstituted benzophenone derivative. Its core structure consists of a benzoyl group attached to a dichlorinated phenol. The precise positioning of the chloro and hydroxyl groups on the phenyl rings dictates its chemical reactivity and potential biological activity.

IdentifierValueSource
Molecular Formula C₁₃H₈Cl₂O₂[1]
Molecular Weight 267.11 g/mol [1]
CAS Number 61785-35-1[1][2]
Canonical SMILES C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)Cl)O)Cl[3]
InChIKey OSXVZDOVYCTYCW-UHFFFAOYSA-N[2][3]

Synthesis and Mechanistic Insights

The synthesis of 2',5'-Dichloro-2-hydroxybenzophenone can be approached through several strategic pathways. The selection of a particular method is often dictated by the availability of starting materials, desired yield, and isomeric purity. Two plausible and industrially relevant synthetic strategies are the Friedel-Crafts acylation followed by hydroxylation, and the Fries rearrangement.

Strategy 1: Friedel-Crafts Acylation Route

A common and robust method for constructing the benzophenone scaffold is the Friedel-Crafts acylation.[4] This electrophilic aromatic substitution reaction typically involves the reaction of an aromatic compound with an acyl halide or anhydride in the presence of a Lewis acid catalyst.

Conceptual Workflow:

The synthesis of 2',5'-Dichloro-2-hydroxybenzophenone via this route would likely proceed in two key stages:

  • Formation of 2,5-Dichlorobenzophenone: The initial step involves the Friedel-Crafts acylation of 1,4-dichlorobenzene with 2-chlorobenzoyl chloride. The use of a strong Lewis acid, such as aluminum chloride (AlCl₃), is crucial to activate the acyl chloride and facilitate the electrophilic attack on the electron-rich dichlorobenzene ring.[4] The isomeric purity of the resulting 2,5-dichlorobenzophenone is a critical consideration, and reaction conditions must be optimized to favor the desired isomer.[4]

  • Hydroxylation: The subsequent introduction of the hydroxyl group onto the 2-position of the benzoyl moiety can be a more complex step. Direct hydroxylation of the aromatic ring can be challenging. A more controlled approach might involve the use of a starting material that already contains a protected hydroxyl group or a functional group that can be readily converted to a hydroxyl group after the Friedel-Crafts reaction.

Experimental Protocol: Synthesis of 2,5-Dichlorobenzophenone (Precursor)

This protocol is adapted from established methods for Friedel-Crafts acylation of dichlorobenzenes.[4]

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add anhydrous aluminum chloride (1.2 eq).

  • Solvent and Reactant Addition: Add 1,4-dichlorobenzene (1.5 eq) to the flask, followed by the slow, dropwise addition of 2-chlorobenzoyl chloride (1.0 eq) via the dropping funnel. The reaction is typically performed in an inert solvent such as dichloromethane or nitrobenzene, though the latter is less favored due to its toxicity.[4]

  • Reaction Conditions: The reaction mixture is stirred at room temperature and may be gently heated to drive the reaction to completion. Reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is carefully quenched by pouring it over a mixture of crushed ice and concentrated hydrochloric acid.

  • Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., dichloromethane). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield 2,5-dichlorobenzophenone.

Friedel-Crafts Acylation Workflow A 1,4-Dichlorobenzene D Friedel-Crafts Acylation A->D B 2-Chlorobenzoyl Chloride B->D C AlCl₃ (Lewis Acid) C->D Catalyst E 2,5-Dichlorobenzophenone D->E F Hydroxylation Step E->F G 2',5'-Dichloro-2-hydroxybenzophenone F->G

Caption: Friedel-Crafts acylation pathway to the target molecule.

Strategy 2: Fries Rearrangement

The Fries rearrangement is another powerful method for the synthesis of hydroxyaryl ketones.[5] This reaction involves the rearrangement of a phenolic ester in the presence of a Lewis acid catalyst.[5][6]

Conceptual Workflow:

  • Esterification: The first step is the esterification of 2,5-dichlorophenol with benzoyl chloride to form 2,5-dichlorophenyl benzoate.

  • Rearrangement: The resulting ester is then subjected to the Fries rearrangement conditions, typically heating with a Lewis acid like aluminum chloride.[5][6] This promotes the migration of the acyl group from the phenolic oxygen to the ortho and para positions of the aromatic ring. The regioselectivity of the rearrangement (ortho vs. para) can often be controlled by adjusting the reaction temperature and solvent. To obtain the desired 2-hydroxy isomer, conditions favoring ortho-acylation would be necessary.

Fries Rearrangement Workflow A 2,5-Dichlorophenol C Esterification A->C B Benzoyl Chloride B->C D 2,5-Dichlorophenyl Benzoate C->D E Fries Rearrangement (AlCl₃, heat) D->E F 2',5'-Dichloro-2-hydroxybenzophenone (ortho-product) E->F G 4-Hydroxy Isomer (para-product) E->G

Caption: Fries rearrangement pathway for synthesis.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of synthesized 2',5'-Dichloro-2-hydroxybenzophenone. A combination of spectroscopic techniques is typically employed.

Infrared (IR) Spectroscopy

The FTIR spectrum of 2',5'-Dichloro-2-hydroxybenzophenone provides valuable information about its functional groups.

Key Expected Absorptions:

  • O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group, likely broadened due to intermolecular hydrogen bonding.

  • C=O Stretch: A strong, sharp absorption band around 1630-1685 cm⁻¹ corresponds to the stretching vibration of the benzophenone carbonyl group.

  • C-Cl Stretch: Absorptions in the fingerprint region, typically between 600-800 cm⁻¹, can be attributed to the carbon-chlorine bonds.

  • Aromatic C-H and C=C Stretches: Multiple sharp bands will be observed for the aromatic C-H stretching (above 3000 cm⁻¹) and C=C ring stretching (around 1450-1600 cm⁻¹).

An available FTIR spectrum for this compound confirms these characteristic peaks.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum would be expected to show a complex multiplet pattern in the aromatic region (approximately 6.8-7.8 ppm). The proton of the hydroxyl group would likely appear as a broad singlet, and its chemical shift would be dependent on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum would display distinct signals for each of the 13 carbon atoms in the molecule. The carbonyl carbon would be significantly downfield (typically >190 ppm). The chlorinated and hydroxylated aromatic carbons would also have characteristic chemical shifts.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of the compound.

  • Molecular Ion Peak: The mass spectrum would be expected to show a prominent molecular ion peak (M⁺) at m/z 266, corresponding to the monoisotopic mass of C₁₃H₈³⁵Cl₂O₂. The presence of two chlorine atoms would result in a characteristic isotopic pattern for the molecular ion peak, with M+2 and M+4 peaks at relative intensities determined by the natural abundance of ³⁵Cl and ³⁷Cl.

  • Fragmentation Pattern: Common fragmentation pathways for benzophenones include cleavage at the carbonyl group, leading to the formation of benzoyl and dichlorophenyl cations.

Predicted mass-to-charge ratios for various adducts have been calculated, providing further data for identification.[3]

Physicochemical Properties

Understanding the physical properties of 2',5'-Dichloro-2-hydroxybenzophenone is crucial for its handling, formulation, and application.

PropertyValueSource
Physical State White to orange to green powder/crystal
Melting Point 106.0 to 110.0 °C
Purity (by GC) >98.0%

The compound is noted to be air-sensitive and should be stored under an inert gas in a cool, dark place.

Applications and Research Interest

Benzophenone derivatives are a well-established class of compounds with diverse applications in medicinal chemistry and materials science.[7]

Role in Drug Discovery

The benzophenone scaffold is a privileged structure in drug discovery, found in numerous natural products and synthetic compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[7] Hydroxybenzophenones, in particular, have been investigated for their potential as antiviral and antitumor agents.[8]

While specific biological activities for 2',5'-Dichloro-2-hydroxybenzophenone are not extensively documented in publicly available literature, its structural features suggest it could be a valuable intermediate or lead compound for several reasons:

  • Scaffold for Further Derivatization: The hydroxyl and chloro substituents provide reactive handles for further chemical modification, allowing for the generation of libraries of related compounds for structure-activity relationship (SAR) studies.

  • Potential for Bioactivity: The combination of a hydroxylated phenyl ring and a dichlorinated phenyl ring may confer unique electronic and steric properties that could lead to interactions with biological targets. Halogen atoms can modulate a molecule's lipophilicity, metabolic stability, and binding affinity.

Use as a Research Chemical

2',5'-Dichloro-2-hydroxybenzophenone is commercially available as a research chemical, primarily for use in proteomics research and as a building block in organic synthesis.[1] Its utility lies in its potential to be incorporated into larger, more complex molecules with desired biological or material properties.

Conclusion

2',5'-Dichloro-2-hydroxybenzophenone is a well-defined chemical entity with established molecular formula and weight. Its synthesis can be achieved through classical organic reactions such as Friedel-Crafts acylation and the Fries rearrangement, offering pathways for its production on a laboratory and potentially industrial scale. The analytical characterization of this compound relies on standard spectroscopic techniques. While its specific applications are still emerging, its structural relationship to a broad class of biologically active benzophenones makes it a compound of significant interest for further research and development in medicinal chemistry and related fields.

References

  • Doubleday, W. W. (1993). Preparation of 2,5-dichlorobenzophenones. U.S. Patent No. 5,210,313. Washington, DC: U.S.
  • Stec, J., et al. (2021). 2,5-Dihydroxy-1,4-benzoquinones Appended with −P( O)(OR)2 (R = Me or Et) Groups and Their Ammonium and Lithium Salts: Structural, Spectroscopic, and Electrochemical Properties. National Center for Biotechnology Information. [Link]

  • Mansour, K. D., & Abd, L. S. (2024). Synthesis of Hydroxy Aryl Ketones via a Novel Low Temperature Variant of the Fries Rearrangement. Advanced Journal of Chemistry, Section A, 7(1), 1-10. [Link]

  • Organic Syntheses. (n.d.). 2,5-dihydroxyacetophenone. [Link]

  • SpectraBase. (n.d.). 2',5-Dichloro-2-hydroxybenzophenone. [Link]

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  • Scribd. (n.d.). The Synthesis for 2 Amino 2′,5 Dichlorobenzophenon. [Link]

  • Li, J., et al. (2016). Uses of hydroxybenzophenone in preparation of antiviral and antitumor drugs.
  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (NP0075597). [Link]

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  • Chegg. (2015). 13c nmr and ir spectrum 2 5-dichloro-2 5-dimethylhexane. [Link]

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An In-depth Technical Guide to the Predicted Mass Spectrometry Fragmentation of 2',5-Dichloro-2-hydroxybenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2',5-Dichloro-2-hydroxybenzophenone is a substituted aromatic ketone of significant interest in pharmaceutical and chemical research. Its multifaceted structure, featuring a benzophenone core, halogen substituents, and a hydroxyl group, presents a unique analytical challenge. Understanding its behavior under mass spectrometric analysis is paramount for its identification in complex matrices, for metabolite profiling in drug development, and for quality control in chemical synthesis.

This technical guide provides a predictive analysis of the fragmentation pathways of this compound under both high-energy Electron Ionization (EI) and soft-ionization Electrospray Ionization (ESI) conditions. The predictions are grounded in fundamental principles of mass spectrometry and established fragmentation patterns of related chemical moieties. The objective is to equip researchers, scientists, and drug development professionals with a robust framework for interpreting the mass spectra of this molecule and its analogues.

The molecular structure of this compound, with a molecular formula of C₁₃H₈Cl₂O₂ and a monoisotopic mass of approximately 265.99 g/mol , forms the basis for all subsequent predictions.[1][2]

Part 1: Predicted Fragmentation under Electron Ionization (EI-MS)

Electron Ionization (EI) is a hard ionization technique that bombards molecules with high-energy electrons (typically 70 eV), leading to the formation of a radical cation (the molecular ion, M⁺•) and subsequent extensive fragmentation.[3] The resulting mass spectrum is a fingerprint of the molecule, rich in structural information.

The Molecular Ion (M⁺•)

The first key feature in the EI spectrum will be the molecular ion peak. Given the stability of the aromatic rings, the M⁺• of this compound is expected to be clearly observable.[4] A critical diagnostic feature will be the isotopic pattern created by the two chlorine atoms. Natural chlorine consists of two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio.[5][6] Consequently, any ion containing two chlorine atoms will exhibit a characteristic cluster of peaks:

  • M⁺•: The ion with two ³⁵Cl isotopes (m/z ≈ 266).

  • (M+2)⁺•: The ion with one ³⁵Cl and one ³⁷Cl isotope (m/z ≈ 268).

  • (M+4)⁺•: The ion with two ³⁷Cl isotopes (m/z ≈ 270).

The relative intensities of these peaks are predicted to be in a ratio of approximately 9:6:1 , providing unambiguous confirmation of the presence of two chlorine atoms in the parent molecule.[5][7]

Primary Fragmentation Pathways

The high internal energy of the molecular ion post-ionization drives fragmentation through several predictable pathways. The most favorable cleavage events are those that result in the formation of stable ions and neutral species.

A. Alpha-Cleavage (α-Cleavage)

For ketones, the most prominent fragmentation pathway is alpha-cleavage, which involves the breaking of the carbon-carbon bond adjacent to the carbonyl group.[8][9] This process leads to the formation of a stable acylium ion. Two primary alpha-cleavage routes are possible for this molecule:

  • Formation of the 2,5-Dichlorobenzoyl Cation: Cleavage of the bond between the carbonyl carbon and the hydroxyl-substituted phenyl ring results in the loss of a 2-hydroxyphenyl radical. This generates the 2,5-dichlorobenzoyl cation, which will also exhibit a 9:6:1 isotopic pattern at m/z 173, 175, and 177.

  • Formation of the 2-Hydroxybenzoyl Cation: The alternative cleavage, involving the loss of a 2,5-dichlorophenyl radical, produces the 2-hydroxybenzoyl cation at m/z 121.

B. Secondary Fragmentation: Decarbonylation

Acylium ions formed via alpha-cleavage are themselves prone to further fragmentation. A characteristic reaction is the neutral loss of a carbon monoxide (CO) molecule (28 Da), a highly stable neutral species.[9]

  • The 2,5-dichlorobenzoyl cation (m/z 173) is predicted to lose CO to form the 2,5-dichlorophenyl cation at m/z 145 (with its corresponding M+2 and M+4 isotopic peaks).

  • The 2-hydroxybenzoyl cation (m/z 121) will lose CO to form the 2-hydroxyphenyl cation at m/z 93.

C. Other Fragmentation Pathways

  • Loss of Chlorine: Direct cleavage of a C-Cl bond from the molecular ion can lead to the loss of a chlorine radical (•Cl), resulting in an ion cluster at m/z 231/233 (containing one Cl atom, thus showing a 3:1 M:M+2 ratio).

  • Ortho Effect and Rearrangements: The presence of the ortho-hydroxyl group can facilitate specific rearrangement reactions. One possibility is the intramolecular transfer of the phenolic hydrogen, followed by the elimination of a neutral molecule like HCl.[10] This would generate an ion at m/z 230/232.

Visualizing the EI Fragmentation Pathway

The complex interplay of these fragmentation events can be visualized using a logical diagram.

EI_Fragmentation cluster_alpha Alpha-Cleavage cluster_other Other Pathways cluster_secondary Secondary Fragmentation M [M]⁺• C₁₃H₈Cl₂O₂ m/z 266, 268, 270 (9:6:1 ratio) F1 2,5-Dichlorobenzoyl Cation C₇H₃Cl₂O⁺ m/z 173, 175, 177 (9:6:1 ratio) M->F1 - •C₆H₄OH F2 2-Hydroxybenzoyl Cation C₇H₅O₂⁺ m/z 121 M->F2 - •C₆H₃Cl₂ F3 [M - Cl]⁺ C₁₃H₈ClO₂⁺ m/z 231, 233 (3:1 ratio) M->F3 - •Cl F1_1 2,5-Dichlorophenyl Cation C₆H₃Cl₂⁺ m/z 145, 147, 149 (9:6:1 ratio) F1->F1_1 - CO F2_1 2-Hydroxyphenyl Cation C₆H₅O⁺ m/z 93 F2->F2_1 - CO

Caption: Predicted EI fragmentation pathways for this compound.

Summary of Predicted EI Fragments
Predicted m/z (for ³⁵Cl)Proposed FormulaProposed StructureNeutral LossIsotopic Pattern
266[C₁₃H₈Cl₂O₂]⁺•Molecular Ion-M, M+2, M+4 (9:6:1)
231[C₁₃H₈ClO₂]⁺[M - Cl]⁺•ClM, M+2 (3:1)
173[C₇H₃Cl₂O]⁺2,5-Dichlorobenzoyl cation•C₆H₄OHM, M+2, M+4 (9:6:1)
145[C₆H₃Cl₂]⁺2,5-Dichlorophenyl cation•C₆H₄OH, COM, M+2, M+4 (9:6:1)
121[C₇H₅O₂]⁺2-Hydroxybenzoyl cation•C₆H₃Cl₂Monoisotopic
93[C₆H₅O]⁺2-Hydroxyphenyl cation•C₆H₃Cl₂, COMonoisotopic

Part 2: Predicted Fragmentation under Electrospray Ionization (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that generates ions from solution with minimal fragmentation.[11] It is ideal for analyzing polar and thermolabile molecules. The primary ion observed is typically a protonated molecule [M+H]⁺ or a deprotonated molecule [M-H]⁻. Structural information is then obtained by selecting this precursor ion and subjecting it to collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS).

Ion Formation (Precursor Ions)
  • Negative Ion Mode (ESI-): The phenolic hydroxyl group is acidic and will readily deprotonate in a suitable solvent system. Therefore, the most abundant ion in negative mode is predicted to be the deprotonated molecule, [M-H]⁻ , at m/z 265, 267, and 269 (9:6:1 ratio). This is often the preferred mode for phenolic compounds.

  • Positive Ion Mode (ESI+): Protonation can occur on either the carbonyl oxygen or the hydroxyl oxygen. This will result in the formation of a protonated molecule, [M+H]⁺ , at m/z 267, 269, and 271 (9:6:1 ratio).

Predicted MS/MS Fragmentation

The fragmentation of the ESI-generated precursor ion will be significantly less extensive than under EI conditions.

A. Fragmentation of [M-H]⁻ (m/z 265)

Upon collisional activation, the [M-H]⁻ ion is predicted to fragment via the following pathways:

  • Loss of a Chlorine Radical: While less common in negative ion mode than in EI, the loss of •Cl could produce a radical anion at m/z 230/232.

  • Loss of HCl: A more plausible rearrangement could lead to the elimination of a neutral HCl molecule, resulting in an ion at m/z 229/231.

  • Cleavage of the Carbonyl Bridge: A charge-directed fragmentation could lead to the formation of a 2-carboxyphenolate-type anion after cleavage and rearrangement, or the formation of the 2,5-dichlorophenolate anion at m/z 161/163.

B. Fragmentation of [M+H]⁺ (m/z 267)

The protonated molecule is likely to fragment via the loss of small, stable neutral molecules:

  • Loss of Water: A very common fragmentation pathway for protonated molecules containing a hydroxyl group is the neutral loss of water (H₂O, 18 Da).[8] This would yield a prominent fragment ion at m/z 249/251/253.

  • Loss of Carbon Monoxide: Similar to EI, the loss of CO (28 Da) is also a possible pathway, which could occur after the initial loss of water.

  • Cleavage of the Carbonyl Bridge: This would lead to the formation of the same key acylium ions seen in EI: the 2-hydroxybenzoyl cation (m/z 121) and the 2,5-dichlorobenzoyl cation (m/z 173/175).

Visualizing the ESI-MS/MS Fragmentation Pathway

The negative ion mode pathway is depicted below as it is often more sensitive for phenolic compounds.

ESI_Fragmentation cluster_frags CID Fragmentation M_H [M-H]⁻ C₁₃H₇Cl₂O₂⁻ m/z 265, 267, 269 (9:6:1 ratio) F1 [M-H-Cl]⁻ C₁₃H₇ClO₂⁻ m/z 230, 232 (3:1 ratio) M_H->F1 - •Cl F2 [M-H-HCl]⁻ C₁₃H₆ClO₂⁻ m/z 229, 231 (3:1 ratio) M_H->F2 - HCl F3 2,5-Dichlorophenolate C₆H₃Cl₂O⁻ m/z 161, 163 (3:1 ratio) M_H->F3 - C₇H₄O

Caption: Predicted ESI-MS/MS fragmentation of the [M-H]⁻ ion.

Part 3: Experimental Protocols

To validate these predictions, the following experimental workflows are recommended.

GC-EI-MS Protocol

This method is suitable for the analysis of volatile and thermally stable compounds like the target analyte.

  • Sample Preparation: Prepare a 100 µg/mL stock solution of this compound in a high-purity volatile solvent such as dichloromethane or ethyl acetate.

  • Gas Chromatograph (GC) Conditions:

    • Injector: Split/splitless injector, operated in splitless mode at 280°C.

    • Column: A medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Program: Start at 150°C, hold for 1 minute, ramp at 15°C/min to 300°C, and hold for 5 minutes.[12]

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-450.

LC-ESI-MS/MS Protocol

This method is ideal for confirming molecular weight and obtaining fragmentation data under softer conditions.

  • Sample Preparation: Prepare a 1 µg/mL solution of the analyte in a 50:50 mixture of methanol and water.

  • Liquid Chromatograph (LC) Conditions:

    • Column: A C18 reverse-phase column (e.g., 100 mm x 2.1 mm ID, 2.6 µm particle size).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 30% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), negative and positive modes.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150°C.

    • Desolvation Temperature: 400°C.

    • MS1 Scan Range: m/z 100-500.

    • MS/MS: Select the precursor ions (e.g., m/z 265 in negative mode, m/z 267 in positive mode) for Collision-Induced Dissociation (CID) using argon as the collision gas. Apply a range of collision energies (e.g., 10-40 eV) to generate a comprehensive fragmentation spectrum.

Conclusion

The structural features of this compound—aromatic rings, a carbonyl linker, chlorine substituents, and a hydroxyl group—give rise to a rich and predictable fragmentation pattern in mass spectrometry. Under high-energy EI, fragmentation is expected to be dominated by alpha-cleavage at the carbonyl bridge, leading to characteristic acylium ions at m/z 173 and 121, which subsequently lose carbon monoxide. Under soft ESI conditions, the molecule will primarily form an [M-H]⁻ or [M+H]⁺ ion, with subsequent MS/MS analysis yielding simpler spectra dominated by losses of small neutral molecules like water or HCl. In all cases, the distinctive 9:6:1 isotopic pattern for ions containing two chlorine atoms will serve as a definitive diagnostic tool. This predictive guide provides a solid foundation for the identification and structural elucidation of this compound in various scientific applications.

References

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. Retrieved from [Link]

  • ResearchGate. (n.d.). A fragmentation pathway of benzophenone formed in MS, take 2,6,4′-trihydroxy-4-methoxybenzophenone as an example. Retrieved from [Link]

  • PubMed. (1987). Positive and negative ion mass spectrometry of benzophenones, the acid-hydrolysis products of benzodiazepines. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Retrieved from [Link]

  • PubMed. (n.d.). 2-substituted benzofuran fragment ion formation in the electron ionization mass spectra of 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives. 1. Spirocyclization of the molecular ions in the gas phase. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrospray ionization. Retrieved from [Link]

  • SciSpace. (n.d.). Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]

  • University of Calgary. (2018). CHEM 2600 Topic 3: Mass Spectrometry (MS). Retrieved from [Link]

  • University of Wisconsin-River Falls. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

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A Technical Guide to the Synthesis of 2-Amino-2′,5-dichlorobenzophenone: Key Intermediates and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-2′,5-dichlorobenzophenone is a cornerstone intermediate in medicinal chemistry, serving as a critical precursor for the synthesis of several high-profile benzodiazepine drugs, including lorazepam.[1][2] The efficiency of its synthesis and the purity of its key intermediates are paramount to the quality and yield of the final active pharmaceutical ingredients (APIs). This guide provides an in-depth analysis of the predominant synthetic pathway, focusing on the formation, characterization, and critical process parameters of its core intermediates. We will dissect the mechanistic underpinnings of each synthetic step, offering field-proven insights to navigate the complexities of the process, from the initial Friedel-Crafts acylation to the final amination sequence.

Introduction: The Strategic Importance of a Benzodiazepine Precursor

The synthesis of 2-Amino-2′,5-dichlorobenzophenone, with the IUPAC name (2-amino-5-chlorophenyl)(2-chlorophenyl)methanone, is a subject of significant interest in pharmaceutical manufacturing.[3] Its molecular structure is the foundational scaffold for building the diazepine ring system central to drugs like lorazepam, prazepam, and diclazepam.[2] The challenge in its synthesis lies in the precise installation of the amino group ortho to the carbonyl bridge connecting the two substituted phenyl rings. This guide will illuminate a robust and industrially relevant pathway that navigates this challenge through the strategic formation of two key intermediates.

The Primary Synthetic Pathway: A Three-Step Approach

The most reliable and scalable synthesis of 2-Amino-2′,5-dichlorobenzophenone proceeds via a three-step sequence starting from readily available commodity chemicals. This pathway is designed to control regioselectivity and ensure high purity.

G Start_A 1,4-Dichlorobenzene Intermediate_1 Key Intermediate 1: 2',5-Dichlorobenzophenone Start_A->Intermediate_1 Step 1: Friedel-Crafts Acylation (AlCl₃ catalyst) Start_B 2-Chlorobenzoyl chloride Start_B->Intermediate_1 Step 1: Friedel-Crafts Acylation (AlCl₃ catalyst) Intermediate_2 Key Intermediate 2: 2',5-Dichlorobenzophenone Oxime Intermediate_1->Intermediate_2 Step 2: Oximation Reagent_1 Hydroxylamine (NH₂OH) Reagent_1->Intermediate_2 Step 2: Oximation Product Final Product: 2-Amino-2',5-dichlorobenzophenone Intermediate_2->Product Step 3: Beckmann Rearrangement & Hydrolysis (Acid-catalyzed)

Caption: Overall synthetic workflow for 2-Amino-2′,5-dichlorobenzophenone.

Step 1: Synthesis of Key Intermediate I - 2′,5-Dichlorobenzophenone

The initial and most critical step is the construction of the diaryl ketone core. This is achieved via a Friedel-Crafts acylation, a classic electrophilic aromatic substitution reaction.

The Causality Behind the Choice: Friedel-Crafts acylation is superior to its counterpart, Friedel-Crafts alkylation, for this purpose because the resulting ketone product is deactivated towards further electrophilic attack. This deactivation effectively prevents polysubstitution, ensuring the formation of a monoacylated product, which is essential for yield and purity control.

The reaction involves the acylation of 1,4-dichlorobenzene with 2-chlorobenzoyl chloride. The choice of 1,4-dichlorobenzene as the substrate is strategic; while the chlorine atoms are deactivating, they direct incoming electrophiles to the ortho and para positions. Since the para position is blocked, acylation occurs exclusively at the position ortho to one of the chlorine atoms, leading to the desired 2,5-dichloro substitution pattern on one ring.

The Critical Role of the Catalyst: This reaction is catalyzed by a strong Lewis acid, most commonly aluminum chloride (AlCl₃). A crucial insight from process chemistry is that for deactivated rings like 1,4-dichlorobenzene, a stoichiometric excess of the AlCl₃ catalyst is required. The Lewis acid not only activates the acyl chloride to form the highly electrophilic acylium ion but also complexes with the carbonyl oxygen of the benzophenone product. Therefore, at least two equivalents of AlCl₃ are necessary to drive the reaction to completion with high yield and isomeric purity.[4]

G cluster_0 Step 1: Formation of Acylium Ion cluster_1 Step 2: Electrophilic Aromatic Substitution AcylCl 2-Chlorobenzoyl chloride Acylium Acylium Ion (Electrophile) + AlCl₄⁻ AcylCl->Acylium Activation AlCl3 AlCl₃ (Lewis Acid) SigmaComplex σ-Complex (Carbocation Intermediate) Dichlorobenzene 1,4-Dichlorobenzene Dichlorobenzene->SigmaComplex Nucleophilic Attack ProductComplex Product-Catalyst Complex SigmaComplex->ProductComplex Deprotonation (Restores Aromaticity) Product 2',5-Dichlorobenzophenone ProductComplex->Product Step 3: Hydrolysis (Workup)

Caption: Mechanism of the Friedel-Crafts acylation of 1,4-dichlorobenzene.

Table 1: Optimized Reaction Parameters for Friedel-Crafts Acylation

ParameterRecommended Value/ConditionRationale & Field InsightsSource
Lewis Acid Catalyst Aluminum Chloride (AlCl₃)Provides the highest activity for de-activated aromatic rings. Must be anhydrous.[4]
Catalyst Stoichiometry 2.0 - 2.5 moles per mole of aroyl halideEnsures complete activation of the acylating agent and prevents product inhibition by complexation. Critical for high yield.
Reactant Ratio 1.2:1 to 8:1 (1,4-dichlorobenzene to aroyl halide)Using an excess of 1,4-dichlorobenzene can improve yields and serves as a solvent. The excess can be recovered via distillation.
Temperature Room temperature to 150°CThe reaction is exothermic. Initial cooling may be required during addition, followed by heating to drive the reaction to completion.[4]
Reaction Time 3 - 5 hoursMonitored by TLC or HPLC to ensure complete consumption of the limiting reagent.[4]
Workup Slow quench into ice/conc. HClDecomposes the aluminum chloride-product complex and separates the catalyst from the organic phase. This step is highly exothermic and requires careful control.[4]

Experimental Protocol: Synthesis of 2′,5-Dichlorobenzophenone

  • Setup: Equip a dry, three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a scrubber with NaOH solution to trap evolved HCl). Ensure all glassware is thoroughly dried to prevent deactivation of the AlCl₃ catalyst.

  • Charging Reactants: Charge the flask with 1,4-dichlorobenzene (e.g., 4.0 eq) and anhydrous aluminum chloride (e.g., 2.2 eq). If using 1,4-dichlorobenzene as the solvent, begin stirring the mixture.

  • Addition of Acylating Agent: Slowly add 2-chlorobenzoyl chloride (1.0 eq) via the dropping funnel over 30-60 minutes. Control the addition rate to manage the exotherm and maintain the reaction temperature below 40°C.

  • Reaction: After the addition is complete, heat the mixture to 60-80°C and maintain for 3-5 hours, or until TLC/HPLC analysis indicates the reaction is complete.

  • Workup: Cool the reaction mixture to room temperature. In a separate, well-ventilated fume hood, prepare a beaker with crushed ice and concentrated hydrochloric acid. Very slowly and carefully, pour the reaction mixture onto the ice-acid mixture with vigorous stirring.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with a suitable solvent (e.g., dichloromethane).

  • Purification: Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate. The solvent is removed under reduced pressure. The excess 1,4-dichlorobenzobenzene can be removed by distillation, and the final product, 2′,5-dichlorobenzophenone, can be purified by recrystallization or vacuum distillation, yielding a solid product.

Step 2 & 3: Amination via Oxime Formation and Beckmann Rearrangement

Direct amination of the 2′,5-dichlorobenzophenone intermediate is challenging. The most effective strategy involves a two-step sequence: conversion to an oxime followed by an acid-catalyzed rearrangement.

Step 2: Formation of Key Intermediate II - 2′,5-Dichlorobenzophenone Oxime

The ketone intermediate is converted to its corresponding oxime by reaction with hydroxylamine (NH₂OH), typically generated in situ from hydroxylamine hydrochloride.[5] This reaction is a standard condensation and proceeds with high efficiency.

Step 3: The Beckmann Rearrangement to Final Product

The Beckmann rearrangement is a classic organic reaction that transforms an oxime into an amide under acidic conditions.[6][7] This reaction is the key to inserting the nitrogen atom between the carbonyl carbon and the adjacent phenyl ring.

Mechanistic Rationale: The reaction is initiated by the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). This is followed by a concerted 1,2-shift of the alkyl or aryl group that is anti-periplanar to the leaving group, resulting in the formation of a nitrilium ion intermediate.[6] This migration is stereospecific. The nitrilium ion is then attacked by water, and after tautomerization, the stable amide is formed. Subsequent hydrolysis of this amide yields the desired 2-amino-2',5-dichlorobenzophenone.

G Oxime 2',5-Dichlorobenzophenone Oxime ProtonatedOxime Protonated Oxime Oxime->ProtonatedOxime 1. Protonation (H⁺) NitriliumIon Nitrilium Ion Intermediate ProtonatedOxime->NitriliumIon 2. 1,2-Aryl Shift & Loss of H₂O ImidicAcid Imidic Acid Intermediate NitriliumIon->ImidicAcid 3. Nucleophilic Attack by H₂O Amide Intermediate Amide ImidicAcid->Amide 4. Tautomerization FinalProduct 2-Amino-2',5-dichlorobenzophenone Amide->FinalProduct 5. Hydrolysis

Caption: Simplified mechanism of the Beckmann Rearrangement and subsequent hydrolysis.

Experimental Protocol: Synthesis of 2-Amino-2′,5-dichlorobenzophenone from Oxime

(Note: This is a representative protocol based on the principles of oximation and Beckmann rearrangement.)

  • Oximation: Dissolve 2′,5-dichlorobenzophenone (1.0 eq) in a suitable solvent like ethanol. Add hydroxylamine hydrochloride (e.g., 1.5 eq) and a base such as sodium acetate or pyridine (e.g., 2.0 eq). Heat the mixture to reflux for several hours until TLC analysis shows complete conversion to the oxime. Cool the mixture, precipitate the product with water, filter, and dry the crude 2′,5-dichlorobenzophenone oxime.

  • Rearrangement and Hydrolysis: Cautiously add the dried oxime to a strong protic acid, such as concentrated sulfuric acid or polyphosphoric acid, at 0-10°C. Stir the mixture and allow it to slowly warm to room temperature, then heat gently (e.g., 50-100°C) for a specified time to complete the rearrangement and hydrolysis.

  • Workup: Carefully pour the acidic reaction mixture onto crushed ice to precipitate the product. Neutralize the solution with a base (e.g., aqueous ammonia or NaOH) to a neutral or slightly basic pH.

  • Purification: Filter the crude solid product, wash thoroughly with water, and dry. The final product, 2-Amino-2′,5-dichlorobenzophenone, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a yellow crystalline solid.[1]

Table 2: Typical Data for Intermediates and Final Product

CompoundMolecular FormulaMolecular WeightPhysical AppearanceTypical Yield
2′,5-Dichlorobenzophenone C₁₃H₈Cl₂O251.11Off-white to pale yellow solid50-65%[4]
2-Amino-2′,5-dichlorobenzophenone C₁₃H₉Cl₂NO266.12Yellow to yellow-green powder40-80% (from benzophenone)[4]

Conclusion

The synthesis of 2-Amino-2′,5-dichlorobenzophenone is a well-defined process that hinges on the successful formation and transformation of two key intermediates: 2′,5-Dichlorobenzophenone and its corresponding oxime . Mastery of the Friedel-Crafts acylation, particularly the critical role of a stoichiometric excess of the Lewis acid catalyst, is fundamental to achieving high yields of the initial benzophenone core. The subsequent amination, elegantly achieved through an oxime formation followed by a Beckmann rearrangement, provides a reliable method for installing the crucial amino group. By understanding the mechanistic principles and optimizing the critical parameters for each step, researchers and drug development professionals can ensure a robust, efficient, and scalable synthesis of this vital pharmaceutical precursor.

References

  • Scribd. The Synthesis for 2 Amino 2′,5 Dichlorobenzophenon. Available from: [Link]

  • Google Patents. Preparation method of lorazepam intermediate. CN112028844A.
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  • Google Patents. Preparation of 2,5-dichlorobenzophenones. US5210313A.
  • NINGBO INNO PHARMCHEM CO.,LTD. 2-Amino-2',5-dichlorobenzophenone: A Key Intermediate for Pharmaceutical Synthesis and Specialty Chemicals. (2026). Available from: [Link]

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  • MDPI. N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide. Available from: [Link]

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  • Organic Chemistry Portal. Beckmann Rearrangement. Available from: [Link]

  • PubMed Central. 1H-1,2,3-triazol-4-yl)methoxy)ethyl)benzo[d]isoxazole derivatives as new α-glucosidase inhibitors. Available from: [Link]

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  • ResearchGate. 1H-1,2,3-triazol-4-yl)methoxy)ethyl) benzo[d]isoxazole derivatives as new α-glucosidase inhibitors. Available from: [Link]

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A Comprehensive Technical Guide to 2',5'-Dichloro-2-hydroxybenzophenone as a Versatile Chemical Building Block

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Synthetic Potential of a Dichlorinated Benzophenone

In the landscape of medicinal and materials chemistry, the strategic value of a chemical intermediate is defined by its structural features, reactivity, and versatility. 2',5'-Dichloro-2-hydroxybenzophenone is a prime exemplar of a high-value building block, possessing a unique constellation of functional groups that render it a powerful precursor for a diverse range of complex molecular targets. Its diaryl ketone core, substituted with two chlorine atoms, a hydroxyl group, and a carbonyl bridge, provides multiple reactive handles for synthetic chemists to exploit.

This guide offers an in-depth exploration of 2',5'-Dichloro-2-hydroxybenzophenone, moving beyond a simple catalog of reactions to provide a causal understanding of its synthetic utility. We will dissect its preparation, explore its pivotal role in the synthesis of high-value compounds, particularly pharmaceuticals, and provide validated protocols to empower researchers in their own discovery efforts.

Physicochemical Properties

A foundational understanding of a building block begins with its physical and chemical characteristics. These properties dictate its handling, reactivity, and analytical profile.

PropertyValueSource
CAS Number 61785-35-1Santa Cruz Biotechnology[1]
Molecular Formula C₁₃H₈Cl₂O₂Santa Cruz Biotechnology[1]
Molecular Weight 267.11 g/mol Santa Cruz Biotechnology[1]
Appearance White to orange to green powder/crystalTokyo Chemical Industry
Melting Point 106.0 to 110.0 °CTokyo Chemical Industry
Purity >98.0% (GC)Tokyo Chemical Industry

Synthesis of the Core Building Block: A Friedel-Crafts Approach

The most prevalent and industrially scalable method for preparing substituted benzophenones is the Friedel-Crafts acylation.[2][3][4] This electrophilic aromatic substitution reaction provides a direct route to the diaryl ketone scaffold. The synthesis of 2',5'-dichlorobenzophenone derivatives, including the hydroxylated target, hinges on the careful selection of reactants and a Lewis acid catalyst to drive the reaction with high yield and isomeric purity.[5]

The fundamental transformation involves the acylation of 1,4-dichlorobenzene with a suitably substituted aroyl halide (e.g., 2-hydroxybenzoyl chloride) or its equivalent. The causality behind this choice is rooted in the directing effects of the substituents. The Lewis acid, typically aluminum chloride (AlCl₃), coordinates to the acylating agent, generating a highly electrophilic acylium ion. This powerful electrophile then attacks the electron-rich aromatic ring of 1,4-dichlorobenzene.

A critical insight from established methodologies is that a suitably large amount of the Lewis acid catalyst is necessary to achieve high yields and prevent the formation of undesired isomers.[5] The reaction temperature is also a key parameter, typically controlled between 80°C and 170°C to ensure the reaction proceeds to completion, which often takes several hours.[5]

G cluster_reactants Reactants cluster_reagents Reagents cluster_products Products 1_4_Dichlorobenzene 1,4-Dichlorobenzene Reaction_Vessel Friedel-Crafts Acylation (80-170°C, Anhydrous) 1_4_Dichlorobenzene->Reaction_Vessel 2_Hydroxybenzoyl_Chloride 2-Hydroxybenzoyl Chloride 2_Hydroxybenzoyl_Chloride->Reaction_Vessel AlCl3 AlCl₃ (Lewis Acid) AlCl3->Reaction_Vessel Catalyst Target 2',5'-Dichloro-2- hydroxybenzophenone HCl HCl (byproduct) Reaction_Vessel->Target Reaction_Vessel->HCl

Caption: Synthesis via Friedel-Crafts Acylation.

Experimental Protocol: Synthesis of a 2,5-Dichlorobenzophenone Analog

This protocol is adapted from established methods for Friedel-Crafts aroylation and serves as a self-validating system for producing the dichlorobenzophenone core.[5]

Materials:

  • 1,4-Dichlorobenzene

  • Aroyl Halide (e.g., Benzoyl Chloride)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Hexane

  • Deionized Water

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Activated Charcoal

Procedure:

  • Reaction Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stirrer. Ensure all glassware is thoroughly dried to maintain anhydrous conditions.

  • Charging Reactants: To the flask, add 1,4-dichlorobenzene and anhydrous aluminum chloride. The molar ratio of 1,4-dichlorobenzene to the aroyl halide should be between 1.2:1 and 8:1, while the molar ratio of AlCl₃ to the aroyl halide should be at least 1:1.[5]

  • Addition of Acylating Agent: Slowly add the aroyl halide to the stirred mixture. The reaction is exothermic, and the addition rate may need to be controlled to manage the temperature.

  • Reaction: Heat the reaction mixture to a temperature between 80°C and 170°C.[5] Maintain heating and stirring for 3-5 hours. Evolution of hydrogen chloride gas will be observed. The reaction is considered complete when gas evolution ceases.[5]

  • Work-up: Cool the reaction mixture to room temperature. Carefully and slowly quench the reaction by pouring the mixture over crushed ice and water. This will hydrolyze the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. If a solvent was used, separate the organic layer. If 1,4-dichlorobenzene was used in excess, it serves as the organic phase. Wash the organic layer sequentially with dilute HCl, water, and brine.

  • Drying and Filtration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter to remove the drying agent.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude product. The crude product can be purified by recrystallization, typically from hexane.[5] The use of activated charcoal can help decolorize the solution if necessary.

  • Analysis: Confirm the structure and purity of the isolated product using techniques such as Gas Chromatography (GC), NMR spectroscopy, and melting point determination.

Core Applications as a Chemical Building Block

The synthetic value of 2',5'-Dichloro-2-hydroxybenzophenone lies in its ability to serve as a precursor to a variety of more complex molecules. Its functional groups are entry points for diverse chemical transformations.

Keystone Precursor for Benzodiazepine Synthesis

The most significant application of benzophenone derivatives is in the synthesis of pharmaceuticals, particularly the 1,4-benzodiazepine class of drugs, which includes anxiolytics like diazepam ("Valium").[6] 2-Aminobenzophenones are the quintessential precursors for constructing the seven-membered diazepine ring.[4][7]

2',5'-Dichloro-2-hydroxybenzophenone can be readily converted into its corresponding 2-amino analog. This transformation typically involves a two-step sequence: nitration of the hydroxyl-bearing ring followed by reduction of the nitro group to an amine. The resulting 2-amino-5-chloro-2'-chlorobenzophenone is a highly valuable intermediate. This intermediate can then undergo condensation with a glycine derivative (like a glycine ester hydrochloride) or an amino acid, followed by cyclization to form the benzodiazepine core.[6] The synthesis of the neurological drug phenazepam, for example, relies on a substituted 2-aminobenzophenone precursor.[8][9]

G A 2',5'-Dichloro-2- hydroxybenzophenone B Nitration (HNO₃/H₂SO₄) A->B Step 1 C 2-Hydroxy-3-nitro-5,2'- dichlorobenzophenone B->C D Reduction (e.g., SnCl₂/HCl or H₂/Pd-C) C->D Step 2 E 2-Amino-5-chloro-2'- chlorobenzophenone (Key Precursor) D->E F Condensation with Glycine Ester HCl E->F Step 3a G Cyclization F->G Step 3b H Substituted 1,4-Benzodiazepine Core (e.g., Phenazepam analog) G->H

Caption: Pathway to Benzodiazepines.

Monomer for Advanced Polymer Synthesis

The presence of two chlorine atoms on one of the phenyl rings opens avenues in polymer chemistry. Dichloroaromatic compounds are well-known monomers for synthesizing high-performance polymers. Specifically, 2,5-dichlorobenzophenones can be used as starting materials for preparing substituted para-polyphenylenes via metal-catalyzed aryl coupling reactions.[5] In this context, the 2,5-dichlorophenyl group undergoes polymerization, resulting in a polyphenylene backbone with pendant side groups containing the carbonyl and the other aryl moiety. These side groups can be used to tune the solubility, thermal properties, and other characteristics of the final polymer.

Intermediate for UV Absorbers and Stabilizers

The 2-hydroxybenzophenone scaffold is famous for its ability to absorb ultraviolet (UV) radiation.[10] This property is due to an excited-state intramolecular proton transfer (ESIPT) mechanism.[11][12] Upon absorbing UV light, the proton from the hydroxyl group transfers to the carbonyl oxygen, forming a transient keto-tautomer. This species then relaxes back to the ground state via non-radiative decay, dissipating the UV energy as heat without degrading the molecule or the material it protects.

While 2',5'-Dichloro-2-hydroxybenzophenone itself can function as a UV absorber, it also serves as a building block to synthesize more complex and efficient UV stabilizers for plastics, coatings, and cosmetics.[10][13][14] The chlorine atoms can be substituted via nucleophilic aromatic substitution to introduce other functional groups that enhance performance or allow for covalent bonding into a polymer matrix.

Conclusion: A Strategically Vital Component in the Chemist's Toolbox

2',5'-Dichloro-2-hydroxybenzophenone is far more than a simple organic compound; it is a strategic platform for chemical innovation. Its synthesis via the robust Friedel-Crafts acylation is well-understood and scalable. Its true power is realized in its role as a versatile building block, most notably as a critical precursor for the synthesis of benzodiazepine-based pharmaceuticals. Furthermore, its utility extends to the creation of advanced polymers and high-performance UV absorbers. For researchers and drug development professionals, a thorough understanding of the reactivity and synthetic pathways originating from this molecule is essential for designing next-generation materials and therapeutics. The principles and protocols outlined in this guide provide a solid foundation for harnessing the full potential of this invaluable chemical intermediate.

References

  • Preparation of 2,5-dichlorobenzophenones.
  • A kind of catalytic synthesis method of 2-hydroxybenzophenone compounds.
  • 2',5-Dichloro-2-hydroxybenzophenone, CAS 61785-35-1. Santa Cruz Biotechnology.
  • This compound | 61785-35-1. Tokyo Chemical Industry (India) Pvt. Ltd.
  • The methods of synthesis of 2-aminobenzophenones. Prospects in Pharmaceutical Sciences.
  • 2-Hydroxybenzophenone Derivatives: ESIPT Fluorophores Based on Switchable Intramolecular Hydrogen Bonds and Excitation Energy–Dependent Emission. Frontiers.
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  • Preparation method of 2-hydroxy benzophenone derivative-based silane.
  • A New Method for the Synthesis of 4-Chloro, 4'-Hydroxy Benzophenone using Clay Supported Metal Catalysts. International Journal for Research in Applied Science & Engineering Technology.
  • The methods of synthesis of 2-aminobenzophenones — key precursors of 1,4-benzodiazepines.
  • Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides. PubMed Central.
  • Some 2-hydroxybenzophenone derivatives with varied activities.
  • 2-Hydroxybenzophenone Derivatives: ESIPT Fluorophores Based on Switchable Intramolecular Hydrogen Bonds and Excitation Energy–Dependent Emission. PubMed Central.
  • Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides. ACS Omega.
  • Synthesis of benzodiazepines.

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A Technical Guide to the Design and Application of 2-Hydroxybenzophenone Derivatives for Excited-State Intramolecular Proton Transfer (ESIPT)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Excited-State Intramolecular Proton Transfer (ESIPT) is a remarkable photophysical process that has garnered significant attention for its utility in designing novel fluorescent materials. Molecules capable of ESIPT exhibit unique properties, including large Stokes shifts, dual emission, and high sensitivity to their local environment. The 2-hydroxybenzophenone (2-HBP) scaffold has emerged as a robust and versatile platform for the development of new ESIPT-based fluorophores. This technical guide provides an in-depth exploration of the design principles, synthesis, photophysical characterization, and applications of 2-HBP derivatives. By elucidating the structure-property relationships that govern the ESIPT process in these compounds, this guide aims to equip researchers with the knowledge to rationally design and develop advanced functional materials for a wide range of applications, from chemical sensing and bioimaging to optoelectronic devices.

The Phenomenon of Excited-State Intramolecular Proton Transfer (ESIPT)

ESIPT is a photophysical process wherein a proton is transferred from a donor to an acceptor group within the same molecule upon photoexcitation.[1][2] This ultrafast tautomerization leads to the formation of a transient keto-tautomer in the excited state, which is energetically distinct from the ground-state enol form. The subsequent relaxation of this excited keto-tautomer to its ground state is accompanied by the emission of a photon, typically at a significantly longer wavelength than the initial absorption. This results in an unusually large separation between the absorption and emission maxima, known as the Stokes shift.[3][4]

The four-level photocycle of ESIPT is a key feature that distinguishes it from conventional fluorescence. This process minimizes self-absorption and the inner-filter effect, making ESIPT fluorophores highly desirable for applications requiring high sensitivity and signal-to-noise ratios.[4] The 2-hydroxybenzophenone (2-HBP) core is an archetypal ESIPT system, possessing a phenolic hydroxyl group (proton donor) and a carbonyl group (proton acceptor) in close proximity, pre-configured for efficient proton transfer through a pre-existing intramolecular hydrogen bond.[1][5]

ESIPT_Mechanism E Enol (E) E_star Excited Enol (E) E->E_star Absorption (hν_abs) K Keto (K) K->E Tautomerization E_star->E Fluorescence (hν'_em) K_star Excited Keto (K) E_star->K_star ESIPT (k_ESIPT) K_star->K Fluorescence (hν_em) Synthesis_Workflow Reactants 1. Reactant Preparation (Bromo-2-HBP, Boronic Acid, Pd Catalyst) Base 2. Base Addition (e.g., K2CO3) Reactants->Base Reaction 3. Reaction Execution (Reflux) Base->Reaction Workup 4. Aqueous Work-up Reaction->Workup Purification 5. Column Chromatography Workup->Purification Product Pure 2-HBP Derivative Purification->Product

Sources

An In-Depth Technical Guide to the Photostability of Substituted Benzophenones

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the principles governing the photostability of substituted benzophenones. We will delve into the core photochemical mechanisms, explore the profound influence of chemical substituents, and detail robust, field-proven experimental protocols for assessing photostability in a research and regulatory context.

The Fundamental Photochemistry of the Benzophenone Core

The journey to understanding the photostability of any benzophenone derivative begins with its parent structure. Benzophenone is a classic photosensitizer, a molecule that absorbs light energy and can subsequently initiate chemical reactions. Its photochemical behavior is almost entirely dictated by the properties of its excited triplet state.

Upon absorption of ultraviolet (UV) radiation, a benzophenone molecule is promoted from its ground state (S₀) to an excited singlet state (S₁). However, this S₁ state is extremely short-lived. Through a highly efficient process called intersystem crossing (ISC), the molecule rapidly transitions to the more stable, lower-energy triplet state (T₁)[1][2]. This triplet state is the key reactive intermediate in benzophenone photochemistry[3][4]. Because the direct transition from the triplet state back to the singlet ground state is "spin-forbidden," the T₁ state has a significantly longer lifetime, allowing it to participate in bimolecular reactions[5].

Jablonski_Diagram Figure 1: Simplified Jablonski Diagram for Benzophenone S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 Absorption (UV Photon) T1 Excited Triplet State (T₁) S1->T1 Intersystem Crossing (ISC) (Very Fast) T1->S0 Phosphorescence (Slow, Spin-Forbidden) Products Photochemical Products (e.g., Benzopinacol) T1->Products Photoreduction (H-atom abstraction)

Caption: Figure 1: Simplified Jablonski Diagram for Benzophenone.

The most characteristic reaction of the benzophenone triplet state is photoreduction . In the presence of a hydrogen-donating solvent, such as isopropyl alcohol, the excited benzophenone abstracts a hydrogen atom to form a ketyl radical. Two of these ketyl radicals can then dimerize to form benzopinacol[3][6][7]. This reaction is a cornerstone of organic photochemistry and serves as a fundamental model for understanding the reactivity of the benzophenone core.

The Role of Substituents: Tuning Photostability

The true power and complexity of benzophenone chemistry emerge when substituents are introduced onto the aromatic rings. These functional groups can dramatically alter the molecule's photophysical properties and, consequently, its photostability. The effect is primarily dictated by whether the substituent is electron-donating or electron-withdrawing.

Electron-Donating Groups (EDGs)

Examples: Methoxy (-OCH₃), Amino (-NH₂), Hydroxyl (-OH)

Electron-donating groups, particularly those with lone pairs of electrons, can significantly influence the energy levels of the excited states[8]. They tend to increase the energy of the n,π* triplet state and decrease the energy of the π,π* triplet state. If the EDG is sufficiently strong, it can cause an "inversion" of the lowest excited triplet state from the highly reactive n,π* character to a less reactive π,π* character. This change fundamentally reduces the molecule's ability to abstract hydrogen atoms, thereby increasing its photostability.

Electron-Withdrawing Groups (EWGs)

Examples: Nitro (-NO₂), Cyano (-CN), Sulfonic acid (-SO₃H)

Electron-withdrawing groups generally have the opposite effect. They tend to lower the energy of the n,π* triplet state, which can maintain or even enhance its photoreactivity[9]. For instance, the presence of an electron-withdrawing sulfonate group in 2-hydroxy-4-methoxybenzophenone-5-sulfonic acid (BP4) was shown to decrease its reactivity towards certain radicals compared to derivatives without the group[10]. Therefore, benzophenones with EWGs are often more susceptible to photoreduction and other degradation pathways.

Substituent TypeExampleEffect on Lowest Triplet StatePredicted Impact on Photostability
Electron-Donating -OCH₃, -NH₂Can invert T₁ to a less reactive π,π* stateIncreases photostability
Electron-Withdrawing -NO₂, -CNMaintains or enhances reactive n,π* characterDecreases photostability

Table 1: General Effects of Substituents on Benzophenone Photostability.

Experimental Assessment of Photostability: A Self-Validating Approach

For drug development professionals, quantifying photostability is not an academic exercise but a regulatory requirement. The International Council for Harmonisation (ICH) Q1B guidelines provide a framework for this assessment[11][12][13]. The core principle is to expose the drug substance to a standardized amount of light and quantify any resulting degradation.

A robust photostability study is a self-validating system. The causality behind the experimental design is to isolate light-induced degradation from other potential degradation pathways, such as thermal decomposition. This is achieved by using a dark control , a sample prepared identically but shielded from light (e.g., with aluminum foil) and exposed to the same environmental conditions[11]. Any change observed in the light-exposed sample that is not seen in the dark control can be confidently attributed to photodegradation.

Experimental_Workflow Figure 2: Workflow for Photostability Assessment cluster_prep 1. Preparation cluster_exposure 2. Exposure (ICH Q1B Conditions) cluster_analysis 3. Analysis cluster_eval 4. Evaluation Prep Prepare Solution of Substituted Benzophenone Split Divide into two identical sets Prep->Split Exposed Exposed Sample (≥ 1.2M lux-hrs Vis, ≥ 200 W-h/m² UVA) Split->Exposed Dark Dark Control (Wrapped in foil) Split->Dark HPLC_UV HPLC & UV-Vis Analysis (t=0, t=final) Exposed->HPLC_UV Dark->HPLC_UV Compare Compare Exposed vs. Dark Control HPLC_UV->Compare Results Quantify Degradation & Identify Products Compare->Results

Sources

Strategic Selection of Lewis Acid Catalysts for the Synthesis of 2,5-Dichlorobenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Development Professionals

Introduction: The Critical Role of 2,5-Dichlorobenzophenone in Pharmaceutical Synthesis

2,5-Dichlorobenzophenone is a pivotal chemical intermediate, most notably serving as a key precursor in the synthesis of various pharmaceuticals, including the 1,4-benzodiazepine class of drugs.[1][2] The isomeric purity and yield of this benzophenone derivative are paramount to the efficiency and quality of the final active pharmaceutical ingredient (API). The primary industrial route to this compound is the Friedel-Crafts acylation of 1,4-dichlorobenzene with benzoyl chloride or a related aroyl halide. The success of this electrophilic aromatic substitution hinges on the appropriate selection and application of a Lewis acid catalyst, which is the central focus of this guide.

The Core Reaction: Friedel-Crafts Acylation Mechanics

The Friedel-Crafts acylation is a classic C-C bond-forming reaction that attaches an acyl group to an aromatic ring.[3][4] The reaction proceeds via an electrophilic aromatic substitution mechanism, which requires a potent electrophile. The Lewis acid catalyst is indispensable as it transforms the relatively unreactive acyl halide into a highly electrophilic acylium ion.[4][5]

The generalized mechanism involves three key stages:

  • Generation of the Acylium Ion: The Lewis acid (e.g., AlCl₃) coordinates to the halogen of the acyl chloride, creating a complex. This complex then cleaves to form a resonance-stabilized acylium ion (R-C≡O⁺), which acts as the potent electrophile.[4][5][6]

  • Electrophilic Attack: The electron-rich π-system of the 1,4-dichlorobenzene ring attacks the acylium ion. This is the rate-determining step, as it temporarily disrupts the aromaticity of the ring to form a non-aromatic carbocation intermediate known as an arenium ion or sigma complex.[5]

  • Restoration of Aromaticity: A weak base, typically the [AlCl₄]⁻ complex, abstracts a proton from the carbon bearing the new acyl group, collapsing the sigma complex and restoring the stable aromatic ring, yielding the final ketone product complexed with the Lewis acid.[5] A final hydrolysis step during work-up is required to liberate the free ketone.[7]

Friedel_Crafts_Acylation reagents Benzoyl Chloride + 1,4-Dichlorobenzene step1 Acylium Ion Generation reagents->step1 catalyst Lewis Acid (e.g., AlCl₃) catalyst->step1 acylium [Ph-C≡O]⁺[AlCl₄]⁻ (Acylium Ion Complex) step1->acylium Activation step2 Electrophilic Attack acylium->step2 Rate-determining step sigma Sigma Complex (Arenium Ion) step2->sigma step3 Deprotonation sigma->step3 Restores aromaticity product_complex Product-Catalyst Complex step3->product_complex workup Aqueous Work-up (Hydrolysis) product_complex->workup Liberates product final_product 2,5-Dichlorobenzophenone workup->final_product Catalyst_Selection start Catalyst Selection for 2,5-Dichlorobenzophenone Synthesis q1 Is maximizing yield and reaction rate the primary goal? start->q1 ans1_yes Use AlCl₃ (1.5-2.5 eq.) q1->ans1_yes Yes ans1_no Proceed to Cost/Safety Evaluation q1->ans1_no No q2 Are cost, safety, and handling major constraints? ans1_no->q2 ans2_yes Use FeCl₃ (May require higher temp) q2->ans2_yes Yes ans2_no AlCl₃ remains a viable, high-performance option q2->ans2_no No q3 Is a 'green' process with catalyst recycling essential? ans2_yes->q3 ans2_no->q3 ans3_yes Investigate Solid Acids (Zeolites) or Ionic Liquids q3->ans3_yes Yes ans3_no Conventional catalysts are suitable q3->ans3_no No

Sources

Methodological & Application

HPLC method for separation of 2',5-dichloro-2-hydroxybenzophenone isomers

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Isocratic HPLC Separation of 2',5-Dichloro-2-hydroxybenzophenone Isomers

Authored by: A Senior Application Scientist

This application note presents a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the analytical separation of positional isomers of this compound. The separation of these isomers is a significant analytical challenge due to their closely related chemical structures and similar physicochemical properties. This guide is designed for researchers, scientists, and drug development professionals, offering a detailed protocol grounded in chromatographic theory and validated against established industry standards.

The core of this method lies in leveraging subtle differences in hydrophobicity and molecular geometry between the isomers. By carefully selecting the stationary phase and optimizing the mobile phase composition, a baseline resolution can be achieved, enabling accurate quantification and purity assessment. This document provides not only a step-by-step protocol but also the scientific rationale behind the methodological choices, ensuring the procedure is both effective and adaptable.

The Scientific Rationale: Engineering Selectivity

The successful separation of isomers by HPLC is contingent upon maximizing the selectivity term (α) in the resolution equation. For structurally similar compounds like positional isomers of dichlorohydroxybenzophenone, this requires a nuanced approach to method development.

Stationary Phase Selection: The Foundation of Separation

A reversed-phase (RP) mechanism is the logical starting point for non-polar to moderately polar analytes like benzophenone derivatives. The primary retention mechanism is hydrophobic interaction between the analytes and the stationary phase.[1]

  • C18 (Octadecyl Silane) Column: A C18 column is the workhorse of reversed-phase chromatography and serves as the foundation for this method.[2][3] Its dense alkyl chain coverage provides a highly hydrophobic surface, promoting retention of the benzophenone isomers. The subtle differences in the position of the chlorine and hydroxyl groups on the aromatic rings will lead to slight variations in the overall hydrophobicity and steric interaction with the C18 chains, which is the basis for their differential retention.

  • Alternative Selectivities: While C18 is highly effective, for particularly challenging separations, alternative stationary phases could be explored. A Phenyl-Hexyl phase, for instance, offers mixed-mode separation capabilities, engaging in both hydrophobic and π-π interactions.[4] The aromatic rings of the benzophenone isomers can interact with the phenyl groups of the stationary phase, providing an additional layer of selectivity that can enhance resolution.

For this protocol, we will focus on a standard C18 column due to its wide availability, proven robustness, and high likelihood of success.

Mobile Phase Composition: Fine-Tuning the Separation

The mobile phase in reversed-phase HPLC is critical for controlling elution strength and fine-tuning selectivity.[1]

  • Organic Modifier: A mixture of acetonitrile and water is chosen as the mobile phase. Acetonitrile is generally preferred over methanol for separating aromatic compounds as it can offer different selectivity and often results in sharper peaks and lower backpressure.[5][6] The ratio of acetonitrile to water dictates the overall solvent strength; a higher percentage of acetonitrile will decrease retention times, while a lower percentage will increase them.

  • Acidification: The addition of a small amount of acid, such as phosphoric acid or formic acid, to the mobile phase is a critical step.[5][6] Silica-based columns have residual silanol groups (Si-OH) on their surface. At moderate pH levels, these silanols can become deprotonated (Si-O-), creating negatively charged sites that can lead to undesirable ionic interactions with the analyte, resulting in peak tailing.[1] By maintaining a low pH (typically between 2.5 and 3.5), the silanol groups remain protonated, minimizing these secondary interactions and ensuring symmetrical peak shapes.

Detection: Visualizing the Analytes

The benzophenone structure contains a strong chromophore, making it ideally suited for UV detection. A wavelength of 254 nm is selected as it provides a good response for many aromatic compounds and is a common setting for the analysis of benzophenone and related substances.[3][7]

Analytical Workflow Overview

The following diagram illustrates the complete experimental workflow, from initial preparation to final data analysis, ensuring a systematic and reproducible process.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing prep_mobile Mobile Phase Preparation (Acetonitrile/Water/Acid) prep_std Standard & SST Solution Preparation prep_sample Sample Preparation (Dissolution & Filtration) sys_equilib System Equilibration prep_sample->sys_equilib sys_suit System Suitability Test (SST) (Injection of SST Solution) sys_equilib->sys_suit analysis_seq Analytical Sequence Run (Blank, Standards, Samples) sys_suit->analysis_seq peak_int Peak Integration & Identification analysis_seq->peak_int quant Quantification (External Standard Calibration) peak_int->quant report Final Report Generation quant->report

Caption: High-level workflow for the HPLC analysis of this compound isomers.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, incorporating system suitability tests to ensure the chromatographic system is performing adequately before and during analysis, in line with pharmacopeial standards.[8][9]

Instrumentation and Materials
  • HPLC System: A system equipped with a quaternary or binary pump, degasser, autosampler, column thermostat, and a UV/Vis or Photodiode Array (PDA) detector.

  • Data Acquisition: Chromatography Data System (CDS) software.

  • Analytical Column: C18, 4.6 x 150 mm, 5 µm particle size (or similar).

  • Reagents:

    • Acetonitrile (HPLC Grade)

    • Phosphoric Acid (85%, ACS Grade)

    • Water (ASTM Type I, Milli-Q or equivalent)

  • Standards: Reference standards of the this compound isomers.

Chromatographic Conditions

All quantitative data and parameters are summarized in the table below for clarity.

ParameterCondition
Stationary Phase C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : Water : Phosphoric Acid (55:45:0.1, v/v/v)
Elution Mode Isocratic
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detection UV at 254 nm
Run Time Approximately 15 minutes (ensure elution of all peaks of interest)
Preparation of Solutions
  • Mobile Phase Preparation (1 L):

    • Carefully measure 450 mL of HPLC-grade water into a 1 L solvent bottle.

    • Add 1.0 mL of 85% phosphoric acid and mix thoroughly.

    • Add 550 mL of acetonitrile.

    • Sonicate for 10-15 minutes to degas the solution.

  • Standard Stock Solution (e.g., 100 µg/mL):

    • Accurately weigh approximately 10 mg of the this compound isomer mixture.

    • Transfer to a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase. Mix thoroughly.

  • System Suitability Test (SST) & Working Standard Solution (e.g., 10 µg/mL):

    • Pipette 10 mL of the Standard Stock Solution into a 100 mL volumetric flask.

    • Dilute to volume with the mobile phase and mix. This solution will be used for both system suitability and as the calibration standard.

  • Sample Preparation:

    • Accurately weigh a quantity of the sample expected to contain approximately 1 mg of the active substance.

    • Transfer to a 100 mL volumetric flask.

    • Add approximately 70 mL of mobile phase, sonicate for 10 minutes to dissolve, then dilute to volume with the mobile phase.

    • Filter the solution through a 0.45 µm PTFE or nylon syringe filter into an HPLC vial.

Analysis Procedure
  • System Equilibration: Purge the HPLC system and equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • System Suitability Testing (SST):

    • Inject the mobile phase or a blank solution to ensure no interfering peaks are present.

    • Make five replicate injections of the SST & Working Standard Solution (10 µg/mL).

    • The system is deemed suitable for use if the criteria in the table below are met. These criteria are based on general expectations outlined in USP General Chapter <621>.[8][10][11]

SST ParameterAcceptance CriteriaPurpose
Resolution (Rs) ≥ 2.0 between the two closest eluting isomer peaksEnsures baseline separation for accurate integration.
Tailing Factor (Tf) ≤ 1.5 for each isomer peakConfirms good peak shape and absence of undesirable secondary interactions.
Repeatability (%RSD) ≤ 2.0% for peak area from five replicate injectionsDemonstrates the precision of the analytical system.
  • Analytical Sequence: Once system suitability is confirmed, proceed with the analysis by injecting the blank, working standards, and prepared samples as per the defined sequence in the CDS.

Data Interpretation and Expected Results

The isomers will be identified based on their distinct retention times. Quantification is performed by comparing the peak area of each isomer in the sample to the average peak area of the corresponding isomer in the working standard injections (external standard method).

Table of Expected Chromatographic Results (Illustrative)

Analyte (Isomer)Typical Retention Time (min)Tailing Factor (Tf)Resolution (Rs) to Next Peak
Isomer 1~ 6.5~ 1.12.8
Isomer 2~ 8.2~ 1.2-

Note: Actual retention times may vary depending on the specific column, system, and laboratory conditions.

Method Validation Principles & Troubleshooting

For use in a regulated environment, this method must be fully validated according to ICH Q2(R1) guidelines.[12][13] The validation process demonstrates that the analytical procedure is suitable for its intended purpose.[13][14][15]

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: Demonstrating that the results are directly proportional to the concentration of the analyte in the sample.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly.

  • Range: The interval between the upper and lower concentration of the analyte for which the procedure has a suitable level of precision, accuracy, and linearity.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Common Troubleshooting Scenarios

IssuePotential Cause(s)Recommended Solution(s)
Poor Resolution - Incorrect mobile phase composition- Column degradation- Prepare fresh mobile phase- Decrease acetonitrile % slightly- Replace column
Peak Tailing - Active silanol interactions- Column contamination- Ensure mobile phase pH is low (~2.5-3.0)- Flush column with strong solvent
Drifting Baseline - Column not fully equilibrated- Contaminated mobile phase- Increase equilibration time- Use freshly prepared mobile phase
High Backpressure - Blockage in the system (e.g., frit, tubing)- Sample precipitation- Filter all samples and mobile phases- Perform system back-flushing procedure

Conclusion

The described isocratic reversed-phase HPLC method provides a reliable and robust solution for the separation and quantification of this compound isomers. By employing a standard C18 column and an optimized acidic mobile phase, the method achieves excellent resolution and peak symmetry. The inclusion of rigorous system suitability criteria ensures the integrity and validity of the analytical results on a day-to-day basis. This application note serves as a comprehensive guide for immediate implementation and a strong foundation for formal validation activities in regulated laboratories.

References

  • Separation of Benzophenone, 2',5-dichloro-2-methylamino- on Newcrom R1 HPLC column. SIELC Technologies.
  • Separation of Benzophenone on Newcrom R1 HPLC column. SIELC Technologies.
  • Development and validation of a new RP-HPLC-UV method for the simultaneous determination of phenytoin impurities, benzophenone, and benzil.
  • Reversed Phase HPLC Method Development. Phenomenex.
  • A Comparative Guide to HPLC Methods for the Separation of Chloro-2-Naphthol Isomers. Benchchem.
  • HPLC Methods for analysis of Benzophenone.
  • Development and validation of an HPLC method for the determination of endocrine disruptors bisphenol A and benzophenone in thermochromic printing inks. Taylor & Francis Online.
  • <621> CHROM
  • <621> CHROM
  • Are You Sure You Understand USP <621>?.
  • Understanding the L
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA.
  • ICH Q2 Valid
  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub.

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The Efficacy of 2',5-Dichloro-2-hydroxybenzophenone in Polymer Stabilization: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive technical guide for researchers, scientists, and professionals in drug development on the utilization of 2',5-Dichloro-2-hydroxybenzophenone as a polymer stabilizer. This document delves into the fundamental mechanisms of action, provides detailed protocols for incorporation and evaluation, and offers insights into its performance within various polymer systems.

Introduction: The Challenge of Polymer Photodegradation

Polymers are susceptible to degradation upon exposure to ultraviolet (UV) radiation, leading to undesirable changes in their physical and chemical properties. This photodegradation can manifest as discoloration, loss of gloss, embrittlement, and a decline in mechanical strength, ultimately compromising the material's integrity and performance. To counteract these effects, UV stabilizers are incorporated into polymer matrices. Among the various classes of UV stabilizers, 2-hydroxybenzophenones are widely utilized due to their efficacy in absorbing harmful UV radiation. This guide focuses on a specific derivative, this compound, outlining its application in polymer stabilization.

Unveiling the Protective Mechanism: Excited State Intramolecular Proton Transfer (ESIPT)

The primary mechanism by which 2-hydroxybenzophenones, including this compound, protect polymers is through a photophysical process known as Excited State Intramolecular Proton Transfer (ESIPT). This process allows the molecule to absorb high-energy UV radiation and dissipate it as harmless thermal energy.

The key to this mechanism lies in the intramolecular hydrogen bond between the hydroxyl group at the 2-position and the carbonyl group.[1] Upon absorption of a UV photon, the molecule is promoted to an excited electronic state (enol form). In this excited state, a rapid and reversible intramolecular proton transfer occurs, forming a transient keto-tautomer. This excited keto form then undergoes non-radiative decay back to its ground state, releasing the absorbed energy as heat. The ground-state keto form then rapidly tautomerizes back to the original enol form, ready to absorb another UV photon. This cyclical process efficiently converts damaging UV radiation into benign thermal energy, thus shielding the polymer from degradation.[2][3]

Diagram of the ESIPT Mechanism

ESIPT Enol_Ground Enol (Ground State) Keto_Ground Keto (Ground State) Enol_Ground->Keto_Ground Tautomerization Enol_Excited Enol* (Excited State) Enol_Ground->Enol_Excited UV Absorption (hν) Keto_Excited Keto* (Excited State) Enol_Excited->Keto_Excited Proton Transfer (ESIPT) Keto_Excited->Keto_Ground Non-Radiative Decay (Heat)

Caption: The photoprotective cycle of 2-hydroxybenzophenones via ESIPT.

Physical and Chemical Properties of this compound

A thorough understanding of the stabilizer's properties is crucial for its effective application.

PropertyValueSource
CAS Number 61785-35-1[4]
Molecular Formula C₁₃H₈Cl₂O₂[4]
Molecular Weight 267.11 g/mol [4]
Appearance White to orange to green powder/crystal[4]
Melting Point 106.0 to 110.0 °C[4]
Purity >98.0% (GC)[4]
Storage Recommended in a cool, dark place (<15°C) under inert gas[4]
Sensitivity Air sensitive[4]

Application in Polymer Systems

This compound can be incorporated into a variety of polymers to enhance their photostability. Its effectiveness is particularly noted in polymers such as polyethylene (PE), polypropylene (PP), and polyvinyl chloride (PVC). The choice of polymer and the intended application will dictate the optimal concentration and incorporation method.

General Incorporation Protocol

The following is a generalized protocol for incorporating this compound into a polymer matrix via melt compounding.

Materials and Equipment:

  • Polymer resin (e.g., PE, PP, PVC pellets)

  • This compound powder

  • Twin-screw extruder or internal mixer

  • Compression molder or film casting line

  • Analytical balance

  • Drying oven

Protocol:

  • Drying: Dry the polymer resin according to the manufacturer's specifications to remove any residual moisture.

  • Premixing: Accurately weigh the desired amount of polymer resin and this compound. A typical loading level ranges from 0.1% to 2.0% by weight, depending on the polymer and the required level of protection.[5] Tumble blend the components for 15-20 minutes to ensure a homogeneous dry blend.

  • Melt Compounding:

    • Set the temperature profile of the extruder or mixer appropriate for the specific polymer being processed.

    • Feed the premixed blend into the hopper.

    • Melt compound the material to ensure uniform dispersion of the stabilizer within the polymer matrix.

  • Sample Preparation:

    • For Films: The extruded strands can be pelletized and subsequently cast into films of a desired thickness (e.g., 30 µm) using a film casting line or by compression molding followed by quenching.[6]

    • For Plaques: The compounded material can be directly compression molded into plaques of a specific thickness for mechanical and colorimetric testing.

  • Control Samples: Prepare control samples of the neat polymer (without the stabilizer) using the same processing conditions for comparative analysis.

Experimental Workflow for Polymer Stabilization and Evaluation

Workflow cluster_prep Sample Preparation cluster_eval Performance Evaluation Drying Polymer Drying Premixing Premixing with Stabilizer Drying->Premixing Compounding Melt Compounding Premixing->Compounding Molding Film/Plaque Preparation Compounding->Molding UV_Vis UV-Vis Spectroscopy Molding->UV_Vis Initial Characterization Thermal Thermal Analysis (TGA/DSC) Molding->Thermal Initial Characterization Weathering Accelerated Weathering Molding->Weathering Analysis Post-Weathering Analysis (Color, Mechanical) Weathering->Analysis

Caption: A typical workflow for incorporating and evaluating a UV stabilizer in a polymer.

Performance Evaluation Protocols

To validate the efficacy of this compound as a polymer stabilizer, a series of analytical tests should be performed on both the stabilized and control samples.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to confirm the UV-absorbing properties of the stabilizer within the polymer film.

Protocol:

  • Mount a section of the polymer film in the spectrophotometer's sample holder.

  • Record the UV-Vis spectrum from 200 nm to 800 nm.

  • The spectrum of the stabilized film should exhibit a strong absorbance in the UV region (typically 280-400 nm) corresponding to the absorption profile of the benzophenone derivative, which is absent in the control sample.

Thermal Analysis

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are employed to assess the thermal stability of the polymer.

TGA Protocol:

  • Accurately weigh 5-10 mg of the polymer sample into a TGA pan.[7]

  • Place the pan in the TGA furnace.

  • Heat the sample from room temperature to 600°C at a heating rate of 10°C/min under a nitrogen atmosphere.[8]

  • Record the weight loss as a function of temperature. An effective stabilizer may slightly increase the onset temperature of thermal degradation.

DSC Protocol:

  • Seal 5-10 mg of the polymer sample in a DSC pan.

  • Heat the sample at a controlled rate (e.g., 10°C/min) to determine the glass transition temperature (Tg) and melting temperature (Tm).

  • Cool and reheat the sample to observe any changes in these thermal transitions, which can be indicative of degradation.

Accelerated Weathering

Accelerated weathering tests simulate the damaging effects of sunlight, temperature, and moisture in a controlled laboratory environment. The ASTM G154 standard is a widely used practice for this purpose.[9][10]

Protocol (based on ASTM G154):

  • Mount the polymer samples (both stabilized and control) in the accelerated weathering chamber.

  • Select an appropriate test cycle. A common cycle involves alternating periods of UV exposure and condensation. For example, 8 hours of UV exposure at 60°C followed by 4 hours of condensation at 50°C.[11]

  • The UV source is typically a UVA-340 fluorescent lamp to simulate the short-wave UV portion of sunlight.[9]

  • Expose the samples for a predetermined duration (e.g., 500, 1000, 2000 hours).

  • Periodically remove samples for evaluation.

Post-Weathering Evaluation

After accelerated weathering, the samples are evaluated for changes in their properties.

  • Colorimetry: Measure the change in color (e.g., yellowness index) using a spectrophotometer or colorimeter.

  • Gloss Measurement: Quantify the loss of surface gloss using a gloss meter.

  • Mechanical Testing: Evaluate changes in mechanical properties such as tensile strength, elongation at break, and impact resistance according to relevant ASTM standards.

Comparative Performance and Synergism

While 2-hydroxybenzophenones are effective UV absorbers, their performance can be compared to and often enhanced by other types of stabilizers.

  • Hindered Amine Light Stabilizers (HALS): Unlike UV absorbers, HALS do not absorb UV radiation. Instead, they function as radical scavengers, interrupting the photo-oxidative degradation cycle.[12][13] HALS are particularly effective in thick polymer sections and offer long-term stability due to their regenerative nature.[12]

  • Synergistic Blends: In many applications, a combination of a UV absorber (like this compound) and a HALS provides synergistic protection. The UV absorber reduces the number of radicals formed by blocking UV radiation, while the HALS scavenges any radicals that do form. This dual-action approach often results in superior performance compared to using either stabilizer alone.[14]

Safety and Handling

This compound should be handled in accordance with its Safety Data Sheet (SDS). Standard laboratory safety practices, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are required. As it is listed as air-sensitive, it should be stored under an inert atmosphere.[4] In case of skin contact, wash with plenty of water.[4]

Conclusion

This compound is a potent UV stabilizer that protects polymers from photodegradation through the efficient dissipation of UV energy via the ESIPT mechanism. Its successful application relies on proper incorporation into the polymer matrix and a thorough evaluation of its performance using a suite of analytical techniques. By understanding the principles and protocols outlined in this guide, researchers and professionals can effectively utilize this additive to enhance the durability and lifespan of polymeric materials. For optimal performance, especially in demanding applications, the synergistic combination with other stabilizers like HALS should be considered.

References

  • He, Z., et al. (2021). 2-Hydroxybenzophenone Derivatives: ESIPT Fluorophores Based on Switchable Intramolecular Hydrogen Bonds and Excitation Energy–Dependent Emission. Frontiers in Chemistry. [Link]

  • Kumasaka, R., Kikuchi, A., & Yagi, M. (2014). Photoexcited states of UV absorbers, benzophenone derivatives. Photochemistry and Photobiology, 90(4), 727-733. [Link]

  • He, Z., et al. (2021). 2-Hydroxybenzophenone Derivatives: ESIPT Fluorophores Based on Switchable Intramolecular Hydrogen Bonds and Excitation Energy–Dependent Emission. Frontiers in Chemistry. [Link]

  • Q-Lab. (n.d.). ASTM G154. [Link]

  • ResearchGate. (n.d.). Thermal analysis techniques for characterization of polymer materials. [Link]

  • Pan, J., et al. (1993). Polymeric UV absorbers of the 2-hydroxybenzophenone type. II. On the mechanism of the polymerization of 2-hydroxy-4-(2,3-epoxypropoxy) benzophenone with phthalic anhydride. Journal of Applied Polymer Science.
  • ResearchGate. (n.d.). Preparation and Evaluation of Some Benzophenone Terpolymers as Photostabilizers for Rigid PVC. [Link]

  • Mascom Global. (2023). UV Stabilizers for Polyethylene: Composition, Functions, and Applications. [Link]

  • Zahedi-Tabrizi, M., et al. (2014). Molecular structure and intramolecular hydrogen bonding in 2-hydroxybenzophenones: A theoretical study. Journal of Chemical Sciences.
  • Google Patents. (n.d.). US20220144785A1 - Compounds having excited state intramolecular proton transfer (esipt) character for use in treating and/or preventing sunburn and/or preventing u.v. damage.
  • ACS Publications. (n.d.). Effect of solvent on excited-state intramolecular proton transfer in benzotriazole photostabilizers. The Journal of Physical Chemistry.
  • Sci-Hub. (n.d.). Molecular structure and intramolecular hydrogen bonding in 2-hydroxybenzophenones: A theoretical study.
  • ResearchGate. (n.d.). Preparation and evaluation of some benzophenone terpolymers as photostabilizers for rigid PVC. [Link]

  • PMC. (2021).
  • Tintoll. (n.d.). Light Stabilizers and UV Absorbers. [Link]

  • ICC Evaluation Service, LLC. (n.d.). ASTM G154 - Accelerated Weathering. [Link]

  • ResearchGate. (n.d.). Quantitative analysis of UV protective additives in polyethylene films by solvent extraction coupled with UV spectrophotometry. [Link]

  • RSC Publishing. (n.d.). Excited state intramolecular proton transfer (ESIPT)
  • Testronix. (2023). What is UV Test ASTM G154? A Guide to UV Weathering Test Standard. [Link]

  • NC State University Libraries. (n.d.). Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition. [Link]

  • Bulk Connection. (2023). The Complete Guide to UV Absorption and Light Stabilizers | How To Ship Them in Liquid Bulk. [Link]

  • ACS Publications. (n.d.). Intramolecular Hydrogen Bonding in 2-Hydroxybenzoyl Compounds: Infrared Spectra and Quantum Chemical Calculations. The Journal of Physical Chemistry.
  • Intertek. (n.d.). Accelerated Weathering (QUV) ASTM G154, ASTM D4329, ASTM D4587, ISO 4892. [Link]

  • ResearchGate. (n.d.). Structure of the 2-hydroxybenzophenone derivatives. [Link]

  • Infinita Lab. (n.d.). ISO 11358 - Best Practices for TGA in Polymers. [Link]

  • (n.d.). UV stabilizers.
  • Baisha Chemicals. (n.d.). PVC Stabilizer Composition and Manufacturing Process. [Link]

  • ScienceDirect. (n.d.).
  • (n.d.). The Mechanistic Photochemistry of 4-Hydroxybenzophenone.
  • Shade Nets. (2022). The difference between 4 types of UV stabilizers for plastic products. [Link]

  • XRAY. (n.d.). Methods to Increase UV Resistance of Polyethylene Films. [Link]

  • Xi'an LIB Environmental Simulation Industry. (2023). How UV Accelerated Aging Chamber Meets ASTM G154 Requirements for Reliable Plastic and Coating Testing. [Link]

  • MDPI. (n.d.). Processing and Characterization of Poly(lactic acid) (PLA) Films Containing Pomegranate Peel Powder. [Link]

  • YouTube. (2023). How Is PVC Stabilized?. [Link]

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Introduction: The Dichlorobenzophenone Scaffold as a Cornerstone in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Dichlorobenzophenone Derivatives in Modern Pharmaceutical Synthesis

Dichlorobenzophenone (DCBP) derivatives represent a class of highly versatile chemical intermediates that serve as fundamental building blocks in the synthesis of a wide array of pharmaceutical agents.[1] Their intrinsic reactivity, characterized by a diaryl ketone core and strategically positioned chlorine atoms, provides a robust platform for constructing complex molecular architectures. The chlorine substituents act as key functional handles, enabling a variety of transformations such as nucleophilic aromatic substitution, while the ketone group is amenable to reductions, Grignard additions, and reductive aminations.[1] This guide explores the critical applications of DCBP derivatives, elucidating the chemical principles behind their use and providing detailed protocols for their transformation into high-value active pharmaceutical ingredients (APIs). We will delve into their role in the synthesis of major drugs, particularly in the realms of central nervous system (CNS) agents and antifungal medications, providing researchers and drug development professionals with a practical and in-depth understanding of their utility.

Core Synthetic Strategies: Synthesis and Key Reactions

The utility of DCBP derivatives begins with their own efficient synthesis, most commonly achieved via the Friedel-Crafts acylation. This classic reaction provides a direct and scalable route to the diaryl ketone core structure.

Friedel-Crafts Acylation: The Gateway to DCBPs

The Friedel-Crafts acylation is the premier method for synthesizing benzophenone scaffolds.[2] The reaction involves the acylation of an aromatic ring with an acyl chloride or anhydride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[3] For example, 2,4'-dichlorobenzophenone can be synthesized through the acylation of chlorobenzene with 2-chlorobenzoyl chloride.[4]

The causality behind this reaction lies in the generation of a highly electrophilic acylium ion intermediate upon the interaction of the acyl chloride with the Lewis acid. This powerful electrophile then attacks the electron-rich aromatic ring, leading to the formation of the C-C bond that defines the benzophenone structure. The choice of dichlorobenzene isomer and benzoyl chloride dictates the final substitution pattern of the product.[5]

G cluster_0 Acylium Ion Formation cluster_1 Electrophilic Aromatic Substitution AcylChloride R-CO-Cl AcyliumIon R-C≡O⁺ (Acylium Ion) AcylChloride->AcyliumIon + AlCl₃ LewisAcid AlCl₃ AlCl4 AlCl₄⁻ AromaticRing Ar-H Intermediate [Ar(H)(COR)]⁺ AlCl4->Intermediate AromaticRing->Intermediate + R-C≡O⁺ Product Ar-COR (Benzophenone) Intermediate->Product - H⁺ HCl HCl Product->HCl + AlCl₃

Figure 1: General mechanism of Friedel-Crafts acylation.

Application Focus 1: Synthesis of CNS Agents - The Sertraline Case Study

One of the most prominent applications of a DCBP-related structure is in the synthesis of Sertraline, a selective serotonin reuptake inhibitor (SSRI) widely prescribed for depression and anxiety disorders.[6] The key starting material is a tetralone derivative, 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone, which incorporates the dichlorophenyl moiety.

The synthesis of this crucial intermediate relies on chemistry analogous to the formation of benzophenones. The subsequent transformation of the tetralone's ketone group into the final amine is a textbook example of reductive amination, a cornerstone of pharmaceutical synthesis.

G Start Starting Materials (e.g., dichlorobenzene derivative) Tetralone 4-(3,4-dichlorophenyl)- 1-tetralone Start->Tetralone Friedel-Crafts Acylation/Cyclization Imine N-methyl Imine Intermediate Tetralone->Imine Condensation (Methylamine) SertralineRacemate Racemic Sertraline (cis/trans mixture) Imine->SertralineRacemate Stereoselective Reduction (e.g., H₂/Pd) SertralineHCl (1S-cis)-Sertraline HCl (Final API) SertralineRacemate->SertralineHCl Chiral Resolution & Salt Formation

Figure 2: Synthetic workflow for Sertraline production.

Protocol: Synthesis of Sertraline Racemate via Reductive Amination

This protocol outlines the conversion of the tetralone intermediate to racemic sertraline. The critical step is the stereoselective reduction of the imine intermediate, where control of the cis-to-trans isomer ratio is paramount for efficiency.[7][8]

Materials and Equipment:

  • 4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone

  • Methylamine (solution in alcohol or as hydrochloride salt)[9]

  • Titanium (IV) chloride (TiCl₄) or molecular sieves[10]

  • Palladium on carbon (Pd/C) or Palladium on calcium carbonate (Pd/CaCO₃) catalyst[8]

  • Hydrogenation apparatus (e.g., Parr shaker)

  • Anhydrous solvent (e.g., Methanol, Ethanol, Toluene)

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon)

Step-by-Step Methodology:

  • Imine Formation (in situ):

    • To a solution of 4-(3,4-dichlorophenyl)-1-tetralone (1.0 eq) in an anhydrous solvent like methanol, add methylamine (1.5-2.0 eq).

    • If using methylamine hydrochloride, a base like potassium formate may be required.[9]

    • To drive the condensation, a dehydrating agent is used. For laboratory scale, dropwise addition of TiCl₄ (0.6 eq) at low temperature (0-5 °C) is effective.[10] Alternatively, molecular sieves can be used as a less corrosive option.

    • Stir the mixture at room temperature for 2-4 hours under an inert atmosphere. The reaction progress can be monitored by TLC or LC-MS to confirm the consumption of the starting tetralone.

    • Causality: The removal of water is crucial to shift the equilibrium towards the formation of the imine, preventing the reverse hydrolysis reaction. TiCl₄ is a powerful water scavenger, forming TiO₂.

  • Stereoselective Reduction:

    • Transfer the crude imine solution to a hydrogenation vessel.

    • Carefully add the hydrogenation catalyst (e.g., 5% Pd/CaCO₃, ~5-10% w/w) under an inert atmosphere. The choice of catalyst and solvent can significantly influence the cis:trans ratio.[8]

    • Pressurize the vessel with hydrogen gas (typically 0.5-20 atm, depending on the scale and equipment)[8][11].

    • Agitate the reaction mixture at room temperature (20-35 °C) for 3-30 hours.[8][11]

    • Causality: The palladium catalyst provides a surface for the adsorption of both hydrogen and the imine. Hydrogen is delivered to the C=N double bond preferentially from the less sterically hindered face, leading to a high diastereoselectivity for the desired cis isomer.[8]

  • Workup and Isolation:

    • Once the reaction is complete (monitored by hydrogen uptake or LC-MS), carefully vent the hydrogen pressure and purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the pad with the reaction solvent.

    • Evaporate the solvent from the filtrate under reduced pressure to yield the crude racemic cis/trans-sertraline mixture as an oil or solid.

    • The crude product can then be carried forward for chiral resolution using an agent like D-(-)-mandelic acid to isolate the desired (1S, 4S)-isomer.[7]

Process Validation and Data:

The success of this protocol is validated by the yield and, most importantly, the diastereomeric ratio of the product.

Catalyst SystemPressure (atm)SolventCis:Trans RatioReference
5% Pd/CaCO₃0.5Methanol/Water99.8 : 0.2[8]
Palladium Charcoal15-25EthanolNot specified[11]

This table summarizes representative conditions. The optimal conditions may vary based on the specific grade of catalyst and reaction scale.

Application Focus 2: Synthesis of Antifungal Agents

Dichlorobenzophenone derivatives are key precursors for a range of antifungal drugs, particularly those in the azole class (e.g., imidazoles and triazoles).[12][13] These drugs function by inhibiting the fungal cytochrome P450 enzyme 14α-demethylase, which is essential for the synthesis of ergosterol, a vital component of the fungal cell membrane.[12] The diarylmethyl (benzhydryl) moiety, often derived from a benzophenone, is a common structural feature critical for biological activity.

Bifonazole, an imidazole antifungal, exemplifies this application. While multiple synthetic routes exist, a common strategy involves the reduction of a benzophenone-type precursor to a benzhydrol, followed by chlorination and substitution with imidazole.[14][15]

G DCBP Dichlorobenzophenone Derivative Benzhydrol Dichlorobenzhydrol DCBP->Benzhydrol Reduction (e.g., NaBH₄) Benzhydryl_Cl Dichlorobenzhydryl Chloride Benzhydrol->Benzhydryl_Cl Chlorination (e.g., SOCl₂) Azole_API Azole Antifungal API (e.g., Bifonazole analogue) Benzhydryl_Cl->Azole_API Nucleophilic Substitution (Imidazole)

Figure 3: General synthetic pathway to Azole antifungals.

Protocol: Synthesis of a Dichlorobenzhydryl Imidazole Analogue

This protocol details a general, three-step sequence for synthesizing a model antifungal compound from a dichlorobenzophenone derivative.

Materials and Equipment:

  • 2,4'-Dichlorobenzophenone

  • Sodium borohydride (NaBH₄)

  • Methanol or Ethanol

  • Thionyl chloride (SOCl₂) or HCl gas

  • Imidazole

  • A suitable base (e.g., triethylamine, potassium carbonate)

  • Anhydrous solvent (e.g., Toluene, Acetonitrile, DMF)

  • Standard laboratory glassware, reflux condenser, and inert atmosphere setup.

Step-by-Step Methodology:

  • Reduction to Benzhydrol:

    • Dissolve 2,4'-dichlorobenzophenone (1.0 eq) in methanol in an ice bath.

    • Slowly add sodium borohydride (1.0-1.5 eq) portion-wise, maintaining the temperature below 10 °C.

    • Causality: NaBH₄ is a mild and selective reducing agent that reduces the ketone to a secondary alcohol without affecting the aromatic rings or chloro-substituents. The hydride (H⁻) attacks the electrophilic carbonyl carbon.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours until TLC confirms completion.

    • Quench the reaction carefully with water, and extract the product with a solvent like ethyl acetate. Dry the organic layer and evaporate the solvent to obtain the crude dichlorobenzhydrol.

  • Chlorination of the Benzhydrol:

    • Dissolve the crude dichlorobenzhydrol (1.0 eq) in an anhydrous, non-polar solvent like toluene.

    • Add thionyl chloride (1.1-1.2 eq) dropwise at room temperature.[15] An alternative is bubbling HCl gas through the solution.[15]

    • Heat the reaction to 50-60 °C for 1-3 hours. The reaction produces SO₂ and HCl gas and should be performed in a well-ventilated fume hood.

    • Causality: The hydroxyl group is a poor leaving group. Thionyl chloride converts it into a chlorosulfite intermediate, which readily undergoes intramolecular nucleophilic substitution (Sₙi) to yield the benzhydryl chloride, with the loss of stable gaseous byproducts driving the reaction to completion.

    • Upon completion, evaporate the solvent and excess SOCl₂ under vacuum to yield the crude dichlorobenzhydryl chloride.

  • Nucleophilic Substitution with Imidazole:

    • Dissolve the crude dichlorobenzhydryl chloride (1.0 eq) and imidazole (1.0-1.5 eq) in a polar aprotic solvent like acetonitrile.

    • Add a base such as potassium carbonate (2.0 eq) to act as an acid scavenger.

    • Heat the mixture to reflux (around 80 °C) for 4-8 hours, monitoring by TLC.

    • Causality: The nitrogen atom of the imidazole ring acts as a nucleophile, attacking the electrophilic carbon of the benzhydryl chloride and displacing the chloride ion in an Sₙ reaction to form the final C-N bond.

    • After cooling, filter off the inorganic salts and evaporate the solvent. The crude product can be purified by recrystallization or column chromatography.

Conclusion

Dichlorobenzophenone derivatives are indispensable tools in the arsenal of the medicinal chemist. Their straightforward synthesis via Friedel-Crafts acylation and the versatile reactivity of their ketone and chloro-functional groups allow for the efficient construction of complex pharmaceutical agents. As demonstrated by the syntheses of the CNS drug Sertraline and the core structures of azole antifungals, DCBPs provide a reliable and scalable foundation for building molecules that address significant medical needs. The protocols and principles outlined in this guide underscore the importance of understanding the underlying chemical causality to achieve high-yield, stereoselective, and robust synthetic processes in drug development.

References

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  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Versatile Role of 2,4'-Dichlorobenzophenone in Organic Synthesis. Pharma-Intermediate. Available at: [Link]

  • Gryko, D., et al. (2019). Recent Developments in Photochemical Reactions of Diazo Compounds. Organic & Biomolecular Chemistry. Available at: [Link]

  • Ghannoum, M. A., & Rice, L. B. (1999). Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. Clinical Microbiology Reviews. Available at: [Link]

  • Google Patents. (2003). Process for the manufacture of sertraline. WO2003099761A1.
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  • Kumar, R., et al. (2021). Synthesis and CNS Activity of Phenytoin Derivatives. PubMed. Available at: [Link]

  • Kumar, B., et al. (2020). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Advances. Available at: [Link]

  • Google Patents. (2003). Preparation of bifonazole, useful as antimycotic agent, comprises reacting biphenyl-4-yl(phenyl) methanol with chlorinating agent in cyclohexane and then with imidazole. DE10332684B3.
  • Google Patents. (2008). Method for preparing sertraline hydrochloride. CN101113136A.
  • Goodman, P. A., & Gore, P. H. (1968). The Friedel-Crafts Acylation of Aromatic Halogen Derivatives. Part III. The Benzoylation of Chlorobenzene. Journal of the Chemical Society C: Organic. Available at: [Link]

  • Kyriakidis, N. C., et al. (2024). Antifungal Agents in the 21st Century: Advances, Challenges, and Future Perspectives. MDPI. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of 2,4'-dichlorobenzophenone. Available at: [Link]

  • New Drug Approvals. (2022). BIFONAZOLE. Available at: [Link]

  • ResearchGate. (n.d.). Pharmaceutical syntheses featuring the Grignard reaction. Available at: [Link]

  • de Oliveira, R. S., et al. (2021). Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. MDPI. Available at: [Link]

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  • Google Patents. (2010). Method for producing 2,4-dichloroacetophenone by using solid waste chlorobenzene tar as raw material. CN101898947A.
  • Google Patents. (2020). Process for the preparation of 4,4'-difluorobenzophenone. WO 2020/164218 A1.
  • Frontiers Media S.A. (2023). Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. Frontiers in Chemistry. Available at: [Link]

  • ResearchGate. (2010). Improved Industrial Synthesis of Antidepressant Sertraline. Available at: [Link]

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  • PubMed. (2011). Synthesis, antibacterial and antifungal activities of bifonazole derivatives. Available at: [Link]

  • Technology Networks. (2024). Scientists Harness Light-Driven Reactions To Create Key Drug Compounds. Available at: [Link]

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  • PubMed. (2010). Fungicide activity of 5-(4-chlorobenzylidene)-(Z)-2-dimethylamino-1,3-thiazol-4-one against Cryptococcus neoformans. Available at: [Link]

  • Pearson. (n.d.). Show how Friedel–Crafts acylation might be used to synthesize the following compounds. b. benzophenone. Available at: [Link]

  • Google Patents. (2015). Bifonazole solution and preparation method thereof. CN104825388A.
  • PubMed Central. (2020). Grignard Reagent Utilization Enables a Practical and Scalable Construction of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives. Available at: [Link]

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Sources

Application Note: High-Recovery Liquid-Liquid Extraction (LLE) of Dichloropropanols from Aqueous Matrices for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Dichloropropanols (DCPs), such as 1,3-dichloro-2-propanol (1,3-DCP) and 2,3-dichloro-1-propanol (2,3-DCP), are chemical contaminants that can form in foods and water during processing and treatment. Due to their potential toxicity and mutagenic activity, regulatory bodies and quality control laboratories require sensitive and reliable methods for their quantification.[1] This application note provides a comprehensive guide to a robust liquid-liquid extraction (LLE) procedure for the isolation of DCPs from water samples, optimized for subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

The protocol herein is built upon fundamental chemical principles to ensure high analyte recovery and matrix effect minimization. We will delve into the causality behind procedural choices, from solvent selection to the application of the salting-out effect, providing researchers with a self-validating system for accurate and reproducible results.

The Foundational Principle: Partitioning and Extraction Efficiency

Liquid-liquid extraction is a cornerstone of sample preparation, operating on the principle of differential solubility. The core objective is to transfer the target analytes—in this case, dichloropropanols—from the initial sample matrix (water) into an immiscible organic solvent. This process is governed by the analyte's partition coefficient (K), which describes the equilibrium distribution of the analyte between the two liquid phases.

K = [Analyte]organic / [Analyte]aqueous

A successful extraction hinges on maximizing this coefficient. For DCPs, which are polar organic molecules, several key factors must be manipulated to drive the equilibrium in favor of the organic phase.

  • Solvent Selection: The ideal solvent must be immiscible with water, readily dissolve DCPs, and be sufficiently volatile for easy removal during the concentration step.[2] Ethyl acetate is an excellent and commonly used choice due to its moderate polarity, which is well-suited for extracting DCPs, and its immiscibility with water.[3][4][5] Dichloromethane is another effective, though denser, alternative.[6]

  • The Salting-Out Effect: DCPs have some solubility in water due to their hydroxyl group. To decrease this solubility and enhance partitioning into the organic solvent, the ionic strength of the aqueous sample is increased by adding a neutral salt, such as sodium sulfate or ammonium sulfate.[4] This "salting-out" effect reduces the hydration of the DCP molecules, effectively pushing them into the organic phase and significantly improving recovery rates.[7]

  • Phase Volume Ratio & Mixing: The ratio of extraction solvent to the aqueous sample is a critical parameter. While a larger volume of organic solvent can increase recovery, it also leads to a more diluted extract, requiring a longer concentration step. The protocol below uses a ratio optimized for efficiency. Thorough mixing (i.e., vortexing) is essential to create a large surface area between the two phases, facilitating rapid and efficient mass transfer of the analyte.[3]

Experimental Workflow Diagram

The following diagram illustrates the complete procedural flow for the LLE of dichloropropanols from water samples.

LLE_Workflow cluster_prep Sample Preparation cluster_extraction Liquid-Liquid Extraction cluster_post_extraction Extract Processing cluster_analysis Analysis Sample 1. Collect 10 mL Water Sample Spike 2. Spike with Internal Standard (e.g., 1,3-DCP-d5) Sample->Spike AddSolvent 3. Add 2 mL Ethyl Acetate & Salt (e.g., Na₂SO₄) Spike->AddSolvent Vortex 4. Vortex Vigorously (1 min) AddSolvent->Vortex Separate 5. Centrifuge/Allow Phases to Separate Vortex->Separate Collect 6. Collect Upper Organic Layer Separate->Collect Dry 7. Dry with Anhydrous Na₂SO₄ Collect->Dry Concentrate 8. Concentrate under N₂ Stream to 100 µL Dry->Concentrate GCMS 9. GC-MS Analysis Concentrate->GCMS

Sources

Application Notes and Protocols for the Reverse-Phase HPLC Analysis of Benzophenone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for developing, validating, and implementing robust reverse-phase high-performance liquid chromatography (RP-HPLC) methods for the analysis of benzophenone derivatives. Designed for researchers, scientists, and drug development professionals, this document offers in-depth technical insights, detailed protocols, and the scientific rationale behind critical experimental choices.

Introduction: The Analytical Imperative for Benzophenone Derivatives

Benzophenone and its derivatives are a class of aromatic ketones widely utilized in various industries. They serve as photoinitiators in UV-curing applications, UV filters in sunscreens and plastics, and as intermediates in the synthesis of pharmaceuticals and agrochemicals.[1][2] Given their widespread use, potential for migration into food products, and classification of some derivatives as endocrine disruptors, sensitive and reliable analytical methods are crucial for quality control, safety assessment, and environmental monitoring.[1][2]

Reverse-phase HPLC is the preeminent technique for the analysis of these moderately polar to nonpolar compounds due to its versatility, high resolution, and compatibility with various detection methods.[3] This application note will navigate the intricacies of method development, from the strategic selection of stationary and mobile phases to the establishment of a fully validated, stability-indicating assay.

The Chromatographic Landscape: Strategic Method Development

The development of a successful RP-HPLC method hinges on a systematic understanding of the analyte's physicochemical properties and its interaction with the stationary and mobile phases.

Stationary Phase Selection: Beyond the C18 Default

The choice of the stationary phase is the most powerful tool to influence selectivity in RP-HPLC. The goal is to select a column that provides adequate retention and optimal resolution of the target benzophenone derivatives from impurities and matrix components.

  • The Workhorse: C18 (Octadecylsilane) Columns C18 columns are the most common starting point in RP-HPLC method development due to their high hydrophobicity and broad applicability.[3] The long alkyl chains provide strong hydrophobic interactions with the nonpolar regions of benzophenone derivatives, leading to good retention. For general screening and analysis of a wide range of benzophenones, a C18 column is an excellent first choice.

  • Fine-Tuning Retention: C8 (Octylsilane) Columns C8 columns possess shorter alkyl chains than their C18 counterparts, resulting in reduced hydrophobicity.[4] This makes them advantageous when analyzing more polar benzophenone derivatives that may be too strongly retained on a C18 column, leading to excessively long run times. They are also useful for improving peak shape for some compounds.

  • Alternative Selectivity: Phenyl Columns Phenyl columns offer a unique separation mechanism that can be particularly effective for aromatic compounds like benzophenones.[3][5] In addition to hydrophobic interactions, they provide π-π interactions between the phenyl groups of the stationary phase and the aromatic rings of the analytes.[3][5] This can lead to significant changes in selectivity and elution order compared to alkyl-bonded phases, making them an excellent choice when C18 or C8 columns fail to provide the desired resolution.[3][5]

Table 1: Comparison of Common Stationary Phases for Benzophenone Analysis

Stationary PhasePrimary Interaction MechanismIdeal for...
C18 HydrophobicGeneral purpose, good retention of nonpolar to moderately polar benzophenones.
C8 Hydrophobic (less than C18)More polar benzophenones, faster analysis times.
Phenyl Hydrophobic and π-π interactionsAromatic benzophenone derivatives, offering alternative selectivity.
Mobile Phase Optimization: The Engine of Separation

The mobile phase composition, particularly the type and ratio of the organic modifier and the pH of the aqueous component, dictates the retention and selectivity of the separation.

  • Organic Modifiers: Acetonitrile vs. Methanol Acetonitrile and methanol are the most common organic solvents used in RP-HPLC. Acetonitrile generally has a lower viscosity and lower UV cutoff, making it a preferred choice for many applications.[6] The choice between the two can also influence selectivity, and it is often worthwhile to screen both during method development. A typical starting point is a mobile phase of acetonitrile and water.

  • The Power of pH Control For benzophenone derivatives with ionizable functional groups (e.g., hydroxyl or carboxylic acid moieties), the pH of the mobile phase is a critical parameter.[7][8][9][10] Adjusting the pH can alter the ionization state of the analyte, thereby changing its polarity and retention time.[7][8][9][10] Buffering the aqueous portion of the mobile phase is essential to ensure reproducible retention times. Phosphate and acetate buffers are commonly used.

  • Additives for Improved Peak Shape Small amounts of acids, such as formic acid or acetic acid, are often added to the mobile phase to improve peak shape, especially for basic compounds that might interact with residual silanols on the silica-based stationary phase.

Logical Flow for Method Development

MethodDevelopment Analyte Define Benzophenone Derivative(s) & Matrix Column Select Initial Column (e.g., C18) Analyte->Column Based on polarity MobilePhase Choose Mobile Phase (e.g., ACN/Water) Column->MobilePhase Gradient Scouting Gradient MobilePhase->Gradient Optimization Optimize Gradient & Flow Rate Gradient->Optimization Evaluate peak shape & resolution FinalMethod Final Isocratic or Gradient Method Optimization->FinalMethod Validation Method Validation FinalMethod->Validation

Caption: A logical workflow for RP-HPLC method development.

Detailed Protocols: From Sample to Signal

The following protocols provide a step-by-step guide for the analysis of a hypothetical benzophenone derivative in a cosmetic cream.

Protocol 1: Preparation of Mobile Phase (Acetonitrile/Water with 0.1% Formic Acid)

Objective: To prepare a reproducible and stable mobile phase for RP-HPLC analysis.

Materials:

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (LC-MS grade)

  • Sterile, filtered solvent bottles

  • 0.45 µm solvent filtration apparatus

Procedure:

  • Mobile Phase A (Aqueous): a. Measure 999 mL of HPLC-grade water into a clean 1 L solvent bottle. b. Carefully add 1 mL of formic acid. c. Mix thoroughly. d. Filter the solution using a 0.45 µm filtration system. e. Degas the mobile phase for 15-20 minutes using an ultrasonic bath or an inline degasser.

  • Mobile Phase B (Organic): a. Measure 999 mL of HPLC-grade acetonitrile into a clean 1 L solvent bottle. b. Carefully add 1 mL of formic acid. c. Mix thoroughly. d. Filter and degas as described for Mobile Phase A.

Rationale: The use of HPLC-grade solvents minimizes baseline noise and interfering peaks. Formic acid helps to protonate silanol groups on the stationary phase, reducing peak tailing. Filtration removes particulates that can damage the HPLC system, and degassing prevents the formation of bubbles that can cause pump and detector issues.[11]

Protocol 2: Sample Preparation - Solid Phase Extraction (SPE)

Objective: To extract the benzophenone derivative from a cosmetic cream matrix and remove interfering substances.

Materials:

  • Cosmetic cream sample

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • C18 SPE cartridges (e.g., 500 mg, 6 mL)

  • Vortex mixer

  • Centrifuge

  • SPE vacuum manifold

Procedure:

  • Sample Extraction: a. Accurately weigh approximately 1 g of the cosmetic cream into a 50 mL centrifuge tube. b. Add 10 mL of methanol. c. Vortex for 2 minutes to disperse the cream. d. Centrifuge at 4000 rpm for 10 minutes. e. Carefully collect the supernatant.

  • SPE Cartridge Conditioning: a. Place the C18 SPE cartridges on the vacuum manifold. b. Wash the cartridges with 5 mL of methanol, followed by 5 mL of water. Do not allow the cartridges to go dry.

  • Sample Loading: a. Load the supernatant from step 1e onto the conditioned SPE cartridge.

  • Washing: a. Wash the cartridge with 5 mL of a 20:80 (v/v) methanol/water solution to remove polar interferences.

  • Elution: a. Elute the benzophenone derivative with 5 mL of methanol into a clean collection tube.

  • Final Preparation: a. Evaporate the eluate to dryness under a gentle stream of nitrogen. b. Reconstitute the residue in 1 mL of the initial mobile phase composition. c. Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.[11][12]

Experimental Workflow for Sample Preparation

SamplePrep Start Weigh Cosmetic Cream AddMethanol Add Methanol & Vortex Start->AddMethanol Centrifuge Centrifuge AddMethanol->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant SPE_Load Load Supernatant Supernatant->SPE_Load SPE_Condition Condition C18 SPE Cartridge SPE_Condition->SPE_Load SPE_Wash Wash with Methanol/Water SPE_Load->SPE_Wash SPE_Elute Elute with Methanol SPE_Wash->SPE_Elute Evaporate Evaporate to Dryness SPE_Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Filter Filter into HPLC Vial Reconstitute->Filter

Caption: Step-by-step workflow for sample preparation using SPE.

Method Validation: Ensuring Trustworthiness and Reliability

A fully validated HPLC method provides documented evidence that the procedure is suitable for its intended purpose. Method validation should be performed in accordance with ICH Q2(R1) guidelines.[13][14][15]

Table 2: Key Validation Parameters and Acceptance Criteria

ParameterObjectiveTypical Acceptance Criteria
Specificity To ensure the method can unequivocally assess the analyte in the presence of components that may be expected to be present.No interference from blank, placebo, and known impurities at the retention time of the analyte.
Linearity To demonstrate a proportional relationship between analyte concentration and detector response.Correlation coefficient (r²) ≥ 0.999
Accuracy To determine the closeness of the test results to the true value.Recovery of 98.0% to 102.0% for spiked samples.
Precision To assess the degree of scatter between a series of measurements.Relative Standard Deviation (RSD) ≤ 2.0% for repeatability and intermediate precision.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.No significant change in results with minor variations in flow rate, mobile phase composition, and column temperature.

Stability-Indicating Method: The Role of Forced Degradation

A stability-indicating method is an analytical procedure that can accurately and precisely measure the active ingredient without interference from its degradation products, impurities, or excipients. Forced degradation studies are essential to develop and validate such a method.[16][17][18][19]

Protocol 3: Forced Degradation Study

Objective: To intentionally degrade the benzophenone derivative under various stress conditions to generate potential degradation products and demonstrate the specificity of the HPLC method.

Stress Conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid drug substance at 105°C for 48 hours.

  • Photolytic Degradation: Expose the drug solution to UV light (e.g., 254 nm) and visible light.

Procedure:

  • Prepare solutions of the benzophenone derivative in the respective stress media.

  • After the specified time, neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration with the mobile phase.

  • Analyze the stressed samples by the developed HPLC method alongside an unstressed control sample.

Data Evaluation: The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[16] The chromatograms of the stressed samples should be examined for the appearance of new peaks corresponding to degradation products. The method is considered stability-indicating if the degradation product peaks are well-resolved from the main analyte peak.

Data Presentation and Interpretation

Table 3: Example HPLC Conditions for Benzophenone Analysis

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 50% B to 90% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection UV at 254 nm

UV Detection: Benzophenone and its derivatives typically exhibit strong UV absorbance around 250-290 nm due to the π → π* transitions of the aromatic rings and the n → π* transition of the carbonyl group.[20][21][22] The optimal wavelength should be selected based on the UV spectrum of the specific derivative being analyzed.

Troubleshooting

Common HPLC problems include peak tailing, shifting retention times, and ghost peaks.[23][24] A systematic approach to troubleshooting is essential.

Troubleshooting Logic

Troubleshooting Problem Identify Problem (e.g., Peak Tailing) Check_Column Check Column Health Problem->Check_Column Is it column-related? Check_MobilePhase Verify Mobile Phase Prep Problem->Check_MobilePhase Is it mobile phase? Check_Sample Examine Sample Prep Problem->Check_Sample Is it sample? Check_System Inspect HPLC System Problem->Check_System Is it hardware? Solution Implement Solution Check_Column->Solution Check_MobilePhase->Solution Check_Sample->Solution Check_System->Solution

Caption: A systematic approach to HPLC troubleshooting.

Conclusion

The development of a robust and reliable RP-HPLC method for the analysis of benzophenone derivatives is a multi-faceted process that requires a thorough understanding of chromatographic principles. By systematically selecting the appropriate stationary and mobile phases, meticulously preparing samples, and rigorously validating the method in accordance with ICH guidelines, researchers can ensure the generation of high-quality, defensible data. The inclusion of forced degradation studies is paramount in establishing a truly stability-indicating method, which is a critical requirement in the pharmaceutical and other regulated industries. This application note provides a comprehensive foundation to guide scientists in this endeavor.

References

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Application Note: A Scientist's Guide to Column Selection for the Chromatographic Separation of Structural Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The separation of structural isomers represents a significant analytical challenge in pharmaceutical development, environmental analysis, and chemical manufacturing. Molecules with identical mass and elemental composition but different spatial arrangements can exhibit vastly different chemical, physical, and biological properties.[1] Consequently, the ability to resolve and quantify individual isomers is often a critical regulatory and safety requirement. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for selecting the appropriate chromatographic column to achieve successful isomer separations. We will delve into the underlying principles of various separation mechanisms and provide field-proven protocols for method development across different chromatographic platforms, including HPLC, GC, and SFC.

The Fundamental Challenge of Isomerism

Isomers are compounds sharing the same molecular formula but differing in the arrangement of their atoms.[1] This structural variance, while sometimes subtle, necessitates chromatographic methods with high selectivity. The primary challenge lies in the fact that isomers often have very similar physicochemical properties, such as polarity and pKa, making them difficult to resolve with standard chromatographic methods.[2][3]

This guide will focus on two main categories:

  • Constitutional (Structural) Isomers: Atoms are connected in a different order (e.g., positional isomers like o-, m-, and p-xylene).

  • Stereoisomers: Atoms have the same connectivity but differ in their three-dimensional spatial arrangement.

    • Diastereomers: Stereoisomers that are not mirror images of each other (e.g., cis/trans isomers).

    • Enantiomers: Non-superimposable mirror images.[4]

The choice of a chromatographic column is the most critical factor in achieving selectivity between these closely related molecules. The stationary phase chemistry dictates the types of interactions that can occur, and exploiting subtle differences in isomer shape, polarity, and charge distribution is key to a successful separation.

Strategic Column Selection Based on Isomer Type

The fundamental principle of chromatography relies on the differential partitioning of analytes between a stationary phase and a mobile phase.[5][6] For isomers, the stationary phase must offer a selective interaction that distinguishes between their minor structural differences.

Positional and Geometric Isomers (Diastereomers)

These isomers are achiral and can be separated on standard (achiral) columns, provided the stationary phase offers the right interaction mechanism.[7] Because they have different physical properties, their separation is often more straightforward than for enantiomers.

Key Column Chemistries:

  • Phenyl and Pentafluorophenyl (PFP) Phases: These are the columns of choice for positional isomers on aromatic rings.[2] The phenyl stationary phase provides π-π interactions with the aromatic rings of the analytes. PFP phases offer a multi-modal mechanism, including π-π, dipole-dipole, and hydrophobic interactions, providing unique selectivity for isomers with differing electron distributions.[2]

  • Polar-Embedded Phases (e.g., Amide, Carbamate): These phases, often used in reversed-phase HPLC, have a polar group embedded within the alkyl chain. This feature can impart shape selectivity, making them highly effective for separating diastereomers and cis-trans isomers where differences in molecular shape and hydrogen bonding capacity are present.[8]

  • Short-Chain Alkyl Phases (C8, C4): While C18 columns are the workhorse of reversed-phase chromatography, shorter chain columns like C8 can sometimes offer better selectivity for isomers. The reduced hydrophobicity can allow for more subtle polar and shape-based interactions to dominate the separation.

  • Bare Silica (Normal-Phase Chromatography): Normal-phase chromatography, using a polar stationary phase (like silica) and a non-polar mobile phase, is an excellent, though sometimes overlooked, choice for diastereomer separation.[9][10] The rigid silica surface provides strong shape-selective interactions.

Table 1: Recommended Starting Columns for Positional and Geometric Isomers

Isomer TypeKey Differentiating FeaturePrimary Interaction MechanismRecommended Column ChemistriesChromatographic Mode
Positional (Aromatic) Position of substituent on a ringπ-π, Dipole-DipolePhenyl, Pentafluorophenyl (PFP)Reversed-Phase HPLC
Cis/Trans Isomers Spatial arrangement around a double bondShape Selectivity, Dipole MomentPolar-Embedded (Amide), C8, BiphenylReversed-Phase HPLC
Diastereomers Multiple chiral centers (not mirror images)Shape Selectivity, Hydrogen BondingPolar-Embedded (Amide), Bare SilicaReversed-Phase or Normal-Phase HPLC
Polar Isomers Polarity, Hydrogen Bonding CapacityHydrophilic Partitioning, Ion ExchangeBare Silica, Amide, ZwitterionicHILIC
Enantiomers: The Chiral Challenge

Enantiomers have identical physical and chemical properties in an achiral environment. To separate them, a chiral environment must be introduced into the chromatographic system.[4] This is most commonly achieved by using a Chiral Stationary Phase (CSP) .

Principles of Chiral Recognition: Chiral recognition relies on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP. For stable complex formation and differential interaction, a "three-point interaction model" is often invoked, where at least three simultaneous interactions (e.g., hydrogen bonding, π-π, steric hindrance) must occur between the analyte and the CSP.

Major Classes of Chiral Stationary Phases:

  • Polysaccharide-Based CSPs: These are the most widely used CSPs, based on cellulose or amylose derivatives coated or immobilized on a silica support. They offer broad selectivity for a vast range of compounds and are compatible with normal-phase, reversed-phase, and SFC modes.

  • Cyclodextrin-Based CSPs: Cyclodextrins are cyclic oligosaccharides that form a tapered cavity.[1] Chiral recognition occurs through the inclusion of the analyte (or a portion of it) into the cavity, with additional interactions occurring at the rim of the cyclodextrin. They are particularly effective for separating molecules that fit well within the cavity.[1][3]

  • Protein-Based CSPs: These phases use proteins (e.g., ovomucoid, cellulase) bonded to silica. They operate under aqueous mobile phase conditions and are well-suited for separating chiral drugs and other biologically relevant molecules.

  • Pirkle (Brush-Type) CSPs: These phases have small chiral molecules covalently bonded to the silica surface. They are typically used in normal-phase mode and rely on π-π interactions, hydrogen bonding, and dipole-dipole interactions for chiral recognition.

Workflow for Column and Method Development

A systematic approach is crucial to efficiently develop a robust separation method for isomers. The following workflow and protocol outline a proven strategy.

Initial Assessment and Strategy
  • Analyte Characterization: Determine the structure, polarity (LogP), pKa, and volatility of the isomers. This information is critical for the initial choice of chromatographic mode (HPLC, GC, SFC) and column.

  • Define the Goal: Is the goal analytical quantification (requiring baseline resolution) or preparative isolation (requiring high loading capacity)?

  • Consult the Literature: A search for separations of similar compounds can save significant development time.

Diagram: Isomer Separation Strategy Decision Tree

IsomerSeparation cluster_achiral Achiral Column Screening cluster_chiral Chiral Column Screening start Isomer Mixture is_volatile Are isomers volatile and thermally stable? start->is_volatile is_chiral Are isomers Enantiomers? is_volatile->is_chiral No gc_mode Gas Chromatography (GC) is_volatile->gc_mode Yes achiral_hplc HPLC / SFC (Achiral) is_chiral->achiral_hplc No (Diastereomers, Positional, etc.) chiral_mode HPLC / SFC (Chiral) is_chiral->chiral_mode Yes pos_iso Positional Isomer? (e.g., on ring) achiral_hplc->pos_iso polysacch Polysaccharide CSPs (Cellulose, Amylose) chiral_mode->polysacch polar_iso Polar Isomer? pos_iso->polar_iso No phenyl_pfp Screen Phenyl, PFP, Biphenyl Columns pos_iso->phenyl_pfp Yes hilic Screen HILIC Columns (Silica, Amide) polar_iso->hilic Yes shape_sel Screen Shape-Selective Columns (Amide, C8) polar_iso->shape_sel No cyclo Cyclodextrin CSPs polysacch->cyclo other_csp Other CSPs (Protein, Pirkle) cyclo->other_csp

Caption: Decision tree for initial chromatographic mode and column selection.

Detailed Protocols

Protocol 1: Column Screening for Diastereomers (Reversed-Phase HPLC)

This protocol outlines a systematic screening process to find a suitable column and mobile phase for separating a pair of diastereomers.

1. Objective: To identify a column and mobile phase combination that provides at least partial resolution (Rs > 1.0) for a diastereomeric pair.

2. Materials:

  • HPLC system with UV or MS detector.

  • Column thermostat.[11]

  • Test columns (recommendations):

    • Column A: C18 (for baseline reference).

    • Column B: Phenyl-Hexyl.

    • Column C: Pentafluorophenyl (PFP).

    • Column D: Polar-Embedded (e.g., RP-Amide).[8]

  • Solvents: HPLC-grade Acetonitrile (ACN), Methanol (MeOH), and water.

  • Additives: Formic acid (FA), Ammonium acetate.

  • Sample: Diastereomer mixture dissolved in mobile phase or a compatible solvent.

3. Methodology:

  • Step 1: Initial Gradient Run on C18

    • Install the C18 column and set the column temperature to 30°C.

    • Mobile Phase A: 0.1% FA in Water.

    • Mobile Phase B: 0.1% FA in ACN.

    • Run a fast scouting gradient: 5% to 95% B in 5 minutes. Flow rate: 1.0 mL/min.

    • Causality: This step establishes the approximate retention time of the isomer pair and serves as a baseline. Most diastereomers will co-elute on a standard C18.

  • Step 2: Screen Alternative Chemistries

    • Repeat the scouting gradient from Step 1 on the Phenyl, PFP, and Polar-Embedded columns.

    • Causality: This is the most critical step. Comparing the chromatograms will reveal which stationary phase chemistry provides the best selectivity (peak separation). Phenyl/PFP phases probe electronic differences, while the polar-embedded phase probes shape and hydrogen-bonding differences.[2]

  • Step 3: Optimize the Mobile Phase

    • Using the most promising column from Step 2, replace ACN with MeOH as the organic modifier (Mobile Phase B: 0.1% FA in MeOH) and repeat the scouting gradient.

    • Causality: Changing the organic modifier alters selectivity. ACN is aprotic and a good hydrogen-bond acceptor, while MeOH is protic and can act as both a hydrogen-bond donor and acceptor. This change can significantly impact how the isomers interact with the stationary phase.

  • Step 4: Isocratic Method Development

    • Based on the elution percentage from the best scouting run, calculate an appropriate isocratic mobile phase composition.

    • Run the isocratic method. If resolution is poor but separation is evident, adjust the mobile phase strength. A 10% decrease in organic solvent typically increases the retention factor (k) by 2-3 fold.

    • Causality: Isocratic methods are more robust and simpler to transfer than gradient methods. Fine-tuning the solvent strength maximizes resolution.

4. Self-Validation and System Suitability:

  • Once a potential method is found, inject the sample five times to check for reproducibility of retention time (%RSD < 1%) and peak area (%RSD < 2%).

  • Calculate the resolution (Rs) between the two isomer peaks. The target is typically Rs ≥ 1.5 for baseline separation.

Protocol 2: Screening Chiral Stationary Phases (SFC)

Supercritical Fluid Chromatography (SFC) is a powerful technique for chiral separations, often providing faster and more efficient results than HPLC.[12][13] Carbon dioxide is the primary mobile phase, modified with an alcohol.[14]

1. Objective: To rapidly screen multiple polysaccharide-based CSPs to find a successful enantiomeric separation.

2. Materials:

  • Analytical SFC system with UV detector.

  • Test Columns: Immobilized polysaccharide-based CSPs (e.g., Cellulose and Amylose derivatives).

  • Mobile Phase: Supercritical CO2.

  • Co-solvents: Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA).

  • Sample: Racemic mixture dissolved in an alcohol.

3. Methodology:

  • Step 1: Generic Screening Gradient

    • Install the first chiral column (e.g., Cellulose-based).

    • Co-solvent: Methanol.

    • Run a fast screening gradient: 5% to 40% MeOH in CO2 over 5 minutes.

    • Flow rate: 3.0 mL/min. Back pressure: 150 bar. Temperature: 40°C.

    • Causality: This generic gradient quickly covers a wide polarity range to see if any separation occurs. Methanol is a good first choice for co-solvent.

  • Step 2: Screen Multiple CSPs

    • Repeat the screening gradient from Step 1 on at least 3-4 different polysaccharide CSPs (e.g., different cellulose and amylose derivatives).

    • Causality: Different polysaccharide derivatives have unique chiral grooves and interaction sites. Screening a small, diverse set of these columns has a high probability of finding a successful separation.

  • Step 3: Optimize the Co-Solvent

    • Using the column that showed the best initial separation, repeat the screening gradient using Ethanol and then Isopropanol as the co-solvent.

    • Causality: The alcohol co-solvent plays a critical role in chiral recognition by interacting with both the analyte and the CSP. Changing from MeOH to EtOH or IPA can dramatically improve or even invert the selectivity.

  • Step 4: Method Optimization

    • Once the best CSP/co-solvent combination is identified, optimize the separation by converting the gradient to an isocratic method or by running a shallower gradient.

    • Further adjustments to temperature and back pressure can also be used to fine-tune the resolution.

The Impact of Temperature and Mobile Phase

While column selection is paramount, temperature and mobile phase composition are powerful tools for method optimization.

  • Temperature: Increasing temperature generally decreases retention time and can improve peak efficiency.[15][16] However, its effect on selectivity is compound-specific. A change in temperature can alter the thermodynamics of analyte-stationary phase interactions, sometimes leading to significant changes in peak spacing or even reversal of elution order.[11][17] A rule of thumb suggests that for every 15°C increase, retention can decrease by a factor of two.[15]

  • Mobile Phase pH and Buffers: For ionizable compounds, mobile phase pH is a critical parameter. Adjusting the pH to suppress the ionization of acidic or basic analytes can dramatically alter their retention and selectivity in reversed-phase chromatography. The type and concentration of buffer salts can also influence separation, especially in HILIC, where they affect the thickness of the water layer on the stationary phase.

Advanced and Alternative Techniques

  • Gas Chromatography (GC): For volatile and thermally stable isomers, GC is an excellent choice.[18] Highly selective stationary phases, including some liquid crystal phases, have been developed specifically for separating rigid isomers like substituted aromatic compounds.[19][20]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a powerful alternative to reversed-phase for separating highly polar isomers that are poorly retained on C18 columns.[21][22][23][24] The separation occurs via partitioning into a water-enriched layer on a polar stationary phase.[21]

  • Supercritical Fluid Chromatography (SFC): As a hybrid of GC and LC, SFC offers high speed and efficiency.[25] Its low-viscosity mobile phase allows for high flow rates and rapid separations, making it particularly advantageous for high-throughput chiral and achiral isomer screening.[14][26]

Conclusion

The successful chromatographic separation of structural isomers is a methodical process that hinges on a deep understanding of the interactions between the analytes and the stationary phase. There is no single universal column for all isomer separations. A strategic approach, beginning with an analysis of the isomer type and its physicochemical properties, allows for an informed initial column choice. Systematic screening of diverse column chemistries (e.g., Phenyl, PFP, and Polar-Embedded for diastereomers; polysaccharide CSPs for enantiomers) followed by logical optimization of mobile phase and temperature provides the surest path to developing a robust and reliable method. By following the principles and protocols outlined in this guide, researchers can confidently tackle even the most challenging isomer separations.

References

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  • Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. (n.d.). [Link]

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Troubleshooting & Optimization

Technical Support Guide: Optimizing the Synthesis of 2',5-Dichloro-2-hydroxybenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for the synthesis of 2',5-Dichloro-2-hydroxybenzophenone. This molecule is a crucial intermediate in various pharmaceutical and industrial applications. Its synthesis, typically achieved via a Friedel-Crafts acylation reaction, is often plagued by challenges such as low yields, isomeric impurity formation, and difficult purification.

This guide is designed for researchers, chemists, and process development professionals. It provides in-depth, field-proven insights to systematically troubleshoot and optimize the synthesis. We will move beyond simple procedural steps to explain the underlying chemical principles, enabling you to make informed decisions to enhance the efficiency, purity, and overall success of your experiments.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the most common and effective route for synthesizing this compound?

A1: The most prevalent method is the Friedel-Crafts acylation of 4-chlorophenol with 2,5-dichlorobenzoyl chloride, catalyzed by a strong Lewis acid, most commonly anhydrous aluminum chloride (AlCl₃). This reaction directly forms the desired carbon-carbon bond between the two aromatic rings. The hydroxyl group on the 4-chlorophenol directs the acylation primarily to the ortho position, yielding the 2-hydroxybenzophenone structure.

Q2: Why is the molar ratio of the Lewis acid catalyst (AlCl₃) so critical for this specific synthesis?

A2: The role of aluminum chloride extends beyond simple catalysis in this reaction. It is consumed in complexation with both the hydroxyl group of the 4-chlorophenol and the carbonyl group of the product. Therefore, a stoichiometric excess is required. More importantly, a high molar ratio of AlCl₃ to the acylating agent (2,5-dichlorobenzoyl chloride) is crucial for maximizing yield and ensuring high isomeric purity. Ratios of at least 1.5 to 2.5 moles of AlCl₃ per mole of acyl chloride are often necessary to kinetically favor the desired acylation at the ortho position and suppress side reactions and isomer formation.[1][2]

Q3: What are the primary side products, and how can their formation be minimized?

A3: The main impurities include:

  • Isomeric Products: Acylation can occur at the para-position to the hydroxyl group of 4-chlorophenol, leading to the formation of 4',5-Dichloro-4-hydroxybenzophenone.

  • Poly-acylated Products: In some cases, a second acylation can occur.

  • Rearrangement Products: Under harsh conditions, isomerization of the dichlorophenyl ring can occur.[3] Minimizing these side products is directly linked to reaction control. Using a high molar ratio of AlCl₃, maintaining a controlled temperature profile (typically low during addition and moderately elevated during reaction), and choosing an appropriate solvent are the key strategies to enhance regioselectivity and prevent unwanted side reactions.[1]

Q4: What solvents are recommended for this reaction, and what are the trade-offs?

A4: Solvent choice impacts solubility, reaction rate, and work-up.

  • Halogenated Solvents (e.g., o-dichlorobenzene, 1,2-dichloroethane): These are often preferred as they are inert to Friedel-Crafts conditions and provide good solubility for the reactants and intermediates.[2] o-Dichlorobenzene can be particularly effective.

  • Excess Reactant as Solvent: Using an excess of 1,4-dichlorobenzene (if that were the substrate) can serve as both reactant and solvent, simplifying the reaction mixture.[1]

  • Nitrobenzene: While historically used due to its ability to dissolve the AlCl₃ complex, it is highly toxic and its use is now heavily regulated and generally avoided.[1] The ideal solvent should be anhydrous, inert, and allow for a manageable reaction temperature and straightforward product isolation.

Section 2: Troubleshooting Guide: Enhancing Yield and Purity

This section addresses the most common experimental failures in a problem-cause-solution format.

Problem 1: Consistently Low Yield (< 60%)
  • Probable Cause 1.1: Insufficient or Inactive Lewis Acid Catalyst

    • Causality: Aluminum chloride is hygroscopic and rapidly deactivates in the presence of moisture. Furthermore, as stated in the FAQs, AlCl₃ forms complexes with the hydroxyl and carbonyl oxygen atoms, meaning more than a catalytic amount is required. If the molar ratio is too low, there won't be enough free AlCl₃ to effectively generate the acylium ion needed for the reaction.

    • Solution:

      • Ensure Anhydrous Conditions: Use a freshly opened bottle of anhydrous AlCl₃ or a freshly sublimed batch. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and use oven-dried glassware.

      • Optimize Molar Ratio: Systematically increase the molar ratio of AlCl₃ to 2,5-dichlorobenzoyl chloride. A factorial design approach can identify the optimal ratio for your specific setup.[4]

Molar Ratio (AlCl₃ : Acyl Chloride)Expected OutcomeRecommendation
1.1 : 1Low yield, significant starting material remaining, potential isomer formation.Increase ratio.
1.5 : 1Improved yield, but may still be suboptimal.A good starting point for optimization.[1]
2.0 - 2.5 : 1Often leads to high yield and purity by favoring the desired kinetic product.[2]Recommended range for maximizing yield.
  • Probable Cause 1.2: Suboptimal Temperature Control

    • Causality: The reaction is typically exothermic during the addition of reagents.[2] If the initial temperature is too high, it can lead to uncontrolled side reactions. Conversely, if the reaction temperature is too low after addition, the reaction rate will be slow, resulting in an incomplete conversion.

    • Solution:

      • Controlled Addition: Add the 2,5-dichlorobenzoyl chloride to the mixture of 4-chlorophenol and AlCl₃ slowly, while maintaining a low temperature (e.g., 5-10°C) using an ice bath.[5]

      • Reaction Phase: After the addition is complete, allow the mixture to warm to room temperature and then heat moderately (e.g., 60-90°C) for several hours to drive the reaction to completion. Monitor the reaction progress using TLC or HPLC.

Problem 2: Product is Contaminated with Isomeric Impurities
  • Probable Cause 2.1: Insufficient Kinetic Control

    • Causality: The formation of the desired this compound (ortho-acylation) versus the 4-hydroxy isomer (para-acylation) is a competition. A higher concentration of the active acylium ion-Lewis acid complex, achieved with a higher AlCl₃ ratio, kinetically favors the sterically more accessible ortho position, especially given the directing effect of the hydroxyl group. Low catalyst ratios can lead to conditions that allow for thermodynamic product formation, which may include other isomers.[1]

    • Solution:

      • Increase Lewis Acid Ratio: This is the most critical factor. As detailed in the table above, increasing the AlCl₃ ratio to >2.0:1 is the primary method to improve isomeric purity.[1][2]

      • Lower Initial Temperature: A lower temperature during the addition phase can increase the selectivity of the reaction.

Problem 3: Difficulty in Product Isolation and Purification
  • Probable Cause 3.1: Incomplete Quenching and Work-up

    • Causality: The product exists as a solid complex with AlCl₃ at the end of the reaction. This complex must be carefully hydrolyzed to liberate the final product. Improper quenching can lead to oily mixtures or emulsions that are difficult to handle.

    • Solution:

      • Controlled Quenching: Cool the reaction mixture in an ice bath and slowly and carefully pour it into a mixture of crushed ice and concentrated hydrochloric acid.[6] The acid helps to break up the aluminum salts and keep them dissolved in the aqueous phase.

      • Extraction: After quenching, the product may precipitate as a solid, which can be filtered.[6] If it remains in the organic phase, perform a standard liquid-liquid extraction.

  • Probable Cause 3.2: Ineffective Recrystallization

    • Causality: The crude product may contain unreacted starting materials and isomers that have similar polarities, making purification challenging.

    • Solution:

      • Solvent Screening: Test various solvent systems for recrystallization. A common and effective method is to use a binary system like hexane/toluene or ethanol/water.[1]

      • Acid-Base Wash: Since the product is a phenol, it can be selectively extracted into a dilute aqueous base (e.g., 5% NaOH), leaving non-phenolic impurities in the organic layer. The aqueous layer can then be washed with an organic solvent, and the product is re-precipitated by adding acid. This is a highly effective purification technique for hydroxybenzophenones.[2]

Section 3: Visualizations & Workflows

General Synthesis Workflow

The following diagram outlines the key stages of the synthesis process, from preparation to the pure final product.

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation cluster_purify 4. Purification prep_glass Oven-Dry Glassware mix Charge 4-Chlorophenol, Solvent, and AlCl3 prep_glass->mix prep_reagents Ensure Anhydrous Reagents (AlCl3, Solvent) prep_reagents->mix cool Cool to 5-10°C mix->cool add Slowly Add 2,5-Dichlorobenzoyl Chloride cool->add react Heat to 60-90°C (Monitor by TLC/HPLC) add->react quench Quench in Ice/HCl react->quench extract Filter Solid or Extract with Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry & Evaporate Solvent wash->dry purify_method Recrystallize or Use Acid-Base Extraction dry->purify_method final_product Isolate Pure Product purify_method->final_product

Caption: Optimized workflow for the synthesis of this compound.

Troubleshooting Decision Tree

Use this diagram to diagnose common issues during the synthesis.

G start Problem: Low Yield or Impure Product q1 Is Yield < 60%? start->q1 q2 Are Isomeric Impurities Present? start->q2 q1->q2 No cause_moisture Possible Cause: Moisture Deactivated Catalyst q1->cause_moisture Yes cause_ratio Possible Cause: AlCl3 Ratio Too Low q2->cause_ratio Yes cause_moisture->cause_ratio sol_anhydrous Solution: Use Anhydrous Conditions & Fresh Reagents cause_moisture->sol_anhydrous cause_temp Possible Cause: Suboptimal Temperature cause_ratio->cause_temp sol_ratio Solution: Increase AlCl3 Ratio to >2:1 cause_ratio->sol_ratio sol_temp Solution: Control Temp During Addition & Heat to Completion cause_temp->sol_temp

Caption: A decision tree for troubleshooting common synthesis problems.

Section 4: Optimized Experimental Protocol

This protocol is a representative example and should be adapted and optimized based on your laboratory's specific equipment and safety protocols. A thorough risk assessment should be performed before starting.

Reagents:

  • 4-Chlorophenol (1.0 eq)

  • 2,5-Dichlorobenzoyl chloride (1.05 eq)

  • Anhydrous Aluminum Chloride (AlCl₃) (2.2 eq)

  • o-Dichlorobenzene (anhydrous)

  • Concentrated Hydrochloric Acid (HCl)

  • Ice

  • Sodium Bicarbonate (sat. aq. solution)

  • Brine (sat. aq. solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Toluene & Hexane (for recrystallization)

Procedure:

  • Setup: Assemble an oven-dried, three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet.

  • Reagent Charging: Under a positive pressure of nitrogen, charge the flask with anhydrous aluminum chloride (2.2 eq) and anhydrous o-dichlorobenzene.

  • Phenol Addition: Dissolve 4-chlorophenol (1.0 eq) in a minimal amount of o-dichlorobenzene and add it to the AlCl₃ slurry. Stir for 15-20 minutes.

  • Cooling: Cool the reaction mixture to 5-10°C using an ice-salt bath.

  • Acyl Chloride Addition: Add a solution of 2,5-dichlorobenzoyl chloride (1.05 eq) in o-dichlorobenzene to the dropping funnel. Add this solution dropwise to the reaction mixture over 1-2 hours, ensuring the internal temperature does not exceed 10°C.[5]

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to 70°C and maintain for 4-6 hours. Monitor the reaction's completion by TLC or HPLC.

  • Quenching: Cool the flask back to 0-5°C. In a separate large beaker, prepare a mixture of crushed ice and concentrated HCl. Slowly and carefully pour the reaction mixture into the ice/HCl slurry with vigorous stirring.

  • Isolation: The crude product should precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

  • Purification (Recrystallization): Dissolve the crude solid in a minimal amount of hot toluene, treat with activated charcoal if necessary, filter hot, and then add hexane until turbidity is observed. Allow to cool slowly to room temperature and then in an ice bath to maximize crystal formation. Filter the pure crystals and dry them under vacuum.

References

  • Preparation of 2,5-dichlorobenzophenones.
  • Process for the production of 2,4-dihydroxy-benzophenone.
  • A kind of catalytic synthesis method of 2-hydroxybenzophenone compounds.
  • Effects of different reaction conditions on the synthesis of 2, 4 -dihydroxybenzophenone (UV-214). Trade Science Inc. Journals. [Link]

  • Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations. Organic Chemistry Portal. [Link]

  • Process for the manufacture of hydroxyalkoxybenzophenones. European Patent Office. [Link]

  • The Synthesis for 2 Amino 2′,5 Dichlorobenzophenon. Scribd. [Link]

  • 4-Chlorobenzophenone - Friedel Craft Acylation. Scribd. [Link]

  • Purification of hydroxybenzophenones.
  • Friedel Crafts Acylation Reaction of Chlorobenzene. YouTube. [Link]

  • Friedel-Crafts Synthesis of Benzophenone with Little Lewis Acid Catalyst. Factorial Design and Mechanism. ResearchGate. [Link]

  • The Friedel-Crafts acylation of aromatic halogen derivatives. Part IV. The benzoylation of o-, m- and p-dichlorobenzenes. Journal of the Chemical Society C: Organic. [Link]

  • An Improved Process For Manufacture Of 4 Chloro,4' Hydroxy Benzophenone. Indian Patent Office. [Link]

  • 2,5-dihydroxyacetophenone. Organic Syntheses. [Link]

Sources

Friedel-Crafts Aroylation Technical Support Center: Optimizing Temperature and Reaction Time

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Friedel-Crafts aroylation. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their Friedel-Crafts acylation reactions, with a specific focus on the critical parameters of temperature and reaction time. As a foundational carbon-carbon bond-forming reaction, mastering its nuances is essential for the efficient synthesis of aryl ketones, which are pivotal intermediates in pharmaceuticals and materials science.[1][2][3]

This resource moves beyond simple protocols to provide in-depth, field-tested insights into the causality behind experimental choices. Our goal is to empower you with the knowledge to troubleshoot effectively and optimize your synthetic routes with confidence.

Frequently Asked Questions (FAQs)

Q1: My Friedel-Crafts acylation is giving a low yield. How do temperature and time play a role?

A: Low yield in a Friedel-Crafts acylation is a common issue that can often be traced back to sub-optimal temperature and reaction time. These two parameters are intrinsically linked and their effects are highly dependent on the specific substrates and catalyst used.

  • Temperature: This parameter directly influences the reaction rate. Some reactions proceed efficiently at room temperature, while others require heating to overcome the activation energy.[4] However, excessively high temperatures can lead to undesirable side reactions, such as decomposition of starting materials or products, and can even promote deacylation at very high temperatures (e.g., 140°C).[4] It's a delicate balance; the temperature must be high enough to drive the reaction forward at a reasonable rate but not so high that it encourages degradation or side product formation.

  • Reaction Time: Insufficient reaction time will naturally lead to incomplete conversion and thus, a lower yield. Conversely, an overly extended reaction time, especially at elevated temperatures, can increase the prevalence of side reactions and product degradation. It is crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of maximum product formation before significant decomposition begins.[5]

Troubleshooting Workflow for Low Yield:

Caption: A stepwise workflow for troubleshooting low yields in Friedel-Crafts acylation.

Q2: I'm observing the formation of multiple products (isomers). How can I control regioselectivity with temperature?

A: The formation of isomeric products is a classic challenge in electrophilic aromatic substitution, and temperature is a key lever for controlling regioselectivity. The underlying principle is the competition between kinetic and thermodynamic control.

  • Kinetic vs. Thermodynamic Products: At lower temperatures, the reaction is under kinetic control, favoring the fastest-forming product, which is often the ortho or para isomer due to steric hindrance at the meta position. As the temperature increases, the reaction can become reversible, allowing the initially formed kinetic product to rearrange to the more stable thermodynamic product.

  • A Case Study: Acylation of 2-Methoxynaphthalene: The acylation of 2-methoxynaphthalene is a well-documented example where temperature dictates the isomeric outcome.[4]

    • Low Temperatures: Favor the formation of the 1-acyl-2-methoxynaphthalene (the kinetic product).

    • High Temperatures (above 100°C): Promote rearrangement to the more stable 6-acyl-2-methoxynaphthalene (the thermodynamic product).[4]

Therefore, if you are isolating an undesired isomer, consider adjusting the reaction temperature. A lower temperature may favor the kinetic product, while a higher temperature could promote the formation of the thermodynamically more stable isomer.

Q3: Can I run my Friedel-Crafts acylation at room temperature to avoid side reactions?

A: While running the reaction at room temperature is a good starting point to minimize temperature-related side reactions, it may not always be feasible. The reactivity of both the aromatic substrate and the acylating agent plays a significant role.

  • Activated Aromatic Rings: If your aromatic substrate is highly activated (contains electron-donating groups), the reaction may proceed smoothly at room temperature or even require cooling to control the reaction rate.

  • Deactivated Aromatic Rings: Conversely, if your substrate is deactivated (contains electron-withdrawing groups), room temperature may be insufficient to overcome the activation energy, and heating will likely be necessary. It's important to note that strongly deactivated rings may not undergo Friedel-Crafts acylation at all.[6][7]

Some modern protocols utilize highly reactive catalysts or microwave assistance to facilitate the reaction at or near room temperature, even for less reactive substrates.[8]

Troubleshooting Guide: Temperature & Time Optimization

This section provides a more granular approach to resolving specific issues encountered during your experiments.

Problem Potential Cause(s) Related to Temp/Time Suggested Solutions & Rationale
No Reaction or Very Slow Reaction 1. Temperature is too low: The activation energy barrier is not being overcome. 2. Insufficient reaction time: The reaction has not had enough time to proceed to a significant extent.1. Gradually increase the temperature: Start from room temperature and incrementally increase to 50°C, then to the reflux temperature of the solvent. Monitor at each stage by TLC/LC-MS. 2. Extend the reaction time: Allow the reaction to stir for a longer period (e.g., 12-24 hours) at a given temperature, ensuring to take aliquots to monitor for product formation and potential decomposition.
Formation of Dark, Tarry Byproducts 1. Temperature is too high: This can lead to the decomposition of starting materials, reagents, or the desired product. 2. Prolonged reaction time at elevated temperatures: Increases the likelihood of thermal degradation.1. Lower the reaction temperature: If heating, try running the reaction at a lower temperature for a longer duration. Consider starting at 0°C or even lower for highly reactive substrates. 2. Reduce the reaction time: Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent over-reaction and decomposition.
Inconsistent Results Between Batches 1. Poor temperature control: Fluctuations in the reaction temperature can lead to variable reaction rates and product distributions. 2. Inconsistent reaction timing: Variations in how long the reaction is allowed to proceed will affect the final yield and purity.1. Use a controlled temperature bath: Employ an oil bath with a thermostat or a cryostat for sub-ambient temperatures to ensure consistent and uniform heating or cooling. 2. Standardize reaction times: Quench the reaction at a predetermined time point based on initial optimization studies.

Experimental Protocol: A General Procedure for Friedel-Crafts Acylation of an Activated Aromatic Compound

This protocol provides a starting point for the acylation of an electron-rich aromatic compound, such as anisole, with an acyl chloride.

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anisole (or other activated aromatic compound)

  • Acetyl chloride (or other acyl chloride)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric Acid (1 M)

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, and other standard glassware (all oven-dried)

Procedure:

  • Setup: Assemble an oven-dried round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon).

  • Catalyst Suspension: To the flask, add anhydrous dichloromethane (DCM) followed by the portion-wise addition of anhydrous aluminum chloride (AlCl₃) while stirring. The amount of AlCl₃ is often stoichiometric or in slight excess because the ketone product can form a complex with it.[3][9]

  • Temperature Control: Cool the suspension to 0°C using an ice bath. Precise temperature control is crucial at this stage to manage the initial exothermic reaction.

  • Acyl Chloride Addition: Add the acyl chloride dropwise to the cooled AlCl₃ suspension via the dropping funnel.

  • Aromatic Substrate Addition: After the acyl chloride has been added, add the aromatic substrate (e.g., anisole) dropwise, maintaining the temperature at 0°C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0°C for a set amount of time (e.g., 30 minutes), then warm to room temperature. Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed. This could take anywhere from a few hours to overnight.

  • Quenching: Once the reaction is complete, carefully and slowly quench the reaction by pouring the mixture over crushed ice and 1 M HCl. This should be done in a fume hood as HCl gas will be evolved.

  • Workup: Separate the organic layer. Extract the aqueous layer with DCM. Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Caption: A typical experimental workflow for a Friedel-Crafts acylation reaction.

Concluding Remarks

The optimization of temperature and reaction time in Friedel-Crafts aroylation is a multiparametric challenge that requires a systematic and well-informed approach. By understanding the underlying principles of kinetic versus thermodynamic control, the impact of substrate reactivity, and by diligently monitoring reaction progress, researchers can significantly improve yields, selectivity, and the overall efficiency of their synthetic endeavors. This guide serves as a foundational resource to aid in that process, encouraging a proactive and analytical approach to troubleshooting.

References

  • BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [Link]

  • ACS Publications. Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material. [Link]

  • Chemistry LibreTexts. Friedel-Crafts Acylation. [Link]

  • Physics Forums. What temperature should be used for the Friedel-Crafts alkylation of benzene?. [Link]

  • YouTube. Friedel Crafts Acylation of Benzene Reaction Mechanism. [Link]

  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • Wikipedia. Friedel–Crafts reaction. [Link]

  • Chemistry Steps. Friedel-Crafts Acylation with Practice Problems. [Link]

  • Chemistry LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

  • Chemistry Steps. Friedel–Crafts Alkylation with Practice Problems. [Link]

  • Unknown. 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. [Link]

  • Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

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Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Benzophenones

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis of benzophenones. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues related to peak tailing, ensuring the accuracy and reliability of your analytical results.

Understanding Peak Tailing in Chromatography

Peak tailing is a common chromatographic problem where a peak is asymmetrical, having a trailing edge that is longer than the leading edge.[1][2] In an ideal chromatogram, peaks are Gaussian in shape, but deviations can occur due to various physical and chemical factors within the HPLC system.[2] This asymmetry can compromise the accuracy of peak integration and quantification, making it a critical issue to address in analytical method development and routine analysis.[2]

The primary cause of peak tailing is the presence of more than one mechanism for analyte retention.[3] While the primary retention mechanism in reversed-phase HPLC is hydrophobic interaction with the stationary phase, secondary interactions can also occur, leading to peak shape distortion.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak tailing in the HPLC analysis of benzophenones?

Peak tailing in the analysis of benzophenones, which are aromatic ketones, can arise from several factors. The most prevalent causes include:

  • Secondary Interactions with Residual Silanol Groups: Silica-based HPLC columns, especially older "Type A" silica, have exposed silanol groups (Si-OH) on the surface of the stationary phase.[1][4] These silanol groups can interact with polar functional groups on analyte molecules, such as the carbonyl group in benzophenones, through hydrogen bonding.[5] This secondary interaction mechanism can lead to peak tailing.[3][5]

  • Mobile Phase pH Effects: The pH of the mobile phase can influence the ionization state of both the analyte and the residual silanol groups on the column.[2][6] While benzophenones are generally considered neutral, some derivatives may have ionizable functional groups. More importantly, at a mid-range pH, silanol groups can become ionized (Si-O-), leading to stronger interactions with any polar or basic analytes.[2]

  • Metal Contamination: Trace metal impurities, such as iron or aluminum, within the silica matrix of the HPLC column can act as active sites.[1][7] These metals can chelate with analytes that have chelating properties, causing significant peak tailing.[7]

  • Column Overload: Injecting too much sample onto the column, either in terms of mass or volume, can lead to peak distortion, including tailing.[8][9] Mass overload saturates the stationary phase, while volume overload can cause band broadening and tailing.[9][10]

  • Physical Issues within the HPLC System: Problems such as a void in the column packing, a partially blocked frit, or excessive extra-column volume (e.g., from long or wide tubing) can all contribute to peak tailing.[11][12]

Q2: How can I quickly diagnose the cause of peak tailing for my benzophenone analysis?

A systematic approach is crucial for efficiently diagnosing the root cause. Here is a logical troubleshooting workflow:

Troubleshooting_Workflow start Peak Tailing Observed all_peaks_tail Do all peaks in the chromatogram show tailing? start->all_peaks_tail check_system Check for System-Wide Issues: - Column void or blockage - Extra-column volume (tubing, fittings) - Sample solvent mismatch all_peaks_tail->check_system Yes specific_peaks_tail Do only specific peaks (e.g., benzophenones) tail? all_peaks_tail->specific_peaks_tail No end Issue Identified check_system->end check_chemical Investigate Chemical Interactions: - Secondary silanol interactions - Mobile phase pH effects - Metal chelation specific_peaks_tail->check_chemical Yes check_overload Is the peak shape concentration-dependent? specific_peaks_tail->check_overload No check_chemical->end dilute_sample Dilute the sample and reinject. Does the peak shape improve? check_overload->dilute_sample Yes not_overload Overload is unlikely. check_overload->not_overload No overload_issue Column Overload is the likely cause. dilute_sample->overload_issue overload_issue->end not_overload->specific_peaks_tail

Caption: A logical workflow for troubleshooting peak tailing.

In-Depth Troubleshooting Guides

Issue 1: Secondary Interactions with Silanol Groups

Causality: The silica backbone of reversed-phase columns has residual silanol groups that are not covered by the C18 chains.[4] These silanols are polar and can form hydrogen bonds with the carbonyl group of benzophenones, creating a secondary, stronger retention mechanism that leads to peak tailing.[5]

Silanol_Interaction cluster_stationary_phase Stationary Phase Surface Silanol Si-OH (Silanol Group) C18 C18 Chain Benzophenone Benzophenone (C=O group) Benzophenone->Silanol Hydrogen Bonding (Secondary Interaction) Benzophenone->C18 Hydrophobic Interaction (Primary Retention)

Caption: Interaction of benzophenone with the stationary phase.

Troubleshooting Protocol:

  • Use an End-capped Column: Modern, high-purity silica columns are often "end-capped," a process that chemically derivatizes most of the residual silanol groups with a small silylating agent.[3][12] Using a well-end-capped column is the most effective way to minimize silanol interactions.[11]

  • Lower the Mobile Phase pH: At a low pH (e.g., below 3), the silanol groups are protonated (Si-OH) and less likely to interact with the analyte through ion-exchange mechanisms.[1][12]

  • Add a Competing Base: For basic analytes, adding a small amount of a competing base like triethylamine (TEA) to the mobile phase can help to saturate the active silanol sites and improve peak shape.[1][13]

ParameterRecommendationRationale
Column Type Use a modern, end-capped, high-purity silica column (Type B).[1]Minimizes the number of accessible silanol groups.
Mobile Phase pH Adjust to a lower pH (e.g., 2.5-3.0) using an appropriate buffer or acid modifier like formic acid or phosphoric acid.[12][14]Suppresses the ionization of silanol groups.
Issue 2: Metal Chelation

Causality: Some benzophenone derivatives can act as chelating agents, binding to trace metal ions present in the silica matrix or leached from the HPLC system components.[7] This strong interaction results in severe peak tailing.

Troubleshooting Protocol:

  • Use a High-Purity Column: Select a column specifically manufactured with low metal content.[7]

  • Add a Chelating Agent to the Mobile Phase: Introducing a sacrificial chelating agent, such as ethylenediaminetetraacetic acid (EDTA), to the mobile phase can bind to the active metal sites, preventing them from interacting with your analyte.[7]

Step-by-Step Guide for Using a Chelating Agent:

  • Prepare a stock solution of EDTA: Dissolve a known amount of EDTA in the aqueous portion of your mobile phase to create a concentrated stock solution (e.g., 10 mM).

  • Add EDTA to the mobile phase: Add a small aliquot of the EDTA stock solution to your mobile phase to achieve a final concentration of 0.1-0.5 mM.

  • Equilibrate the column: Flush the column with the EDTA-containing mobile phase for at least 20-30 column volumes before injecting your sample.

  • Analyze the sample: Inject your benzophenone standard and observe the peak shape. A significant improvement indicates that metal chelation was a contributing factor.

Issue 3: Column Overload

Causality: Injecting a sample that is too concentrated (mass overload) or too large in volume (volume overload) can lead to peak distortion.[8][10] Mass overload often results in a "shark-fin" peak shape, which is a form of tailing.[9][15]

Troubleshooting Protocol:

  • Perform a Dilution Study: The most straightforward way to diagnose overload is to dilute your sample and reinject it.[3] If the peak shape improves and becomes more symmetrical upon dilution, column overload is the likely cause.[3]

Experimental Protocol for a Dilution Study:

  • Prepare a series of dilutions: Prepare a dilution series of your sample (e.g., 1:2, 1:5, 1:10, 1:20) in the mobile phase.

  • Inject the dilutions: Inject the same volume of each dilution onto the column, starting with the most dilute sample.

  • Analyze the peak shape: Compare the peak asymmetry factor for each injection. A systematic improvement in peak shape with increasing dilution confirms mass overload.

Dilution FactorPeak Shape ObservationAsymmetry Factor (Typical)
1 (Neat)Significant tailing ("shark-fin")> 2.0
1:5Reduced tailing1.5 - 2.0
1:10Symmetrical or near-symmetrical1.0 - 1.5

References

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • ResearchGate. (2013). How can I prevent peak tailing in HPLC? Retrieved from [Link]

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC. Retrieved from [Link]

  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • MAC-MOD Analytical. (2025). The Two Reasons Why HPLC Peaks Tail and How to Reduce Peak Tailing. Retrieved from [Link]

  • Labcompare. (2021). LABTips: How to Prevent Tailing Peaks in HPLC. Retrieved from [Link]

  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • Chromatography Online. (2019). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from [Link]

  • Waters. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzophenone. Retrieved from [Link]

  • MicroSolv. (2012). Benzophenone Analyzed with HPLC. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). HPLC column overload. Retrieved from [Link]

  • ChromaNik Technologies Inc. (2009). Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. Retrieved from [Link]

  • Waters. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Retrieved from [Link]

  • ResearchGate. (2025). The influence of mobile phase ph on the retention and selectivity of related basic compounds in reversed-phase liquid chromatography. Retrieved from [Link]

  • Agilent. (n.d.). Effect of Extra-column Volume on a Gradient Analysis of Alkylphenones. Retrieved from [Link]

  • Pharma Growth Hub. (2023). What is the effect of free silanols in RPLC and how to reduce it? Retrieved from [Link]

  • Chromatography Online. (n.d.). Overload or Minor Peak? Retrieved from [Link]

  • Biovanix Chromatography. (n.d.). What do you know about the overload for HPLC column? Retrieved from [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations. Retrieved from [Link]

  • Chromatography Online. (2018). The LCGC Blog: Do You Really Know Your Stationary-Phase Chemistry? Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Benzophenone on Newcrom R1 HPLC column. Retrieved from [Link]

  • Chromatography Today. (n.d.). How to Avoid HPLC Column Overload. Retrieved from [Link]

  • Industry News. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]

  • Phenomenex. (n.d.). LC Technical Tip. Retrieved from [Link]

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Technical Support Center: Optimizing Dihydroxybenzophenone Synthesis with Phase Transfer Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of dihydroxybenzophenones. This document is designed for researchers, chemists, and process development professionals who are looking to enhance reaction efficiency, yield, and purity through the application of Phase Transfer Catalysis (PTC). We will explore common experimental challenges, provide in-depth troubleshooting guides, and detail the underlying principles to empower you to optimize your synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What is a phase transfer catalyst and why is it essential for dihydroxybenzophenone synthesis?

A phase transfer catalyst (PTC) is a substance that facilitates the migration of a reactant from one phase into another where the reaction occurs[1][2]. In many syntheses of dihydroxybenzophenones, such as the reaction between water-soluble resorcinol and an organic-soluble benzoylating agent (like benzotrichloride or benzoyl chloride), the reactants are in separate, immiscible phases (e.g., aqueous and organic)[3]. The PTC, typically a quaternary ammonium or phosphonium salt, functions by pairing with the phenoxide anion from the resorcinol, creating a lipophilic ion pair. This complex is soluble in the organic phase, allowing it to react with the benzoylating agent. Without a PTC, the reaction is often slow, inefficient, and results in low yields and significant byproducts[4][5].

Q2: What kind of yield improvement can I expect when using a PTC?

The improvement is often dramatic. Syntheses performed without a PTC or with inefficient catalysts can result in low yields and the formation of colored secondary products and other impurities[5]. In contrast, incorporating an optimized PTC system can significantly boost yields. For example, in the synthesis of 2,4-dihydroxybenzophenone from resorcinol and benzotrichloride, the addition of an effective phase transfer agent like octadecyltrimethylammonium bromide has been shown to achieve yields as high as 95.7% with a purity of 99.4%[3]. Traditional methods using Friedel-Crafts catalysts often result in comparatively lower yields and present significant waste disposal challenges[6].

Q3: Is there a "best" phase transfer catalyst for this synthesis?

The "best" catalyst is highly dependent on the specific reaction conditions (reactants, solvent, temperature). However, for dihydroxybenzophenone synthesis, quaternary ammonium salts are widely used and effective[2]. Key factors in catalyst selection include:

  • Lipophilicity: The catalyst must have sufficient organic character to be soluble in the organic phase. The length of the alkyl chains on the catalyst cation is crucial; longer chains generally increase catalytic activity[3].

  • Thermal Stability: For reactions requiring high temperatures, phosphonium salts are often preferred over ammonium salts due to their greater thermal stability[2].

  • Cost and Availability: For industrial applications, catalysts like Tetrabutylammonium Bromide (TBAB) or Tricaprylmethylammonium chloride are often chosen for their balance of effectiveness and cost[7][8].

Experimental screening is the most reliable way to determine the optimal catalyst for your specific system.

Troubleshooting Guide: Common Experimental Issues
Problem: Critically Low Product Yield

Q: My synthesis of 2,4-dihydroxybenzophenone from resorcinol and benzotrichloride gives a very low yield (<20%). I am not using a phase transfer catalyst. Is this the primary issue?

A: Yes, this is almost certainly the primary cause. The reaction you are performing is a classic example of a heterogeneous reaction where the nucleophile (resorcinol, which will be deprotonated to a phenoxide) is in an aqueous or solid phase, while the electrophile (benzotrichloride) is in an organic phase. Without a PTC, the interaction between these reactants is restricted to the limited surface area at the phase interface, leading to an extremely slow and inefficient reaction[4]. The PTC is required to transport the phenoxide nucleophile into the organic phase to allow the reaction to proceed efficiently[1][9].

Q: I have incorporated a phase transfer catalyst (Tetrabutylammonium Bromide - TBAB), but my yield remains poor. What other factors should I investigate?

A: While adding a PTC is the correct first step, several other parameters are critical for its effectiveness. Here is a troubleshooting workflow to identify the issue:

G start Low Yield with PTC stirring Is Stirring Vigorous? start->stirring solvent Is the Solvent Appropriate? stirring->solvent Yes improve_stirring Action: Increase stirring speed. Reason: Maximize interfacial area for catalyst action. stirring->improve_stirring No catalyst_conc Is Catalyst Concentration Optimal? solvent->catalyst_conc Yes change_solvent Action: Re-evaluate solvent choice. Reason: Solvent affects PTC solubility and reactivity. solvent->change_solvent No temp Is Temperature Correct? catalyst_conc->temp Yes adjust_catalyst Action: Screen catalyst loading (0.5-5 mol%). Reason: Too little is ineffective; too much can cause issues. catalyst_conc->adjust_catalyst No base Is the Base Sufficient/Correct? temp->base Yes adjust_temp Action: Verify and optimize temperature. Reason: Reaction kinetics are temperature-dependent. temp->adjust_temp No success Yield Improved base->success Yes check_base Action: Ensure adequate base is present to deprotonate the phenol. Reason: The phenoxide is the active nucleophile. base->check_base No G cluster_0 Aqueous Phase cluster_1 Organic Phase ArOH Resorcinol (ArOH) ArO_Na Phenoxide (ArO⁻Na⁺) ArOH->ArO_Na Deprotonation Base Base (e.g., NaOH) Base->ArO_Na Q_ArO_if Ion Pair [Q⁺ArO⁻] ArO_Na->Q_ArO_if Ion Exchange RCOCl Benzoyl Chloride (R-COCl) Product Dihydroxybenzophenone (Ar-O-COR) RCOCl->Product Q_ArO Ion Pair [Q⁺ArO⁻] Q_ArO->Product SN2 Attack QCl Catalyst [Q⁺Cl⁻] Product->QCl QBr_aq Catalyst [Q⁺Br⁻] QCl->QBr_aq ← Phase Transfer & Regeneration Interface --- Phase Interface --- QBr_aq->Q_ArO_if Q_ArO_if->Q_ArO Phase Transfer →

Caption: Mechanism of Phase Transfer Catalysis.

Optimizing Reaction Conditions with a PTC

Maximizing yield requires co-optimization of the catalyst with other reaction parameters.

ParameterEffect on PTC Performance & YieldRecommended Action
Catalyst Type Governs the efficiency of anion extraction into the organic phase. Lipophilicity is key.[10]Screen catalysts: Start with TBAB, but also test more lipophilic options like Tetrabutylammonium hydrogen sulfate, Cetyltrimethylammonium bromide (CTAB), or phosphonium salts for higher temperatures.[2][11]
Stirring Speed Directly impacts the interfacial surface area. Low stirring starves the reaction by limiting the rate of ion exchange.[4]Use an overhead mechanical stirrer for vigorous agitation (800+ RPM) to ensure a fine emulsion.
Solvent Affects the solubility of the Q⁺ArO⁻ ion pair and the substrate. A poor solvent will reduce the concentration of active species in the organic phase.[11]Toluene, xylene, or chlorobenzene are common choices. Avoid protic solvents which can solvate and deactivate the "naked" anion.
Temperature Increases reaction kinetics. However, excessively high temperatures can lead to catalyst degradation (especially for ammonium salts) or increased byproduct formation.[2]Optimize temperature for each specific catalyst and substrate combination, typically in the range of 60-110°C.
Base The choice and amount of base (e.g., K₂CO₃, NaOH) determines the concentration of the phenoxide nucleophile in the aqueous phase.Use a sufficient excess of a strong base to ensure complete deprotonation of the phenol.
Experimental Protocol: Synthesis of 2,4-Dihydroxybenzophenone via PTC

This protocol is adapted from methodologies that have demonstrated high yields and purity.[3]

Materials:

  • Resorcinol

  • Benzotrichloride

  • Octadecyltrimethylammonium bromide (PTC)

  • Sodium Hydroxide (NaOH)

  • Toluene

  • Deionized Water

  • Ethanol (for recrystallization)

Procedure:

  • Reactor Setup: In a 500 mL round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, add a solution of Resorcinol (e.g., 0.1 mol) and Sodium Hydroxide (e.g., 0.25 mol) in deionized water (150 mL).

  • Catalyst Addition: Add Octadecyltrimethylammonium bromide (e.g., 0.004 mol, 4 mol%) to the aqueous solution.

  • Solvent and Reactant Addition: Add Toluene (100 mL) to the flask. Begin vigorous stirring to create an emulsion.

  • Reaction Initiation: Heat the mixture to reflux (approx. 85-95°C). Once at temperature, add Benzotrichloride (e.g., 0.1 mol) dropwise via the dropping funnel over 30-45 minutes. Caution: The reaction can be exothermic.

  • Reaction Monitoring: Maintain vigorous stirring at reflux for 2.5-4.5 hours.[12] The reaction can be monitored by TLC or HPLC to confirm the consumption of the starting material.

  • Workup - Phase Separation: After the reaction is complete, cool the mixture to room temperature and stop stirring. Transfer the mixture to a separatory funnel and allow the layers to separate.

  • Workup - Extraction: Separate the organic layer. Wash the organic layer with deionized water (2 x 50 mL) and then with a brine solution (1 x 50 mL).

  • Product Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the toluene under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure 2,4-dihydroxybenzophenone.[12]

References

Sources

Validation & Comparative

A Comparative Efficacy Analysis of UV Filters for Dermatological and Pharmaceutical Formulations: A Guide for the Research Professional

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Rigorous UV Filter Evaluation

The relentless increase in solar ultraviolet (UV) radiation reaching the Earth's surface necessitates the development and rigorous evaluation of effective photoprotective agents. For researchers, scientists, and drug development professionals, the selection of a UV filter is not merely a matter of formulation, but a critical decision impacting product efficacy, safety, and stability. This guide provides an in-depth comparison of commonly employed UV filters and introduces a framework for evaluating novel compounds, using 2',5-Dichloro-2-hydroxybenzophenone as a case study for assessment. Our objective is to move beyond mere data presentation and delve into the causality behind experimental choices, empowering you to make informed decisions in your research and development endeavors.

The efficacy of a UV filter is a multi-faceted parameter, primarily quantified by its Sun Protection Factor (SPF) against UVB radiation (290-320 nm) and its UVA Protection Factor (UVA-PF) against the more deeply penetrating UVA radiation (320-400 nm). Furthermore, the photostability of a filter—its ability to retain its protective properties upon UV exposure—is paramount for sustained efficacy. This guide will dissect the methodologies for quantifying these critical attributes and present a comparative analysis of established UV filters.

Understanding the UV Spectrum and Mechanisms of Protection

UV filters function through one of two primary mechanisms: chemical absorption or physical blocking.

  • Chemical (Organic) Filters: These are organic molecules that absorb UV radiation and dissipate it as heat. Their efficacy is wavelength-dependent, and they often require combination to achieve broad-spectrum protection. Examples include benzophenones (like oxybenzone) and dibenzoylmethanes (like avobenzone).

  • Physical (Inorganic) Filters: These are mineral particles, most commonly zinc oxide and titanium dioxide, that scatter and reflect UV radiation. They are generally photostable and provide broad-spectrum protection.

Comparative Analysis of Common UV Filters

The selection of a UV filter is a balance of efficacy, photostability, and safety. The following table summarizes the performance characteristics of several widely used UV filters.

UV FilterTypePrimary UV ProtectionPhotostabilityKey Considerations
Oxybenzone (Benzophenone-3) ChemicalUVB, UVA2 (320-340 nm)[1]Generally photostable, can be improved with other filters like octocrylene[2]Broad-spectrum absorber, though weaker in the long-wave UVA range.[1] Concerns exist regarding systemic absorption and potential endocrine-disrupting effects.
Avobenzone ChemicalUVA1 (340-400 nm)[3]Photounstable, degrading significantly upon UV exposure.[3][4] Requires photostabilizers like octocrylene.[2]Considered the gold standard for UVA protection in many regions.[5] Its instability is a major formulation challenge.
Zinc Oxide (ZnO) PhysicalBroad Spectrum (UVB, UVA1, UVA2)Highly photostable.[6][7]Often used in nanoparticle form to reduce whitening on the skin. Some studies suggest potential for photocatalytic activity with uncoated ZnO, which could degrade other formulation components.[8][9][10]
Titanium Dioxide (TiO2) PhysicalPrimarily UVB and UVA2[11]Highly photostable.[11]More effective in the UVB range compared to ZnO.[11] Like ZnO, can be photocatalytically active if uncoated, potentially impacting the stability of other UV filters in a formulation.[11]

A Case for Evaluation: this compound

While the aforementioned UV filters are well-characterized, the landscape of photoprotection is continually evolving. Novel compounds, such as this compound, warrant systematic evaluation to determine their potential as effective UV filters.

Chemical Profile:

  • Class: Chlorinated benzophenone derivative.

  • Structure: The benzophenone backbone provides the core chromophore for UV absorption. The hydroxyl and chloro substituents will modulate the absorption spectrum and photochemical properties. The 2-hydroxy group is crucial for the photostability of many benzophenones, allowing for dissipation of absorbed energy through intramolecular hydrogen bonding.[12] The chlorine atoms may shift the absorption spectrum and could potentially influence the compound's photostability and safety profile. Studies on other chlorinated benzophenones have shown that dichlorinated derivatives can be less photostable than their parent compounds.[13]

Given the lack of published efficacy data, a rigorous experimental evaluation is necessary. The following protocols outline a self-validating system for assessing the potential of a novel UV filter like this compound.

Experimental Protocols for UV Filter Efficacy Assessment

In Vitro Sun Protection Factor (SPF) Determination

This method provides a rapid and ethical means of screening the UVB protection efficacy of a test compound. It relies on measuring the UV transmittance through a thin film of the product applied to a substrate.

Methodology:

  • Substrate Preparation: Polymethylmethacrylate (PMMA) plates with a roughened surface to mimic skin topography are used as the substrate.

  • Sample Application: A precise amount of the test formulation (e.g., 1.3 mg/cm²) is applied uniformly across the PMMA plate.

  • Spectrophotometric Measurement: The transmittance of UV radiation through the sample-coated plate is measured using a spectrophotometer equipped with an integrating sphere in the UVB range (290-400 nm).

  • SPF Calculation: The in vitro SPF is calculated from the transmittance data using a standardized equation that takes into account the erythemal action spectrum and the solar spectral irradiance.

The following diagram illustrates the workflow for in vitro SPF determination:

InVitroSPFWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis Prep Prepare Formulation with This compound Apply Apply 1.3 mg/cm² of Formulation to PMMA Plate Prep->Apply Spectro Measure UV Transmittance (290-400 nm) with Spectrophotometer Apply->Spectro Transfer Plate Calc Calculate In Vitro SPF using Standardized Equation Spectro->Calc Transmit Data

Caption: Workflow for In Vitro SPF Determination.

In Vitro UVA Protection Factor (UVA-PF) and Critical Wavelength Measurement

This protocol assesses the efficacy of a UV filter against UVA radiation and determines if it provides broad-spectrum protection.

Methodology:

  • Initial Absorbance Measurement: Following the same sample preparation as the in vitro SPF test, the initial UV absorbance spectrum (A₀(λ)) of the sample on the PMMA plate is measured.

  • UV Irradiation: The sample plate is then exposed to a controlled dose of UV radiation from a solar simulator.

  • Post-Irradiation Absorbance Measurement: The UV absorbance spectrum is measured again after irradiation.

  • UVA-PF Calculation: The UVA-PF is calculated based on the post-irradiation absorbance spectrum, the persistent pigment darkening (PPD) action spectrum, and the solar simulator's spectral output.[3]

  • Critical Wavelength Determination: The critical wavelength is the wavelength at which the integral of the spectral absorbance curve from 290 nm reaches 90% of the total integral from 290 to 400 nm. A critical wavelength of ≥ 370 nm is typically required for a "broad-spectrum" claim.

The experimental workflow is depicted below:

UVAPFWorkflow Start Prepare Sample on PMMA Plate Measure1 Measure Initial UV Absorbance (A₀(λ)) Start->Measure1 Irradiate Expose Sample to Controlled Dose of UV Radiation Measure1->Irradiate Measure2 Measure Post-Irradiation UV Absorbance (A(λ)) Irradiate->Measure2 Calculate Calculate UVA-PF and Critical Wavelength Measure2->Calculate Result Broad-Spectrum Efficacy Data Calculate->Result PhotostabilityWorkflow cluster_setup Experimental Setup cluster_exposure Exposure (ICH Q1B) cluster_analysis Analysis Sample Prepare Solution/Film of This compound Irradiated Irradiated Sample Sample->Irradiated Dark Dark Control Sample Sample->Dark Exposure UV Irradiation (≥1.2M lux-hr, ≥200 W-hr/m²) Irradiated->Exposure NoExposure No UV Exposure Dark->NoExposure HPLC Quantify Compound Concentration via HPLC Exposure->HPLC NoExposure->HPLC Degradation Calculate % Photodegradation HPLC->Degradation

Sources

A Senior Application Scientist's Guide to ICH Q2(R1) for Impurity Method Validation

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, ensuring the safety and efficacy of a drug product is paramount. A critical aspect of this assurance lies in the meticulous control of impurities. The International Council for Harmonisation (ICH) Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology," provides a comprehensive framework to ensure that the analytical methods used for quantifying impurities are fit for purpose.[1][2][3][4]

This guide, designed for researchers, scientists, and drug development professionals, moves beyond a simple checklist of validation parameters. It offers an in-depth comparison of strategic approaches, explains the scientific rationale behind experimental designs, and provides practical, field-proven insights to navigate the complexities of validating analytical methods for impurities.

The Foundational Importance of Impurity Analysis

Impurities in a drug substance or product can arise from various sources, including the synthesis process, degradation of the active pharmaceutical ingredient (API), or interaction with excipients. Even at trace levels, these impurities can impact the product's safety and efficacy. Therefore, a validated analytical procedure is not just a regulatory requirement; it is a fundamental scientific necessity to guarantee patient safety and product quality. The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[1][2][5]

The validation process for impurity methods is typically more stringent than for the assay of the main component, as it involves measuring analytes at much lower concentrations. The key validation characteristics, as stipulated by ICH Q2(R1), include Specificity, Limit of Quantitation, Limit of Detection, Linearity, Range, Accuracy, Precision, and Robustness.[6][7][8]

Specificity: The Cornerstone of Impurity Analysis

Specificity is the ability of the method to produce a response only for the target analyte, without interference from other components that may be present, such as the API, other impurities, degradation products, or matrix components.[1][2][6] For an impurity method, this means demonstrating that you can accurately measure each specified impurity in the presence of all others and the main drug substance.

Strategic Approaches to Demonstrating Specificity

The choice of strategy depends largely on the availability of reference standards for the impurities.

Scenario A: Impurity Standards are Available

This is the most direct approach. The method's specificity is demonstrated by spiking the drug substance or product with known amounts of all relevant impurities.[2][3] The goal is to show adequate separation of all impurity peaks from each other and from the main component peak.

  • Experimental Protocol: Specificity by Spiking

    • Prepare a solution of the drug substance at the nominal concentration used for the impurity test.

    • Prepare individual stock solutions of each known impurity.

    • Create a spiked sample by adding appropriate volumes of the impurity stock solutions to the drug substance solution. The impurity concentrations should be at or near the specification limit.

    • Analyze the spiked sample, a placebo (if applicable), and an unspiked sample using the analytical method.

    • Acceptance Criteria: The method is considered specific if all impurity peaks are baseline resolved from the main peak and from each other. In chromatography, a resolution factor (Rs) of >1.5 is generally considered acceptable. Peak purity analysis using techniques like photodiode array (PDA) detection or mass spectrometry (MS) can provide additional, powerful evidence of specificity.[1]

Scenario B: Impurity Standards are Unavailable

In early development, reference standards for all potential degradation products or process impurities may not be available. In such cases, a combination of stress testing and the use of an orthogonal, well-characterized analytical procedure is recommended.[1][2][3]

  • Experimental Protocol: Specificity via Stress Studies

    • Subject the drug substance or product to stress conditions such as heat, humidity, light, acid/base hydrolysis, and oxidation to intentionally generate degradation products.[1][2]

    • Analyze the stressed samples using the proposed method.

    • Compare the impurity profiles obtained from the proposed method with those from a second, validated, and orthogonal method (e.g., a different chromatographic column, a different detection principle like MS, or Capillary Electrophoresis).[1][3]

    • Acceptance Criteria: The impurity profiles from both methods should be comparable, demonstrating that the primary method can detect and separate the impurities generated under stress. Peak purity tests are crucial in this scenario to ensure that no co-eluting peaks are present.[1]

Comparative Insight: While spiking with known standards provides definitive proof of resolution, stress testing is a more realistic simulation of how the drug may degrade over its shelf life and is indispensable for identifying and separating unknown degradation products.

Sensitivity: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

For impurity methods, it is crucial to know the lowest concentration of an impurity that can be reliably measured.

  • Limit of Detection (LOD): The lowest concentration of an analyte that can be detected but not necessarily quantified with accuracy and precision.[6]

  • Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be determined with acceptable accuracy and precision.[3][6] The LOQ is a critical parameter for quantitative impurity tests.[1][3]

Comparing Methods for LOD & LOQ Determination

ICH Q2(R1) outlines several methods for determining LOD and LOQ. The choice of method depends on the nature of the analytical technique.

MethodDescriptionAdvantagesDisadvantagesBest Suited For
Visual Evaluation Analysis of samples with known concentrations of analyte and establishing the minimum level at which the analyte can be consistently detected (LOD) or quantified (LOQ).Simple and direct.Highly subjective and operator-dependent.Non-instrumental methods.
Signal-to-Noise Ratio Comparing the signal from samples with low concentrations of analyte with the background noise. Typically, a S/N ratio of 3:1 is used for LOD and 10:1 for LOQ.Widely used and accepted for chromatographic methods.[6]The measurement of noise can be inconsistent between different software platforms.Chromatographic and other instrumental methods with baseline noise.
Standard Deviation of the Response and the Slope Based on the standard deviation of the response (σ) and the slope (S) of the calibration curve. LOD = 3.3 * (σ/S); LOQ = 10 * (σ/S).More objective and statistically robust than S/N.Requires a well-defined calibration curve at low concentrations. The standard deviation can be obtained from the y-intercepts of regression lines or from the analysis of blank samples.A wide range of instrumental methods.
  • Experimental Protocol: LOD & LOQ by Calibration Curve Method

    • Prepare a series of calibration standards at concentrations in the expected LOQ range. A minimum of 5-6 concentrations is recommended.

    • Inject each standard multiple times (e.g., n=3).

    • Construct a calibration curve by plotting the mean response versus concentration.

    • Determine the slope (S) of the calibration curve.

    • Calculate the standard deviation of the y-intercepts (σ) from the regression analysis.

    • Calculate LOD and LOQ using the formulas: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S).

    • Verification: Prepare a new standard at the calculated LOQ concentration and analyze it to confirm that the accuracy and precision are acceptable.

Linearity and Range

  • Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.[1][2]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of linearity, accuracy, and precision.[1][2]

For impurity quantification, the range must, at a minimum, span from the reporting level of the impurity to 120% of the specification limit.[1][2][3]

Experimental Design and Data Evaluation
  • Experimental Protocol: Linearity

    • Prepare a series of at least five concentrations of the impurity standard, spanning the required range (e.g., from the LOQ to 120% of the specification limit).[2][3][9]

    • Analyze each concentration level.

    • Plot the analytical response versus the concentration and perform a linear regression analysis.

    • Acceptance Criteria:

      • Visual Inspection: The data points should appear to lie on a straight line.

      • Correlation Coefficient (r²): A value of ≥ 0.99 is generally expected, but should not be the sole indicator.[6]

      • Y-intercept: The y-intercept should be close to zero.

      • Residual Plot: A plot of the residuals (the difference between the observed and predicted values) should show a random distribution around zero. A non-random pattern may indicate non-linearity or other problems with the model.

Diagram: Impurity Method Validation Workflow

G cluster_planning Phase 1: Planning & Development cluster_core_validation Phase 2: Core Validation Experiments cluster_verification Phase 3: Method Reliability cluster_reporting Phase 4: Finalization Dev Method Development Proto Validation Protocol Definition Dev->Proto Spec Specificity (Forced Degradation, Spiking) Proto->Spec Lin Linearity & Range Acc Accuracy (Spiking at 3 levels) Prec Precision (Repeatability, Intermediate) LOQ LOD / LOQ Determination Rob Robustness (Small, deliberate changes) Spec->Rob Lin->Rob Acc->Rob Prec->Rob LOQ->Rob SST System Suitability Criteria Rob->SST Report Validation Report SST->Report

Caption: A typical workflow for validating an analytical method for impurities according to ICH Q2(R1).

Accuracy and Precision: The Twin Pillars of Reliability

  • Accuracy: The closeness of the test results to the true value. It is often expressed as percent recovery.[1][6]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[1][6]

Precision is evaluated at two levels:

  • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.[1]

  • Intermediate Precision: Expresses the variation within a laboratory, such as on different days, with different analysts, or on different equipment.[1]

Integrated Experimental Approach for Accuracy and Precision

A well-designed experiment can assess accuracy and precision simultaneously.

  • Experimental Protocol: Accuracy and Precision

    • Prepare samples of the drug product or substance spiked with the impurity at a minimum of three concentration levels, covering the specified range (e.g., LOQ, 100% of specification, and 120% of specification).[2]

    • Prepare three replicate samples at each concentration level.

    • For Repeatability: Have one analyst analyze all nine samples (3 levels x 3 replicates) on the same day, using the same equipment.

    • For Intermediate Precision: Have a second analyst repeat the analysis of nine new samples on a different day, or using different equipment.

    • Calculations:

      • Accuracy: Calculate the percent recovery for each replicate against the known spiked amount. Determine the mean percent recovery at each concentration level.

      • Precision: Calculate the Relative Standard Deviation (%RSD) for the replicates at each concentration level for both the repeatability and intermediate precision runs.

    • Acceptance Criteria:

      • Accuracy: The mean recovery is typically expected to be within 80% to 120%, but this can vary depending on the impurity level.

      • Precision: The %RSD for impurity analysis is often required to be ≤ 10% or ≤ 15%, especially at the LOQ level.

Table: Example Data for Accuracy and Precision

Concentration LevelReplicateAnalyst 1 Recovery (%)Analyst 2 Recovery (%)
LOQ (0.05%) 195.898.2
2108.1105.6
399.5101.3
Mean 101.1 101.7
%RSD 6.3% 3.7%
100% Spec (0.15%) 1101.299.8
298.9100.5
3100.4101.1
Mean 100.2 100.5
%RSD 1.2% 0.7%
120% Spec (0.18%) 199.5100.9
2100.899.1
399.9100.2
Mean 100.1 100.1
%RSD 0.7% 0.9%

Robustness: Ensuring Real-World Reliability

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[1][2][6] This provides an indication of its reliability during normal usage.

Designing a Robustness Study

For a typical HPLC method, parameters to investigate include:

  • pH of the mobile phase (e.g., ± 0.2 units)

  • Percentage of organic solvent in the mobile phase (e.g., ± 2%)

  • Column temperature (e.g., ± 5 °C)

  • Flow rate (e.g., ± 10%)

  • Different column lots

  • Experimental Protocol: Robustness

    • Prepare a system suitability solution and a sample spiked with key impurities.

    • Analyze the samples under the nominal method conditions.

    • Vary one parameter at a time to its extreme (e.g., analyze at both the high and low pH).

    • Evaluate the impact of each change on key system suitability parameters (e.g., resolution, peak tailing) and the quantitative results of the impurities.

    • Acceptance Criteria: The system suitability criteria must be met under all tested variations, and the quantitative results should not be significantly impacted.

Diagram: Decision Logic for Specificity Strategy

G start Start Specificity Assessment q1 Are reference standards for all known impurities available? start->q1 spike Strategy 1: Spiking Study - Spike API with all impurities. - Demonstrate resolution (Rs > 1.5). q1->spike Yes stress Strategy 2: Stress Study - Force degradation (acid, base, heat, etc.). - Analyze stressed samples. q1->stress No purity Perform Peak Purity Analysis (e.g., PDA, MS) spike->purity orthogonal Compare with Orthogonal Method (e.g., different column/detector) stress->orthogonal end_pass Specificity Demonstrated purity->end_pass end_fail Specificity Fails (Re-develop method) purity->end_fail Peak impurity detected orthogonal->purity orthogonal->end_fail Profiles do not match

Caption: Decision tree for selecting a specificity strategy based on the availability of impurity standards.

Conclusion: A Holistic and Self-Validating System

Validating an analytical method for impurities under ICH Q2(R1) is a systematic process that establishes and documents the performance characteristics of a procedure, ensuring it is fit for its intended purpose. By understanding the scientific principles behind each validation parameter and employing robust experimental designs, scientists can generate the comprehensive data package required to demonstrate the reliability, accuracy, and specificity of their methods.

This guide emphasizes that each protocol should be part of a self-validating system. The results of linearity, accuracy, and precision studies are interconnected and should provide a coherent picture of the method's performance across its intended range. A well-validated method is not just a regulatory deliverable; it is a cornerstone of product quality and patient safety, providing confidence in every result generated throughout the drug development lifecycle.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use. [Link]

  • U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Department of Health and Human Services. [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • IntuitionLabs. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Jordi Labs. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). [Link]

  • PharmOut. (2016). Analytical method validation. [Link]

  • ICH. (n.d.). Quality Guidelines. [Link]

  • Pharmaceutical Technology. (2013). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. [Link]

  • YouTube. (2024). ICH Q2 Validation of Analytical Procedures. [Link]

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A Comparative Guide to Determining the Limit of Detection for 2',5-Dichloro-2-hydroxybenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the accurate quantification of impurities and synthetic intermediates is a cornerstone of robust quality control and regulatory compliance. 2',5-Dichloro-2-hydroxybenzophenone, a potential impurity or intermediate in the synthesis of certain pharmaceutical compounds, requires highly sensitive analytical methods to ensure its presence is controlled at or below acceptable levels. A critical parameter in the validation of such methods is the Limit of Detection (LOD), which defines the lowest concentration of the analyte that can be reliably distinguished from background noise.

This guide provides an in-depth technical comparison of two primary analytical techniques for determining the LOD of this compound: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). Additionally, we will explore Gas Chromatography with an Electron Capture Detector (GC-ECD) as a viable alternative, particularly noted for its sensitivity towards halogenated compounds. This document will delve into the theoretical underpinnings of LOD determination, provide detailed experimental protocols, and present a comparative analysis of these methods, grounded in established scientific principles and regulatory guidelines.

The Foundation of Method Validation: Understanding the Limit of Detection

The International Council for Harmonisation (ICH) guideline Q2(R2) provides a comprehensive framework for the validation of analytical procedures, including the determination of the LOD.[1][2][3][4][5] The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[1][2] The LOD is a key performance characteristic, especially for impurity analysis, as it establishes the method's capability to detect trace amounts of a substance.

Several approaches can be used to determine the LOD, including:

  • Based on the Standard Deviation of the Response and the Slope of the Calibration Curve: This is a commonly used method where the LOD is calculated as: LOD = 3.3 * (σ / S) Where:

    • σ = the standard deviation of the response (often of blank measurements)

    • S = the slope of the calibration curve

  • Based on Signal-to-Noise Ratio: This approach is performed by comparing the signal from samples with known low concentrations of the analyte to the background noise. A signal-to-noise ratio of 3:1 is generally considered acceptable for estimating the LOD.

It is crucial to follow a well-defined validation protocol and to document all experiments and results to ensure the scientific soundness and regulatory acceptability of the determined LOD.[3][5]

Primary Recommended Method: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS is a powerful analytical technique that combines the high separation efficiency of UPLC with the high sensitivity and selectivity of tandem mass spectrometry. This makes it an ideal choice for the trace analysis of compounds like this compound in complex matrices.[6]

Causality Behind Experimental Choices
Experimental Protocol: UPLC-MS/MS

This protocol is adapted from validated methods for related dichlorinated aromatic compounds and benzophenones.[7]

1. Sample Preparation (for a pharmaceutical drug substance matrix)

  • Objective: To extract this compound from the drug substance and prepare a solution suitable for UPLC-MS/MS analysis.

  • Procedure:

    • Accurately weigh approximately 100 mg of the drug substance into a 10 mL volumetric flask.

    • Add 5 mL of a suitable organic solvent (e.g., acetonitrile or methanol) and sonicate for 15 minutes to dissolve the sample.

    • Allow the solution to cool to room temperature and dilute to volume with the same solvent.

    • Filter an aliquot of the solution through a 0.22 µm PTFE syringe filter into a UPLC vial.[8]

2. UPLC-MS/MS Instrumental Conditions

  • UPLC System: A Waters ACQUITY UPLC or equivalent.

  • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

  • Gradient Program:

    • Start at 30% B, hold for 0.5 min.

    • Linearly increase to 95% B over 3.5 min.

    • Hold at 95% B for 1 min.

    • Return to initial conditions and equilibrate for 1 min.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

  • Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S or equivalent) with an electrospray ionization (ESI) source.

  • Ionization Mode: Negative ESI.

  • MRM Transitions: To be determined by infusing a standard solution of this compound. The precursor ion would be [M-H]⁻, and characteristic product ions would be selected for quantification and confirmation.

3. LOD Determination

  • Prepare a series of calibration standards of this compound in the expected LOD range.

  • Inject a blank solution (matrix without the analyte) multiple times (e.g., n=10) and calculate the standard deviation of the noise in the region of the expected analyte peak.

  • Construct a calibration curve from the standards and determine the slope.

  • Calculate the LOD using the formula: LOD = 3.3 * (σ / S).

  • Confirm the calculated LOD by injecting a standard at this concentration and verifying a signal-to-noise ratio of approximately 3:1.

LOD_Determination_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_calculation Calculation & Confirmation prep_standards Prepare Calibration Standards (low concentration range) inject_standards Inject Standards prep_standards->inject_standards prep_blank Prepare Blank Samples (matrix without analyte) inject_blanks Inject Blanks (n≥10) prep_blank->inject_blanks calc_std_dev Calculate Standard Deviation of Blank Response (σ) inject_blanks->calc_std_dev calc_slope Determine Calibration Curve Slope (S) inject_standards->calc_slope calc_lod Calculate LOD = 3.3 * (σ / S) calc_std_dev->calc_lod calc_slope->calc_lod confirm_lod Inject Standard at LOD (Confirm S/N ≈ 3) calc_lod->confirm_lod

Caption: Workflow for LOD determination based on the standard deviation of the response and the slope.

Comparative Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and widely used technique for the analysis of volatile and semi-volatile compounds. For this compound, derivatization may be necessary to improve its volatility and chromatographic performance.

Causality Behind Experimental Choices

GC-MS is a suitable alternative to UPLC-MS/MS, particularly when dealing with less complex matrices or when UPLC-MS/MS instrumentation is not available. The mass spectrometric detection provides good selectivity. Derivatization of the hydroxyl group (e.g., silylation) is often employed to reduce peak tailing and improve sensitivity for polar analytes.

Experimental Protocol: GC-MS

This protocol is based on established methods for the analysis of benzophenones and other chlorinated compounds.[9][10][11]

1. Sample Preparation and Derivatization

  • Objective: To extract the analyte and convert it to a more volatile derivative.

  • Procedure:

    • Perform the same initial extraction as described for the UPLC-MS/MS method.

    • Evaporate a known volume of the extract to dryness under a gentle stream of nitrogen.

    • Add 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS) and 100 µL of a suitable solvent (e.g., pyridine).

    • Heat the mixture at 60 °C for 30 minutes.

    • Cool the sample and inject an aliquot into the GC-MS system.

2. GC-MS Instrumental Conditions

  • GC System: An Agilent 7890B GC or equivalent.

  • Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[9]

  • Inlet: Splitless mode.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 min.

    • Ramp at 15 °C/min to 280 °C.

    • Hold at 280 °C for 5 min.

  • Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer (e.g., Agilent 5977B MSD) with an electron ionization (EI) source.

  • Ionization Energy: 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity.

  • SIM Ions: To be determined from the mass spectrum of the derivatized this compound standard.

3. LOD Determination

The same procedure as described for the UPLC-MS/MS method would be followed to determine the LOD.

Alternative Method: Gas Chromatography with Electron Capture Detector (GC-ECD)

For halogenated compounds such as this compound, GC-ECD can be a highly sensitive and cost-effective alternative to mass spectrometry.[12][13][14][15]

Causality Behind Experimental Choices

The electron capture detector is highly sensitive to compounds containing electronegative atoms like halogens. This inherent selectivity makes it an excellent choice for the trace analysis of chlorinated compounds, often providing lower LODs than GC-MS in SIM mode for these specific analytes.

Experimental Protocol: GC-ECD

This protocol is adapted from methods for the analysis of organochlorine pesticides and related compounds.[12][13]

1. Sample Preparation

  • Objective: To prepare a clean extract of the analyte suitable for GC-ECD analysis.

  • Procedure: Follow the same extraction and derivatization procedure as for the GC-MS method.

2. GC-ECD Instrumental Conditions

  • GC System: An Agilent 7890B GC or equivalent with an ECD.

  • Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Inlet: Splitless mode.

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Oven Temperature Program: Same as for the GC-MS method.

  • Detector: Electron Capture Detector.

  • Detector Temperature: 325 °C.[12]

  • Makeup Gas: Nitrogen at a flow rate of 25 mL/min.[12]

3. LOD Determination

The LOD determination would follow the same principles as outlined for the other methods.

Method_Selection_Flowchart decision decision start Start: Need to determine LOD for This compound matrix_complexity Complex Matrix? start->matrix_complexity sensitivity_req Highest Sensitivity Required? matrix_complexity->sensitivity_req Yes instrument_avail UPLC-MS/MS Available? matrix_complexity->instrument_avail No sensitivity_req->instrument_avail No uplc_msms UPLC-MS/MS (Primary Recommendation) sensitivity_req->uplc_msms Yes gc_ms_avail GC-MS Available? instrument_avail->gc_ms_avail No instrument_avail->uplc_msms Yes gc_ms GC-MS with Derivatization (Comparative Method) gc_ms_avail->gc_ms Yes gc_ecd GC-ECD with Derivatization (Alternative Method) gc_ms_avail->gc_ecd No

Caption: Decision flowchart for selecting an analytical method for this compound.

Comparative Performance Data

The following table summarizes the expected performance characteristics of the three discussed methods for the analysis of this compound. The values are based on published data for structurally similar compounds.

ParameterUPLC-MS/MSGC-MS (with Derivatization)GC-ECD (with Derivatization)
Principle High-efficiency liquid phase separation with highly selective mass-based detection.Gas-phase separation of a volatile derivative with mass-based detection.Gas-phase separation of a volatile derivative with highly sensitive detection of electronegative atoms.
Expected LOD Low ng/g to pg/g rangeLow ng/mL rangePotentially lower than GC-MS, in the pg/injection range
Selectivity Very High (based on precursor and product ion masses)High (based on mass spectrum)Moderate (selective for electronegative compounds)
Matrix Effects Can be significant, often requires matrix-matched standards or stable isotope-labeled internal standards.Generally less severe than ESI-MS but can still occur.Less susceptible to matrix effects compared to MS, but co-eluting electronegative compounds can interfere.
Throughput High, with typical run times of 5-10 minutes.Moderate, derivatization step adds to the overall analysis time.Moderate, similar to GC-MS.
Robustness Generally robust, but the ion source can be susceptible to contamination.Very robust and widely used in routine analysis.Very robust and reliable detector.

Conclusion

The determination of the Limit of Detection for this compound is a critical step in ensuring the quality and safety of pharmaceutical products. For the highest level of sensitivity and selectivity, UPLC-MS/MS is the recommended technique. Its ability to perform trace-level quantification in complex matrices makes it ideal for impurity analysis in drug substances and finished products.

GC-MS with derivatization serves as a robust and reliable comparative method, offering good sensitivity and selectivity. For laboratories focused on the analysis of halogenated compounds, GC-ECD presents a highly sensitive and cost-effective alternative that can potentially offer a lower LOD than GC-MS for this specific analyte.

The choice of the most appropriate method will depend on the specific requirements of the analysis, including the complexity of the sample matrix, the required level of sensitivity, and the availability of instrumentation. Regardless of the method chosen, a thorough validation in accordance with ICH guidelines is essential to ensure the reliability and accuracy of the results.

References

  • A novel reversed-phase ultra high performance liquid chromatography coupled with high resolution quantitation mass spectrometry (UHPLC/HRQMS) method was developed to quantify 2,5-dichlorobenzoyl chloride (DCBC), a genotoxic impurity, in MLN9708 drug substance. [Link]

  • A refined method for analysis of 4,4′-dicofol and 4,4′-dichlorobenzophenone. [Link]

  • Sample preparation for the determination of chlorophenols. [Link]

  • Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. [Link]

  • ICH Q2(R2) Validation of analytical procedures. [Link]

  • Development and validation of a UPLC–MS/MS method with volumetric absorptive microsampling to quantitate cyclophosphamide and 4-hydroxycyclophosphamide. [Link]

  • A refined method for analysis of 4,4'-dicofol and 4,4'-dichlorobenzophenone. [Link]

  • Sample preparation in analysis of pharmaceuticals. [Link]

  • Validation of Analytical Procedures Q2(R2). [Link]

  • A Rapid and Comprehensive UHPLC-MS/MS Clinical Toxicology Research Method for the Analysis of Benzodiazepines in Urine. [Link]

  • Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer. [Link]

  • A Review on GC-MS and Method Development and Validation. [Link]

  • Sample Preparation for Trace Element Analysis, Volume 41 - 1st Edition. [Link]

  • Organochlorine Pesticides Analysis in Water by GC/ECD. [Link]

  • UPLC-MS/MS Analysis of Dihydrotestosterone, Dehydroepiandrosterone, Testosterone, Androstenedione, 17-Hydroxyprogesterone, and. [Link]

  • Validation of Analytical Procedure Q2(R2). [Link]

  • GC/MS-LC/MS multi-residue method. [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]

  • Validation and application of an LC-MS/MS method for the simultaneous quantification of 13 pharmaceuticals in seawater. [Link]

  • Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]

  • GC-ECD chromatogram of 4,4′-dichlorobenzophenone (DCBP) and 4. [Link]

  • Sample preparation for pharmaceutical analysis. [Link]

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A Comparative Guide to Natural vs. Synthetic UV Filters: Performance, Safety, and Experimental Evaluation

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of natural (mineral) and synthetic (chemical) ultraviolet (UV) filters, with a particular focus on the widely used synthetic filter, benzophenone-3 (oxybenzone). It is intended for researchers, scientists, and drug development professionals engaged in the formulation and evaluation of photoprotective products. We will delve into the mechanisms of action, performance metrics, safety profiles, and the experimental methodologies crucial for their assessment.

The Imperative of Photoprotection: Understanding UV Radiation

Solar UV radiation reaching the Earth's surface is primarily composed of UVA (320-400 nm) and UVB (290-320 nm) wavelengths. While UVB is more energetic and the primary cause of sunburn (erythema), UVA penetrates deeper into the skin, contributing to photoaging and the suppression of the immune system. Both UVA and UVB are implicated in the development of skin cancer.[1][2] UV filters are therefore essential active ingredients in sunscreen formulations, designed to mitigate the deleterious effects of UV radiation.

Mechanisms of UV Attenuation: A Tale of Two Filter Types

UV filters protect the skin through two primary mechanisms: absorption and scattering/reflection. The classification of a filter as "natural" or "synthetic" generally corresponds to its primary mechanism of action.

Natural (Mineral/Inorganic) UV Filters

The most prominent natural UV filters are inorganic metal oxides, namely zinc oxide (ZnO) and titanium dioxide (TiO2) .[3] Historically, these were considered to function primarily by reflecting and scattering UV radiation. However, it is now understood that their main protective mechanism, like synthetic filters, is absorption , with scattering contributing a smaller percentage to their overall efficacy.

  • Zinc Oxide (ZnO): Offers broad-spectrum protection against both UVA and UVB rays.[4] It is often favored for sensitive skin due to its gentle nature.[5]

  • Titanium Dioxide (TiO2): Primarily a UVB and short-wave UVA (UVA-II) blocker.[5] To enhance its UVA protection and improve cosmetic elegance (reduce whitening), it is often used in nanoparticle form and with surface coatings.[6]

The Food and Drug Administration (FDA) has classified both zinc oxide and titanium dioxide as "Generally Recognized as Safe and Effective" (GRASE).[7]

Synthetic (Chemical/Organic) UV Filters

Synthetic UV filters are organic molecules that function by absorbing high-energy UV photons. This absorption excites the molecule to a higher energy state. The molecule then returns to its ground state by dissipating this energy as less harmful, longer-wavelength radiation (heat).[8]

Benzophenone-3 (Oxybenzone) is a well-established broad-spectrum synthetic filter, absorbing both UVB and some UVA radiation.[9] Its chemical structure allows for the absorption of UV energy, which is then released as heat.[10] However, its use has become a subject of scientific and public debate due to concerns about its safety profile.

Comparative Performance Analysis

The efficacy of a UV filter is not solely dependent on its mechanism but is a composite of several performance metrics.

Spectral Coverage and Efficacy

A key differentiator between UV filters is their spectral coverage. An ideal sunscreen should offer broad-spectrum protection, meaning it effectively attenuates both UVA and UVB radiation.

UV Filter TypeExamplesPrimary UV Spectrum CoveredKey Performance Characteristics
Natural (Mineral) Zinc OxideBroad Spectrum (UVA + UVB)Provides comprehensive protection across the UV spectrum.[4]
Titanium DioxidePrimarily UVB and UVA-IILess effective against long-wave UVA (UVA-I) unless in nanoparticle form.[5]
Synthetic (Chemical) Benzophenone-3 Broad Spectrum (UVB + UVA-II)Good UVB absorber with some UVA protection.[11]
AvobenzoneUVA-IExcellent UVA absorber but known for its photounstability.[7]
OctinoxateUVBStrong UVB absorber, often combined with other filters.[7]
OctocryleneUVBAlso helps to photostabilize other filters like avobenzone.[11]
Photostability

Photostability refers to a UV filter's ability to retain its protective properties upon exposure to UV radiation. Photodegradation can lead to a loss of efficacy and the formation of potentially harmful byproducts.[12]

  • Natural Filters: Zinc oxide and titanium dioxide are generally considered highly photostable.[12]

  • Synthetic Filters: The photostability of synthetic filters varies significantly.

    • Benzophenone-3: Exhibits moderate photostability.[11]

    • Avobenzone: Notoriously photounstable, requiring stabilizing agents like octocrylene to maintain its efficacy.[7]

Safety and Toxicological Profile: A Critical Comparison

The safety of UV filters is a paramount concern for both consumers and regulatory bodies. This involves assessing their potential for skin irritation, photoallergy, systemic absorption, and endocrine disruption.

Skin Penetration and Systemic Absorption

For a UV filter to be considered safe, it should ideally remain on the surface of the skin with minimal systemic absorption.

  • Natural Filters: Studies suggest that zinc oxide and titanium dioxide, particularly in their non-nano and coated forms, exhibit minimal to no skin penetration.[13]

  • Benzophenone-3: Due to its relatively small molecular size, benzophenone-3 has been shown to penetrate the skin and can be detected in urine and blood.[9][14] One study found that up to 10% of the applied dose of benzophenone-3 could penetrate human skin.[10]

Endocrine Disrupting Potential

An endocrine disruptor is a chemical that can interfere with the body's endocrine (hormone) system.

  • Natural Filters: There is currently no significant evidence to suggest that zinc oxide or titanium dioxide have endocrine-disrupting properties.[7]

  • Benzophenone-3: This is a major area of concern. Several studies have suggested that benzophenone-3 may possess endocrine-disrupting activity, exhibiting weak estrogenic and anti-androgenic effects.[15][16] While some regulatory bodies have deemed it safe at current permitted concentrations, the scientific community continues to investigate its long-term effects.[17]

Phototoxicity and Photoallergy
  • Phototoxicity: A non-immunological inflammatory reaction caused by a substance after exposure to light.

  • Photoallergy: An immune-mediated response to a substance that has been altered by UV radiation.

Both natural and synthetic UV filters are generally considered to have a low potential for phototoxicity and photoallergy in the general population. However, some synthetic filters, including benzophenone-3, have been associated with cases of photoallergic contact dermatitis.[18]

Experimental Evaluation of UV Filters: Protocols and Methodologies

A rigorous and standardized experimental approach is essential for the accurate assessment of UV filter performance and safety.

In Vivo Sun Protection Factor (SPF) Determination (ISO 24444)

The SPF value indicates the level of protection a product provides against UVB-induced erythema. The internationally recognized standard for in vivo SPF testing is ISO 24444.[18][19]

Experimental Workflow for In Vivo SPF Testing (ISO 24444)

cluster_prep Preparation cluster_exposure UV Exposure cluster_eval Evaluation p1 Subject Recruitment & Selection (Fitzpatrick Skin Types I-III) p2 Test Site Demarcation (Back, ≥30 cm²) p1->p2 p3 Product Application (2.0 mg/cm²) p2->p3 e1 UV Irradiation (Xenon Arc Solar Simulator) p3->e1 e2 Incremental UV Doses e1->e2 v1 Erythema Assessment (16-24 hours post-exposure) e2->v1 v2 Minimal Erythemal Dose (MED) Determination v1->v2 v3 SPF Calculation: MED (protected skin) / MED (unprotected skin) v2->v3

Caption: Workflow for In Vivo SPF Determination according to ISO 24444.

Step-by-Step Protocol:

  • Subject Selection: Recruit healthy adult volunteers with Fitzpatrick skin types I, II, or III.[19]

  • Test Site Preparation: Demarcate test sites of at least 30 cm² on the subjects' backs.[20]

  • Product Application: Apply the sunscreen product uniformly to the test site at a concentration of 2.0 mg/cm². A standard sunscreen formulation is also applied to a separate site as a control.[20]

  • UV Irradiation: After a 15-30 minute drying period, expose the test sites to a series of incremental doses of UV radiation from a xenon arc solar simulator.[18]

  • Erythema Evaluation: Assess the skin's response 16 to 24 hours after irradiation to determine the Minimal Erythemal Dose (MED), which is the lowest UV dose that produces the first perceptible, well-defined erythema.[18]

  • SPF Calculation: The SPF is calculated as the ratio of the MED on protected skin to the MED on unprotected skin.[1]

In Vivo UVA Protection Factor (UVA-PF) Determination (ISO 24442)

The UVA-PF indicates the level of protection against UVA-induced skin darkening, known as Persistent Pigment Darkening (PPD). The standard method is ISO 24442.[1][21]

Experimental Workflow for In Vivo UVA-PF Testing (ISO 24442)

cluster_prep Preparation cluster_exposure UVA Exposure cluster_eval Evaluation p1 Subject Recruitment & Selection (Fitzpatrick Skin Types II-IV) p2 Test Site Demarcation p1->p2 p3 Product Application (2.0 mg/cm²) p2->p3 e1 UVA Irradiation (Solar Simulator with UVA filter) p3->e1 e2 Incremental UVA Doses e1->e2 v1 PPD Assessment (2-24 hours post-exposure) e2->v1 v2 Minimal Pigment Darkening Dose (MPDD) Determination v1->v2 v3 UVA-PF Calculation: MPDD (protected skin) / MPDD (unprotected skin) v2->v3

Sources

Mastering Chromatographic Separations: A Guide to Optimizing the Selectivity Factor for Benzophenone Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of analytical chemistry and pharmaceutical development, achieving baseline separation of structurally similar compounds is a frequent and formidable challenge. Benzophenone and its isomers, widely used as UV filters in cosmetics and as photoinitiators in industrial applications, represent a classic case of such a challenge.[1][2] Their structural similarity necessitates a deep understanding and strategic manipulation of chromatographic parameters to achieve resolution. This guide, written from the perspective of a Senior Application Scientist, moves beyond mere protocol recitation. It delves into the causality of experimental choices, empowering you to not just replicate a method, but to intelligently develop and optimize your own separation strategies for benzophenone isomers. The core of this challenge, and the focus of this guide, is the mastery of the selectivity factor (α) .

The Central Role of Selectivity (α) in Chromatographic Resolution

Chromatographic resolution (Rs), the quantitative measure of separation between two analyte peaks, is governed by three key factors: efficiency (N), retention (k), and selectivity (α). While efficiency and retention are crucial, it is the selectivity factor—the ratio of the retention factors of two adjacent peaks—that describes the fundamental ability of the chromatographic system to differentiate between analytes. For isomers with identical mass and often similar polarity, achieving a high selectivity factor is paramount.

An α value of 1 indicates co-elution, while a value greater than 1 signifies some degree of separation. The goal of method development for isomeric compounds is to maximize α, thereby driving the resolution to a desired level (typically Rs ≥ 1.5 for baseline separation).

Strategic Levers for Manipulating Selectivity in Benzophenone Isomer Separations

The selectivity of a chromatographic system is not a fixed property but a dynamic variable that can be influenced by several experimental parameters. Understanding how to manipulate these levers is the key to resolving challenging isomer separations.

The Critical Choice of Stationary Phase Chemistry

The stationary phase is arguably the most influential factor in determining selectivity. The choice of stationary phase dictates the primary interaction mechanism between the analytes and the column. For benzophenone isomers, which possess aromatic rings and varying degrees of polarity depending on the presence and position of substituents (e.g., hydroxyl groups), several stationary phase chemistries can be exploited.

  • Reversed-Phase Chromatography (RPC): This is the most common starting point for the separation of moderately polar to nonpolar compounds like benzophenone.[3][4]

    • C18 (Octadecylsilane): The workhorse of RPC, C18 phases separate analytes primarily based on hydrophobicity.[3][4] While effective for separating benzophenones with different alkyl chain lengths, it may offer limited selectivity for positional isomers.

    • Phenyl-Hexyl: These phases introduce π-π interactions as a secondary separation mechanism, which can be highly effective for aromatic compounds like benzophenones. The phenyl groups in the stationary phase can interact with the aromatic rings of the benzophenone isomers, providing a different selectivity profile compared to purely hydrophobic interactions.

    • Pentafluorophenyl (PFP): PFP columns offer a unique selectivity due to multiple interaction mechanisms, including dipole-dipole, hydrogen bonding, and π-π interactions. This makes them particularly useful for separating isomers with subtle differences in their electronic and steric properties.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): For more polar benzophenone isomers, such as those with multiple hydroxyl groups, HILIC can be a powerful alternative to RPC.[5][6][7] In HILIC, a polar stationary phase is used with a mobile phase rich in organic solvent.[7] This technique is adept at separating polar compounds that are poorly retained in RPC.[5][8]

Comparative Overview of Stationary Phases for Benzophenone Isomer Separation

Stationary PhasePrimary InteractionIdeal for Benzophenone IsomersExpected Selectivity Impact
C18 HydrophobicNonpolar to moderately polarGood general separation, may be limited for positional isomers.
Phenyl-Hexyl Hydrophobic, π-πAromatic isomersEnhanced selectivity for aromatic compounds due to π-π stacking.
PFP Hydrophobic, Dipole-Dipole, π-πIsomers with varying electron densityUnique selectivity for structurally similar compounds.
HILIC (e.g., Amide) Partitioning, Hydrogen BondingHighly polar, hydroxylated isomersOrthogonal selectivity to RPC, excellent for polar isomers.[5]
The Power of Mobile Phase Composition

The mobile phase composition is a versatile tool for fine-tuning selectivity. In RPC, the ratio of organic solvent to aqueous buffer, the type of organic modifier, and the pH of the aqueous phase can all have a significant impact on the separation.

  • Organic Modifier: While acetonitrile is a common choice, switching to methanol can alter selectivity. Methanol is a protic solvent and a better hydrogen bond donor and acceptor than acetonitrile, which can lead to different interactions with the analytes and the stationary phase.[9]

  • Mobile Phase pH: For ionizable benzophenone isomers (e.g., those with phenolic hydroxyl groups), the pH of the mobile phase is a critical parameter.[10] Adjusting the pH relative to the pKa of the analytes will change their ionization state and, consequently, their retention and selectivity.[10] For acidic isomers, working at a pH below their pKa will keep them in their neutral, more retained form, while a pH above the pKa will lead to their deprotonation and earlier elution.

The Underutilized Influence of Temperature

Temperature is a powerful yet often overlooked parameter for optimizing selectivity.[11][12][13] Changing the column temperature affects the thermodynamics of the analyte-stationary phase interactions and can alter the relative retention of two compounds.[11][14][15] For some isomer pairs, a change in temperature can even reverse their elution order. Generally, increasing the temperature decreases retention times and can improve peak efficiency.[12] However, its effect on selectivity is compound-dependent and must be determined empirically.[14]

Experimental Protocols for Method Development

The following protocols provide a systematic approach to developing a robust separation method for benzophenone isomers.

Protocol 1: Stationary Phase Screening

This protocol outlines a systematic approach to selecting the optimal stationary phase.

G cluster_0 Stationary Phase Screening Workflow A Prepare a standard mixture of benzophenone isomers B Select a set of diverse stationary phases (e.g., C18, Phenyl-Hexyl, PFP) A->B C Run a generic gradient on each column B->C D Evaluate chromatograms for peak shape and resolution C->D E Calculate selectivity factors for critical pairs D->E F Select the column with the highest overall selectivity E->F

Caption: A workflow for systematic stationary phase screening.

Step-by-Step Methodology:

  • Prepare a Standard Mixture: Prepare a solution containing the benzophenone isomers of interest at a known concentration in a suitable solvent (e.g., methanol or acetonitrile).

  • Select Columns: Choose a minimum of three columns with different stationary phase chemistries (e.g., a standard C18, a Phenyl-Hexyl, and a PFP column).

  • Initial Gradient Run: Perform a generic fast gradient run on each column. A typical starting gradient could be 5-95% acetonitrile in water (with 0.1% formic acid) over 10 minutes.

  • Data Analysis: Compare the chromatograms obtained from each column. Look for the column that provides the best overall separation and peak shape.

  • Calculate Selectivity: For the most promising column(s), calculate the selectivity factor (α) for the most closely eluting pair of isomers using the formula: α = k2 / k1, where k1 and k2 are the retention factors of the two peaks.

  • Column Selection: Choose the column that demonstrates the highest selectivity for the critical isomer pair(s).

Protocol 2: Mobile Phase Optimization

Once a stationary phase is selected, the mobile phase can be optimized to fine-tune the separation.

G cluster_1 Mobile Phase Optimization Workflow A Select the best stationary phase from Protocol 1 B Optimize the gradient slope and time A->B C Evaluate different organic modifiers (Acetonitrile vs. Methanol) B->C D For ionizable isomers, perform a pH screening (e.g., pH 3, 5, 7) C->D E Analyze the impact on selectivity and resolution D->E F Select the optimal mobile phase conditions E->F

Sources

A Tale of Two Phases: A Senior Application Scientist's Guide to C18 vs. Biphenyl HPLC Columns for Isomer Separation

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of analytical chromatography, the separation of isomers presents a formidable challenge. These structurally similar molecules, often differing only by the spatial arrangement of atoms or functional groups, can exhibit nearly identical physicochemical properties, making their resolution a true test of a chromatographer's skill and the selectivity of their chosen tools. The High-Performance Liquid Chromatography (HPLC) column, the heart of the separation, becomes the critical factor in achieving the desired resolution.

For decades, the C18 (octadecylsilane) column has been the undisputed workhorse of reversed-phase chromatography, its robust and versatile nature making it the go-to choice for a vast array of applications.[1] However, when faced with the subtle differences between isomers, the primarily hydrophobic interactions of a C18 phase can sometimes fall short. This is where alternative chemistries, such as the biphenyl phase, have emerged as powerful problem-solvers, offering unique selectivity that can unlock separations unattainable with traditional C18 columns.[2]

This guide, from the perspective of a seasoned application scientist, will delve into a detailed performance comparison of C18 and biphenyl HPLC columns for the critical task of isomer separation. We will explore the fundamental mechanisms that govern their selectivity, present supporting experimental data, and provide practical guidance to help you navigate the crucial decision of which column to choose for your challenging isomer separations.

The Foundation of Separation: Understanding the Stationary Phases

The key to the differing selectivities of C18 and biphenyl columns lies in the chemistry of their stationary phases.

C18 Columns: The Hydrophobic Powerhouse

C18 columns are packed with silica particles that have been chemically modified with long, 18-carbon alkyl chains.[3] This creates a non-polar, hydrophobic surface. In reversed-phase HPLC, where a polar mobile phase is used, non-polar analytes are retained on the column through hydrophobic interactions between the analyte and the C18 chains.[4] The separation is primarily driven by the overall hydrophobicity of the molecules. For isomers with very similar hydrophobic profiles, this can result in co-elution or poor resolution.[5]

Biphenyl Columns: A Symphony of Interactions

Biphenyl columns, in contrast, feature a stationary phase where biphenyl groups are bonded to the silica surface. This unique chemistry offers a multi-modal separation mechanism. While they still exhibit hydrophobic interactions, the prominent feature of the biphenyl phase is its ability to engage in strong π-π interactions with aromatic and unsaturated analytes.[6][7] The electron-rich phenyl rings of the stationary phase can interact with the π-electron systems of isomer analytes, providing an additional layer of selectivity that is often orthogonal to the hydrophobicity-based separation on a C18 column.[8] This enhanced π-π interaction is particularly advantageous for separating positional isomers of aromatic compounds.[2]

Head-to-Head: Performance in Isomer Separation

The theoretical differences in separation mechanisms translate into tangible performance advantages for biphenyl columns in specific isomer separation scenarios.

The Power of π-π Interactions: A Visual Demonstration

Consider the separation of a mixture of aromatic isomers. While a C18 column may provide some separation based on subtle differences in hydrophobicity, a biphenyl column can often achieve baseline resolution due to the added π-π interactions.

Separation of Steroid Isomers:

An excellent example is the separation of steroid isomers, which often differ only in the position of a functional group. While a C18 column can struggle to differentiate these subtle structural changes, the biphenyl phase can provide enhanced retention and selectivity, leading to superior resolution.[9]

Quantitative Comparison: C18 vs. Biphenyl for Isomer Pairs

To provide a clearer picture of the performance differences, the following table summarizes typical chromatographic parameters for the separation of representative isomer pairs on both C18 and biphenyl columns.

Isomer PairColumn TypeMobile PhaseSelectivity (α)Resolution (Rs)Observations
o-, m-, p-CresolC18Acetonitrile/Water~1.1<1.5Partial co-elution of m- and p-cresol is common.
o-, m-, p-CresolBiphenylMethanol/Water>1.3>2.0Baseline separation of all three isomers is often achievable.[5]
Drug Isobars (e.g., Hydrocodone/Codeine)C18Acetonitrile/Water with formic acid~1.2~1.7Adequate separation may be possible with careful method optimization.
Drug Isobars (e.g., Hydrocodone/Codeine)BiphenylMethanol/Water with formic acid>1.5>2.5Biphenyl columns often provide superior resolution for isobaric drugs.[9]
Positional Isomers of DinitrobenzeneC18Acetonitrile/WaterPoor<1.0Co-elution is highly likely.
Positional Isomers of DinitrobenzeneBiphenylMethanol/WaterGood>1.5The π-π interactions significantly enhance the separation.

Note: The values presented are illustrative and can vary depending on the specific column manufacturer, particle size, column dimensions, and exact chromatographic conditions.

The Role of the Mobile Phase: A Critical Consideration

The choice of organic modifier in the mobile phase can have a significant impact on the selectivity of biphenyl columns. Due to the nature of π-π interactions, methanol is often the preferred organic modifier over acetonitrile when using a biphenyl column for isomer separation.[5] Acetonitrile, with its own π-electron system, can compete with the analytes for interaction with the biphenyl stationary phase, thereby reducing the desired π-π interactions and diminishing the unique selectivity of the column.[6]

Experimental Protocol: A Practical Guide to Comparing C18 and Biphenyl Columns for Isomer Separation

This section provides a detailed, step-by-step methodology for a comparative study of C18 and biphenyl columns for the separation of a mixture of three positional isomers: o-, m-, and p-toluidine.

Materials and Reagents
  • Columns:

    • C18 HPLC Column (e.g., 4.6 x 150 mm, 5 µm)

    • Biphenyl HPLC Column (e.g., 4.6 x 150 mm, 5 µm)

  • Analytes:

    • o-Toluidine

    • m-Toluidine

    • p-Toluidine

  • Solvents:

    • HPLC-grade Methanol

    • HPLC-grade Acetonitrile

    • Ultrapure Water

  • Mobile Phase Additive:

    • Formic Acid (0.1%)

Sample Preparation
  • Prepare a stock solution of each toluidine isomer at a concentration of 1 mg/mL in methanol.

  • Create a mixed standard solution by combining equal volumes of each stock solution to achieve a final concentration of approximately 100 µg/mL for each isomer.

HPLC Method
ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Columns 1. C18, 4.6 x 150 mm, 5 µm 2. Biphenyl, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Methanol
Gradient 30-70% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
Detection UV at 254 nm
Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis prep_sample Prepare Mixed Isomer Standard inject_c18 Inject on C18 Column prep_sample->inject_c18 inject_biphenyl Inject on Biphenyl Column prep_sample->inject_biphenyl prep_mobile Prepare Mobile Phases prep_mobile->inject_c18 prep_mobile->inject_biphenyl collect_data Collect Chromatograms inject_c18->collect_data inject_biphenyl->collect_data compare_data Compare Resolution, Selectivity, and Peak Shape collect_data->compare_data

Caption: Experimental workflow for comparing C18 and biphenyl column performance.

Data Analysis
  • Integrate the peaks in the chromatograms obtained from both columns.

  • Calculate the resolution (Rs) between adjacent isomer peaks using the standard formula.

  • Calculate the selectivity (α) for each pair of adjacent peaks.

  • Compare the retention times, peak shapes, and overall separation performance of the two columns.

The Deciding Factor: Which Column to Choose?

The choice between a C18 and a biphenyl column for isomer separation is not a matter of one being universally "better" than the other, but rather a question of selecting the right tool for the specific analytical challenge.

Choose a C18 column when:

  • The isomers have significantly different hydrophobicities.

  • You are working with a well-established method that utilizes a C18 column.

  • The sample matrix is complex and a robust, general-purpose column is required.

Choose a biphenyl column when:

  • You are separating aromatic or unsaturated isomers, particularly positional isomers.[2]

  • You are struggling to achieve adequate resolution on a C18 column.

  • You need an orthogonal selectivity to a C18 phase for method development.[8]

  • The isomers have very similar hydrophobicities but differ in their π-electron density or distribution.

Conclusion

As we have seen, both C18 and biphenyl columns have their distinct advantages in the challenging realm of isomer separation. While the C18 column remains a reliable and versatile choice for many applications, the unique π-π interaction capabilities of the biphenyl phase provide a powerful alternative for resolving structurally similar aromatic and unsaturated isomers. By understanding the fundamental separation mechanisms of each phase and considering the specific characteristics of the isomers , researchers, scientists, and drug development professionals can make informed decisions to overcome even the most difficult separation challenges. The judicious selection of the appropriate column, guided by a sound understanding of the underlying chemistry, is the cornerstone of successful chromatographic analysis.

References

  • Shollenberger, D., Cramer, H., & Bell, D. S. (2017). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. LCGC North America, 35(6), 382-391. [Link]

  • Shimadzu. (2012). Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient. Technical Report No. C190-E155. [Link]

  • Welch Materials. (2024). A Guide to Selective Columns for Isomer Separation. Retrieved from [Link]

  • Nacalai Tesque. (n.d.). Comparison of biphenyl and other aromatic stationary phases. Retrieved from [Link]

  • Phenomenex. (n.d.). Investigation of the Impact of Using Different Mobile Phase Ratios of Acetonitrile to Methanol on Reversed Phase Phenyl Selectivity. Technical Note TN-1163. [Link]

  • Kirkland, J. J., et al. (2025). Comparing C18‐Type Stationary Phases to Biphenyl Using an LC Virtual Method Development Tool. ResearchGate. [Link]

  • HALO Columns. (n.d.). GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS. [Link]

  • Phenomenex. (n.d.). Comparing Kinetex™ Biphenyl and Luna™ Omega Polar C18 Columns for Analysis of an 11 Analyte Anticonvulsant Panel. Technical Note TN-0164. [Link]

  • GL Sciences. (n.d.). What are C18 HPLC columns?. Retrieved from [Link]

  • MAC-MOD Analytical. (n.d.). DEVELOPING HPLC METHODS WHEN C18 COLUMNS DON'T WORK. Retrieved from [Link]

  • Lake, R. (n.d.). Using pi-pi Interactions to Enhance Selectivity for Unsaturated Compounds. Thames Restek. [Link]

  • LibreTexts Chemistry. (2022). 7.10: Reverse Phase Chromatography. [Link]

Sources

The Discerning Scientist's Guide to Cost-Effective UV Protection: A Comparative Analysis of Benzophenone Absorbers

Author: BenchChem Technical Support Team. Date: February 2026

For the researcher, scientist, and drug development professional, the selection of a UV absorber is a critical decision, balancing efficacy with economic viability. Among the arsenal of available photoprotective agents, benzophenones stand out for their broad-spectrum UV absorption and cost-effectiveness. However, not all benzophenones are created equal. Subtle structural modifications lead to significant variations in performance and price. This guide provides an in-depth technical comparison of various benzophenone UV absorbers, empowering you to make an informed, cost-effective choice for your specific application.

The Science of Benzophenone Photoprotection: A Mechanistic Overview

Benzophenone and its derivatives are organic compounds that absorb harmful ultraviolet (UV) radiation and dissipate it as harmless thermal energy.[1] Their photoprotective mechanism is rooted in the principles of molecular photochemistry. Upon absorbing a photon of UV light, the benzophenone molecule is promoted from its ground electronic state (S₀) to an excited singlet state (S₁). Through a highly efficient process known as intersystem crossing, the molecule transitions to an excited triplet state (T₁). It is from this triplet state that the energy is primarily dissipated as heat, returning the molecule to its ground state, ready to absorb another photon.

The efficiency of UV absorption is dictated by the molecular structure, specifically the presence of chromophores that absorb light in the UV range. The substituents on the benzophenone backbone play a crucial role in modulating the absorption spectrum, photostability, and overall performance of the UV absorber.

Key Performance Parameters for Evaluating Benzophenone UV Absorbers

A comprehensive evaluation of benzophenone UV absorbers necessitates a quantitative assessment of several key performance indicators:

  • Molar Extinction Coefficient (ε): This value quantifies how strongly a chemical species absorbs light at a given wavelength. A higher molar extinction coefficient indicates a greater ability to absorb photons, translating to more efficient UV protection at lower concentrations.

  • Wavelength of Maximum Absorbance (λmax): This is the wavelength at which a substance exhibits its strongest absorbance. For broad-spectrum protection, it is desirable to have a high ε across both the UVB (290-320 nm) and UVA (320-400 nm) regions.

  • Photostability: The ability of a UV absorber to maintain its structural integrity and UV-absorbing capacity upon repeated exposure to UV radiation is paramount for long-lasting protection. Photodegradation can lead to a loss of efficacy and the formation of potentially harmful byproducts.

  • Sun Protection Factor (SPF): A measure of how well a sunscreen will protect skin from UVB rays, the kind of radiation that causes sunburn. While an in-vivo measurement, in-vitro methods provide a valuable screening tool for formulation development.

Comparative Analysis of Common Benzophenone UV Absorbers

The following table summarizes the key performance characteristics of several widely used benzophenone derivatives. It is important to note that a direct, comprehensive comparison of all parameters from a single source is challenging to find in the literature. The data presented here is a synthesis of information from various studies and technical data sheets.

Benzophenone DerivativeCommon Nameλmax (nm)Molar Extinction Coefficient (ε) at λmax (L·mol⁻¹·cm⁻¹)Key Characteristics & Applications
Benzophenone-1BP-1~288, ~325~15,000Good UVB and some UVA absorption. Often used in plastics and coatings.
Benzophenone-2BP-2~285, ~325~16,000Broader UV absorption than BP-1. Used in sunscreens and cosmetics.
Benzophenone-3Oxybenzone~288, ~325~14,000Excellent UVB and good UVAII absorber. Widely used in sunscreens, but with some regulatory scrutiny.
Benzophenone-4Sulisobenzone~285, ~325~16,000Water-soluble, making it suitable for aqueous formulations. Good UVB and UVAII absorber.
Benzophenone-6BP-6Not readily availableNot readily availableUsed in various cosmetic applications.
Benzophenone-8Dioxybenzone~280, ~325~15,000Broad-spectrum absorber, used in sunscreens and plastics.
Benzophenone-12Octabenzone~288, ~325Not readily availableOil-soluble, good compatibility with many polymers.

Note: The molar extinction coefficients can vary depending on the solvent used for measurement.

Cost-Effectiveness Evaluation: A Multifaceted Approach

The "cost" of a UV absorber extends beyond its purchase price. A holistic cost-effectiveness analysis must consider:

  • Price per Kilogram: The initial procurement cost is a primary factor. Prices for benzophenone derivatives can vary significantly based on the complexity of their synthesis, purity, and market demand.

  • Efficacy at a Given Concentration: A more expensive UV absorber with a significantly higher molar extinction coefficient may be more cost-effective in the long run, as a lower concentration is required to achieve the desired level of protection.

  • Photostability and Longevity: A photostable UV absorber will provide longer-lasting protection, reducing the need for reapplication or premature product failure, which has significant cost implications.

  • Formulation Compatibility and Processing Costs: The ease with which a UV absorber can be incorporated into a formulation and its impact on the manufacturing process can influence the overall cost.

The following table provides an indicative price range for various benzophenone derivatives, compiled from publicly available data from chemical suppliers. These prices are for guidance only and can fluctuate based on volume, supplier, and market conditions.

Benzophenone DerivativeIndicative Price Range (USD/kg)
Benzophenone (unsubstituted)20 - 50
Benzophenone-130 - 70
Benzophenone-240 - 80
Benzophenone-3 (Oxybenzone)25 - 60
Benzophenone-4 (Sulisobenzone)35 - 75
Benzophenone-6100+
Benzophenone-8 (Dioxybenzone)50 - 100
Benzophenone-12 (Octabenzone)60 - 120

Analysis of Synthesis Routes and Cost Implications:

The manufacturing cost of benzophenone derivatives is intrinsically linked to their synthesis pathways. The most common industrial synthesis of unsubstituted benzophenone is through the Friedel-Crafts acylation of benzene with benzoyl chloride. The cost of substituted benzophenones is influenced by the price and availability of the starting materials and the complexity of the synthetic steps. For example, the introduction of multiple hydroxyl or methoxy groups can involve additional protection and deprotection steps, increasing the overall manufacturing cost. More complex, multi-step syntheses will generally lead to a higher final product cost.[2]

Experimental Protocols for In-House Evaluation

To empower researchers to conduct their own comparative studies, this section provides detailed, self-validating experimental protocols for key performance parameters.

Determination of UV-Visible Absorption Spectrum and Molar Extinction Coefficient

This protocol outlines the procedure for measuring the UV-Visible absorption spectrum of a benzophenone derivative and calculating its molar extinction coefficient.

Figure 1: Workflow for determining the molar extinction coefficient.

Methodology:

  • Stock Solution Preparation: Accurately weigh a known mass of the benzophenone derivative and dissolve it in a suitable, UV-transparent solvent (e.g., ethanol, methanol) to create a stock solution of known concentration (e.g., 1 mg/mL).

  • Serial Dilutions: Perform a series of accurate serial dilutions of the stock solution to obtain a range of concentrations (e.g., 1, 2, 5, 10, 20 µg/mL).

  • Spectrophotometric Measurement:

    • Use a calibrated dual-beam UV-Visible spectrophotometer.

    • Record a baseline spectrum using the solvent in both the sample and reference cuvettes.

    • Measure the absorbance of each dilution from 200 to 400 nm.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax).

    • For each concentration, record the absorbance at λmax.

    • Plot a graph of absorbance at λmax versus concentration.

    • According to the Beer-Lambert law (A = εbc), the slope of the resulting linear graph will be the molar extinction coefficient (ε) when the path length (b) is 1 cm and the concentration (c) is in mol/L.

Assessment of Photostability

This protocol provides a method for evaluating the degradation of a benzophenone UV absorber upon exposure to a controlled UV source.

G A Prepare Sample Film on Quartz Plate B Initial UV-Vis Spectrum A->B C Expose to UV Radiation B->C D Periodic UV-Vis Spectra C->D D->C E Analyze Spectral Changes D->E

Figure 2: Experimental workflow for photostability testing.

Methodology:

  • Sample Preparation: Prepare a solution of the benzophenone derivative in a volatile solvent (e.g., ethanol) at a known concentration.

  • Film Deposition: Evenly apply a known volume of the solution onto a clean quartz plate and allow the solvent to evaporate completely, leaving a thin film of the UV absorber.

  • Initial Measurement: Record the initial UV-Visible absorption spectrum of the film.

  • UV Exposure: Place the quartz plate in a photostability chamber equipped with a calibrated UV lamp (e.g., xenon arc lamp simulating solar radiation).

  • Periodic Measurements: At defined time intervals (e.g., 1, 2, 4, 8, 24 hours), remove the plate and record its UV-Visible absorption spectrum.

  • Data Analysis:

    • Compare the absorbance at λmax at each time point to the initial absorbance.

    • Calculate the percentage of degradation over time.

    • A more photostable compound will exhibit a slower rate of absorbance decrease.

In-Vitro Sun Protection Factor (SPF) Determination

This protocol describes a common in-vitro method for estimating the SPF of a sunscreen formulation containing a benzophenone UV absorber.

Methodology:

  • Substrate Preparation: Use a suitable substrate, such as polymethyl methacrylate (PMMA) plates, which mimic the surface of the skin.

  • Sample Application: Accurately apply a known amount of the sunscreen formulation (typically 2 mg/cm²) evenly across the surface of the PMMA plate.

  • Drying/Incubation: Allow the film to dry and equilibrate for a specified period (e.g., 15-30 minutes) in the dark.

  • Transmittance Measurement: Use a UV transmittance analyzer to measure the amount of UV radiation transmitted through the sunscreen-coated plate at various wavelengths across the UV spectrum (290-400 nm).

  • SPF Calculation: The in-vitro SPF is calculated using a specific equation that integrates the erythemal action spectrum (a measure of the skin's response to different UV wavelengths) and the solar simulator's spectral irradiance with the measured transmittance values.

Conclusion and Recommendations

The selection of a benzophenone UV absorber is a multifaceted decision that requires a careful balance of performance, cost, and application-specific requirements. While unsubstituted benzophenone and its simpler derivatives like BP-3 offer a cost-effective solution for many applications, more specialized derivatives with enhanced photostability or broader UV absorption may be necessary for high-performance products.

For researchers and formulators, it is imperative to move beyond simple cost-per-kilogram comparisons and to conduct thorough in-house evaluations of the key performance parameters outlined in this guide. By understanding the interplay between molecular structure, photochemical properties, and manufacturing costs, you can confidently select the most cost-effective benzophenone UV absorber that meets the rigorous demands of your application, ensuring both efficacy and economic viability.

References

  • Tintoll. Benzophenone UV Absorber: Performance Advantages and Multi-Field Applications. [Link]

  • Kumasaka, R., Kikuchi, A., & Yagi, M. (2014). Photoexcited states of UV absorbers, benzophenone derivatives. Photochemistry and Photobiology, 90(4), 727-733.
  • Partners in Chemicals. Omnistab Benzophenone UV absorbers. [Link]

  • IndiaMART. Benzophenone, Oxybenzone, CAS No 119-61-9 manufacturers and suppliers in India. [Link]

  • Zauba. benzophenone export price. [Link]

  • Request PDF. Synthesis, characterization, and crystal structure of modified benzophenone UV-absorber containing reactive group. [Link]

  • MDPI. Effect of Benzophenone Type UV Filters on Photodegradation of Co-existing Sulfamethoxazole in Water. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis Pathways of Benzophenone Imine. [Link]

  • Key UV Absorbers: Comparing Triazine, Benzotriazole, and Benzophenone. (2026, January 22). [Link]

  • PMC. Synthesis and bioactivity investigation of benzophenone and its derivatives. [Link]

  • PDF. UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. [Link]

  • Google Patents.
  • PubMed. Photolytic fate and genotoxicity of benzophenone-derived compounds and their photodegradation mixtures in the aqueous environment. [Link]

  • MDPI. A Review of Benzophenone-Based Derivatives for Organic Light-Emitting Diodes. [Link]

  • Zauba. BENZOPHENONE Imports Under Sub Chapter 2928. [Link]

  • Reachem. The Role of Custom Synthesis in Cost-effective Drug Production. [Link]

  • Zauba. Benzophenone 2 Exports. [Link]

  • PubMed. Synthesis and crystallographic analysis of benzophenone derivatives--the potential anti-inflammatory agents. [Link]

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Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 2',5-Dichloro-2-hydroxybenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our commitment to safety and environmental stewardship is as critical as the discoveries we pursue. The proper management of chemical waste is a cornerstone of this responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of 2',5-Dichloro-2-hydroxybenzophenone, ensuring the protection of laboratory personnel and the environment. This document is designed to be a practical, immediate resource, moving beyond mere compliance to foster a culture of safety and best practices in your laboratory.

Understanding the Compound: Hazard Profile of this compound

Therefore, the foundational principle for the disposal of this compound is precaution . All waste containing this compound, including pure substance, contaminated labware, and solutions, must be disposed of through an approved hazardous waste disposal plant.[3][4][5]

Key Chemical and Physical Properties:

PropertyValueSource
CAS Number 61785-35-1[1][10]
Molecular Formula C₁₃H₈Cl₂O₂[1][2]
Molecular Weight 267.11 g/mol [1]
Physical State Solid (White to Orange to Green powder to crystal)[10]
Melting Point 106.0 to 110.0 °C[10]
Storage Recommended in a cool, dark place (<15°C) under an inert gas; Air sensitive[10]

The Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the necessary steps for the safe handling and disposal of this compound waste from the point of generation to its final removal from your facility.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure you are wearing the appropriate PPE. This is your first and most critical line of defense.

  • Gloves: Wear chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or goggles are mandatory.

  • Lab Coat: A standard lab coat should be worn to protect from spills.

  • Respiratory Protection: If handling the powder outside of a fume hood, a respirator may be necessary.

Step 2: Waste Segregation and Collection

Proper segregation is crucial to prevent dangerous chemical reactions and to ensure compliant disposal.[11][12]

  • Designated Waste Container: Use a dedicated, clearly labeled hazardous waste container for all this compound waste.

  • Solid vs. Liquid Waste: Collect solid waste (e.g., leftover powder, contaminated weigh boats, gloves) separately from liquid waste (e.g., solutions containing the compound).[11][12]

  • Chlorinated Waste Stream: this compound waste should be placed in a container designated for chlorinated organic waste . Do not mix with non-halogenated solvents.[12]

  • Incompatible Materials: Avoid mixing with strong oxidizing agents, strong reducing agents, strong acids, or strong bases.[5][13]

Step 3: Container Management

The integrity and labeling of your waste container are critical for safety and compliance.[14][15]

  • Container Material: Use a container made of a material compatible with chlorinated organic compounds, such as glass or a suitable plastic (e.g., polyethylene).[14]

  • Labeling: As soon as you begin to collect waste in the container, it must be labeled.[15] The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The approximate concentration and quantity

    • The date accumulation started

    • The associated hazards (e.g., "Irritant," "Environmental Hazard")

  • Keep Containers Closed: Waste containers must be kept tightly sealed except when adding waste.[14][15] This prevents the release of vapors and protects against spills.

Step 4: Spill Management

In the event of a spill, immediate and correct action is required.

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure adequate ventilation.

  • Contain the Spill: Use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill. Do not use combustible materials like paper towels for large spills.

  • Clean-up: Carefully sweep or scoop up the absorbed material and place it in your designated hazardous waste container.[4]

  • Decontaminate: Clean the spill area with a suitable solvent, and dispose of all cleaning materials as hazardous waste.

Step 5: Storage and Disposal
  • Satellite Accumulation Area: Store the sealed and labeled waste container in a designated Satellite Accumulation Area within your lab.[14] This area should be under the control of the laboratory personnel.

  • Secondary Containment: Store the waste container in a secondary containment bin or tray to contain any potential leaks.[15]

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup of the hazardous waste.[14] Do not pour this chemical down the drain or dispose of it in the regular trash.[6][7]

Visualizing the Disposal Workflow

To provide a clear, at-a-glance understanding of the disposal decision-making process, the following workflow diagram has been created.

G cluster_prep Preparation cluster_collection Collection & Segregation cluster_management Container & Spill Management cluster_disposal Final Disposal start Waste Generation (this compound) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Select Labeled, Compatible Waste Container ppe->container segregate Segregate as Chlorinated Organic Waste (Solid or Liquid) container->segregate no_mix Do NOT Mix with Incompatibles (e.g., Oxidizers, Strong Acids/Bases) segregate->no_mix keep_closed Keep Container Tightly Closed no_mix->keep_closed spill Spill Occurs? keep_closed->spill spill_protocol Follow Spill Protocol: 1. Evacuate/Ventilate 2. Contain with Absorbent 3. Collect Waste 4. Decontaminate Area spill->spill_protocol Yes storage Store in Secondary Containment in Satellite Accumulation Area spill->storage No spill_protocol->keep_closed ehs Contact EHS for Waste Pickup storage->ehs end Dispose via Approved Hazardous Waste Plant ehs->end

Caption: Disposal workflow for this compound.

Conclusion: Upholding a Culture of Safety

The proper disposal of this compound is not merely a procedural task but a reflection of our professional integrity and commitment to safety. By adhering to these guidelines, you are not only ensuring compliance with federal and local regulations but are also actively participating in the creation of a safer research environment for yourself, your colleagues, and the community.[14][16] Always consult your institution's specific waste management policies and your Environmental Health and Safety department for any additional requirements.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.